Boc-Tic-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-11-7-5-4-6-10(11)8-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPVZPNLMJDJFB-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78879-20-6 | |
| Record name | (S)-2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Boc-Tic-OH for Advanced Research
An in-depth examination of the chemical properties, synthesis, and applications of (S)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid and its enantiomer, tailored for professionals in drug discovery and development.
Boc-Tic-OH, a conformationally constrained amino acid analogue, serves as a critical building block in medicinal chemistry and peptide research. Its rigid structure allows for the synthesis of peptides and peptidomimetics with well-defined secondary structures, making it an invaluable tool for designing potent and selective therapeutic agents. This guide provides a detailed overview of its chemical identity, properties, and common applications.
Boc-Tic-OH exists as two primary stereoisomers, the (S)- and (R)-enantiomers, which may exhibit different biological activities and are therefore distinguished by unique CAS numbers.
Physicochemical Properties
The fundamental properties of Boc-Tic-OH are consistent across both of its common enantiomeric forms, given their identical molecular formula and mass.
| Property | Value | Citations |
| Molecular Formula | C₁₅H₁₉NO₄ | [1][2][3] |
| Molecular Weight | 277.32 g/mol | [1][2] |
| IUPAC Name (S-form) | (3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | [3] |
| IUPAC Name (R-form) | (3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | [1][4] |
Chemical Identification
The two enantiomers of Boc-Tic-OH are registered under distinct CAS numbers, which is a critical detail for procurement and regulatory purposes. The (S)-form is frequently referred to as Boc-L-Tic-OH, while the (R)-form is known as Boc-D-Tic-OH.
| Enantiomer | CAS Number | Synonyms | Citations |
| (S)-form (L-Tic) | 78879-20-6 | Boc-L-Tic-OH, (S)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | [2][3][5] |
| (R)-form (D-Tic) | 115962-35-1 | Boc-D-Tic-OH, (R)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | [1][4] |
Experimental Protocols and Applications
Boc-Tic-OH is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) to introduce conformational constraints into peptide backbones. The following outlines a generalized experimental workflow for its incorporation into a peptide sequence.
Logical Workflow for Peptide Synthesis using Boc-Tic-OH
The diagram below illustrates the standard logical steps for incorporating a Boc-Tic-OH residue into a growing peptide chain during solid-phase synthesis. This process involves the deprotection of the N-terminus of the resin-bound peptide, followed by the coupling of the Boc-Tic-OH amino acid, and subsequent washing to remove excess reagents before the next cycle.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Boc-Tic-OH.
Significance in Drug Development
The incorporation of Boc-Tic-OH into peptide-based drug candidates can significantly enhance their pharmacological properties. The constrained tetrahydroisoquinoline ring system locks the peptide backbone into a specific conformation, which can lead to increased receptor affinity, enhanced selectivity, and improved stability against enzymatic degradation.
Conceptual Signaling Pathway Modulation
Peptides containing Tic residues often target G-protein coupled receptors (GPCRs). The diagram below provides a generalized representation of how a Tic-containing peptide antagonist might function. By binding to the receptor, it prevents the endogenous ligand from activating the G-protein cascade, thereby inhibiting downstream signaling events such as the production of second messengers.
Caption: Antagonistic action of a Tic-peptide on a GPCR signaling pathway.
This guide serves as a foundational resource for researchers and professionals engaged in the use of constrained amino acids like Boc-Tic-OH. For specific experimental applications, further consultation of peer-reviewed literature is recommended.
References
A Technical Guide to the Solubility of Boc-Tic-OH in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth analysis of the solubility characteristics of (S)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-Tic-OH), a key building block in peptide synthesis and drug discovery. A comprehensive understanding of its solubility is essential for optimizing reaction conditions, purification processes, and formulation development. This document compiles available qualitative solubility information, provides detailed experimental protocols for quantitative solubility determination, and presents a visual workflow to guide solvent selection.
Core Properties of Boc-Tic-OH
Boc-Tic-OH is a synthetic amino acid derivative where the secondary amine of the tetrahydroisoquinoline core is protected by a tert-butoxycarbonyl (Boc) group.[1] This bulky and lipophilic protecting group significantly influences the molecule's solubility, generally increasing its affinity for organic solvents compared to its unprotected counterpart.[2]
Molecular Structure:
Solubility Profile
Precise quantitative solubility data for Boc-Tic-OH in a wide range of organic solvents is not extensively published in readily available literature. However, based on the general properties of Boc-protected amino acids and the principles of "like dissolves like," a qualitative solubility profile can be inferred. The presence of both a nonpolar Boc group and a polar carboxylic acid group gives the molecule an amphiphilic character.
Qualitative Solubility Data
| Solvent Class | Representative Solvents | Expected Qualitative Solubility of Boc-Tic-OH | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High | These solvents can effectively solvate both the polar carboxylic acid group and the nonpolar Boc group. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate to High | The ether oxygen can hydrogen bond with the carboxylic acid proton, while the alkyl portions interact with the rest of the molecule. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents are effective at dissolving many organic solids, including those with moderate polarity. |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Moderate | The hydroxyl group can interact with the carboxylic acid, but the overall polarity may be slightly less favorable for the entire molecule compared to polar aprotic solvents. |
| Nonpolar | Hexanes, Toluene | Low | These solvents are unlikely to effectively solvate the polar carboxylic acid group, leading to poor solubility. |
| Water | - | Low | The presence of the large, nonpolar Boc group and the tetrahydroisoquinoline ring system significantly reduces aqueous solubility.[2] |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for Boc-Tic-OH in specific solvent systems, the following experimental protocol, based on the equilibrium solubility method, is recommended. This method is widely applicable for determining the solubility of solid compounds in various solvents.[3]
Objective
To quantitatively determine the equilibrium solubility of Boc-Tic-OH in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials
-
Boc-Tic-OH (solid)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid Boc-Tic-OH to a series of vials. The presence of undissolved solid is crucial to ensure the solution is saturated.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
-
Analysis by HPLC:
-
Prepare a series of standard solutions of Boc-Tic-OH with known concentrations in the respective solvent.
-
Develop a suitable HPLC method to separate and quantify Boc-Tic-OH.
-
Analyze both the standard solutions and the filtered saturated solutions using the validated HPLC method.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area (or height) from the HPLC analysis of the standard solutions against their known concentrations.
-
Use the calibration curve to determine the concentration of Boc-Tic-OH in the filtered saturated sample. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
-
Visualizing the Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate solvent for a process involving Boc-Tic-OH, based on its solubility requirements.
Caption: Workflow for Boc-Tic-OH solvent selection.
References
A Technical Guide to the Spectroscopic Characterization of Boc-Tic-OH
Introduction
N-tert-Butoxycarbonyl-(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-Tic-OH) is a valuable constrained amino acid analog used in peptide synthesis to introduce conformational rigidity. Its incorporation into peptides can significantly influence their secondary structure and biological activity. For researchers, scientists, and professionals in drug development, accurate characterization of Boc-Tic-OH is paramount to ensure its purity and structural integrity prior to use in synthesis. This technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and Mass Spectrometry) for Boc-Tic-OH, along with detailed experimental protocols for data acquisition.
Molecular Structure
Chemical Formula: C₁₅H₁₉NO₄ Molecular Weight: 277.32 g/mol
The structure of Boc-Tic-OH contains several key functional groups that give rise to characteristic spectroscopic signals: the tert-butoxycarbonyl (Boc) protecting group, the tetrahydroisoquinoline core, and a carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the detailed structure of Boc-Tic-OH in solution. Both ¹H and ¹³C NMR are essential for confirming the presence of all structural components.
Expected ¹H NMR Data
The proton NMR spectrum will show distinct signals for the protons of the Boc group, the tetrahydroisoquinoline ring system, and the carboxylic acid.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.4 | Singlet | 9H | tert-Butyl protons of the Boc group |
| ~2.9 - 3.2 | Multiplet | 2H | Methylene protons (C4-H) of the Tic ring |
| ~4.5 - 4.8 | Multiplet | 2H | Methylene protons (C1-H) of the Tic ring |
| ~4.9 - 5.1 | Multiplet | 1H | Methine proton (C3-H) of the Tic ring |
| ~7.1 - 7.3 | Multiplet | 4H | Aromatic protons of the Tic ring |
| ~10 - 13 | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |
Note: The exact chemical shifts can vary depending on the solvent used.
Expected ¹³C NMR Data
The carbon NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~28 | tert-Butyl carbons of the Boc group |
| ~30 - 35 | Methylene carbon (C4) of the Tic ring |
| ~40 - 45 | Methylene carbon (C1) of the Tic ring |
| ~55 - 60 | Methine carbon (C3) of the Tic ring |
| ~80 | Quaternary carbon of the Boc group |
| ~125 - 135 | Aromatic carbons of the Tic ring |
| ~155 | Carbonyl carbon of the Boc group |
| ~175 | Carbonyl carbon of the carboxylic acid |
Note: These are approximate values and can vary based on experimental conditions.[1][2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in Boc-Tic-OH. The spectrum is characterized by absorptions corresponding to the stretching and bending vibrations of its bonds.
Expected IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch of the carboxylic acid |
| 2850-3000 | Medium | C-H stretch of aliphatic and aromatic groups |
| ~1740 | Strong | C=O stretch of the Boc carbonyl group |
| ~1700 | Strong | C=O stretch of the carboxylic acid carbonyl |
| ~1600, ~1480 | Medium-Weak | C=C stretch of the aromatic ring |
| 1365-1395 | Medium | C-H bend of the tert-butyl group |
| 1150-1170 | Strong | C-O stretch of the Boc group |
Note: The exact peak positions and shapes can be influenced by the sampling method (e.g., KBr pellet, thin film).[3][4][5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of Boc-Tic-OH, confirming its identity. Electrospray ionization (ESI) is a common technique for this type of molecule.
Expected Mass Spectrometry Data
| m/z | Ion |
| 278.13 | [M+H]⁺ |
| 300.11 | [M+Na]⁺ |
| 222.11 | [M+H - C₄H₈]⁺ (loss of isobutylene) |
| 178.08 | [M+H - Boc]⁺ (loss of the Boc group) |
Note: M represents the parent molecule. The observed m/z values correspond to the protonated molecule and common adducts or fragments.[6]
Experimental Protocols
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of Boc-Tic-OH in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent will depend on the solubility of the compound.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Key parameters to optimize include the number of scans (typically 16-64), a relaxation delay of 1-2 seconds, and an appropriate spectral width.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
FT-IR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of Boc-Tic-OH with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]
-
Transfer the mixture to a pellet-pressing die.
-
-
Pellet Formation: Apply pressure using a hydraulic press to form a thin, transparent, or translucent pellet.[7]
-
Data Acquisition:
-
Obtain a background spectrum of the empty spectrometer.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the infrared spectrum, typically over a range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of Boc-Tic-OH (approximately 10-100 µM) in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
Instrumentation Setup:
-
Set the ESI source to positive ion mode.
-
Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable signal.
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer at a constant flow rate. Acquire the mass spectrum over a suitable m/z range (e.g., 100-500) to detect the parent ion and potential fragments.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any other significant ions, such as adducts ([M+Na]⁺) or fragment ions, to confirm the molecular weight and aspects of the structure.[8]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like Boc-Tic-OH.
Caption: Workflow for Spectroscopic Analysis of Boc-Tic-OH.
References
- 1. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Landscape of Boc-Tic-OH: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Tic-OH, or (S)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a conformationally constrained non-proteinogenic amino acid that serves as a valuable building block in medicinal chemistry. Its rigid tetrahydroisoquinoline (Tic) core imparts a high degree of conformational restriction upon peptides and peptidomimetics, making it a powerful tool for controlling molecular shape and, consequently, biological activity. Understanding the conformational preferences of the Boc-Tic-OH moiety itself is paramount for the rational design of novel therapeutics with optimized potency, selectivity, and pharmacokinetic properties.
This technical guide provides a comprehensive overview of the conformational analysis of Boc-Tic-OH, drawing upon data from analogous systems and detailing the key experimental and computational methodologies employed in such studies. While specific experimental data for Boc-Tic-OH is limited in the public domain, the principles and data presented herein for structurally related molecules offer a robust framework for predicting and analyzing its conformational behavior.
Key Conformational Features of Boc-Protected Tetrahydroisoquinoline Systems
The conformational landscape of Boc-Tic-OH is primarily dictated by two key structural features: the puckering of the tetrahydroisoquinoline ring and the rotational isomerism around the N-Boc amide bond.
Tetrahydroisoquinoline Ring Puckering
The six-membered dihydropyridine ring of the tetrahydroisoquinoline scaffold is not planar and can adopt several low-energy conformations, most notably half-chair, boat, and sofa forms. High-level quantum chemistry calculations on the parent 1,2,3,4-tetrahydroquinoline (THQ) molecule have identified four stable conformations, consisting of two pairs of energetically equivalent enantiomers. These studies suggest a low energy barrier between the non-equivalent conformers, indicating that conformational cooling to the most stable form can readily occur. For substituted tetrahydroisoquinolines, the heterocyclic ring generally prefers a half-chair conformation, with bulky substituents occupying pseudo-equatorial positions to minimize steric strain.
N-Boc Amide Bond Isomerism
A critical aspect of the conformational analysis of Boc-Tic-OH is the rotational isomerism around the carbamate (N-C) bond of the Boc protecting group. Similar to the peptide bond in proline-containing peptides, this bond can exist in either a cis or trans conformation. NMR studies on N-acyl-proline derivatives have shown that the cis-trans isomerization is a slow process on the NMR timescale, leading to the observation of distinct sets of resonances for each isomer.[1][2]
For N-arylacyl derivatives of tetrahydroisoquinoline-3-carboxylic acid (THIQ3CA), a close analog of Boc-Tic-OH, variable temperature NMR studies have revealed the presence of two major conformational rotamers. This phenomenon is attributed to the restricted rotation around the amide bond.[3]
Quantitative Conformational Data from Analogous Systems
The following tables summarize quantitative data from conformational studies of systems analogous to Boc-Tic-OH, providing valuable insights into the expected conformational populations and energy barriers.
Table 1: Amide Bond Rotamer Populations in N-Acyl Proline Derivatives
| Compound | Solvent | trans Isomer Population (%) | cis Isomer Population (%) | Reference |
| Ac-Pro-Gly-Pro-OH | Aqueous | 41 (trans-trans) | 13 (cis-cis) | [1] |
| Ac-Pro-Gly-Pro-OH | Aqueous | 26 (trans-cis) | 20 (cis-trans) | [1] |
| N-acetyl-N'-methylprolineamide | Acetonitrile | Major | Minor | [4] |
| N-acetyl-N'-methylprolineamide | DMSO | Major | Minor | [4] |
Table 2: Conformational Data for N-Arylacyl-THIQ3CA Analogs
| Parameter | Value | Reference |
| Major Rotamer Population | ~75% | [3] |
| Minor Rotamer Population | ~25% | [3] |
| Kinetic Barrier to Interconversion | ~17 kcal/mol | [3] |
Experimental Protocols for Conformational Analysis
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography provides a powerful approach to elucidating the conformational preferences of Boc-Tic-OH in solution and in the solid state, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary tool for studying the solution-state conformation of molecules. A variety of NMR experiments can provide information on through-bond and through-space connectivities, which in turn can be used to define the three-dimensional structure.
Experimental Workflow for NMR Conformational Analysis
Detailed Methodologies:
-
Sample Preparation:
-
Dissolve 5-10 mg of high-purity Boc-Tic-OH in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent can influence the conformational equilibrium.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
For quantitative studies, degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with NOE measurements.
-
-
1D and 2D NMR Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to determine chemical shifts and scalar coupling constants (³JHH). Coupling constants can provide information about dihedral angles via the Karplus equation.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, aiding in the assignment of the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, facilitating the assignment of both ¹H and ¹³C resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, providing information about the connectivity across quaternary carbons and heteroatoms.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most critical experiments for determining the three-dimensional structure. They detect through-space interactions between protons that are close in proximity (typically < 5 Å).[5][6]
-
For small molecules like Boc-Tic-OH (MW < 600 g/mol ), NOESY is generally the preferred experiment.[6] A mixing time of 0.4 to 0.8 seconds is typically optimal.[7]
-
ROESY is used for intermediate-sized molecules where the NOE may be close to zero, or to differentiate between NOE and chemical exchange cross-peaks.[7]
-
-
Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state at atomic resolution.[8][9][10] This technique requires the growth of a high-quality single crystal of the compound.
Experimental Workflow for X-ray Crystallography
Detailed Methodologies:
-
Crystal Growth:
-
Vapor Diffusion: This is a highly effective method for growing high-quality crystals of small molecules.[11][12]
-
Dissolve the Boc-Tic-OH in a small amount of a "good" solvent in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a larger volume of a "bad" solvent (in which the compound is poorly soluble but which is miscible with the good solvent).
-
Slow diffusion of the bad solvent vapor into the good solvent will gradually decrease the solubility of the compound, leading to the formation of crystals.[12]
-
-
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[13]
-
-
Structure Solution and Refinement:
-
The positions of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal.
-
The intensities of the spots are used to solve the "phase problem" and generate an initial electron density map. For small molecules, this is typically done using "direct methods".[8]
-
An initial model of the molecule is built into the electron density map.
-
The atomic coordinates and thermal displacement parameters are refined against the experimental data using a least-squares minimization procedure, often with software such as SHELXL.[14][15][16]
-
Computational Conformational Analysis
Computational chemistry provides a powerful means to explore the potential energy surface of a molecule and identify its low-energy conformations.
Computational Workflow for Conformational Analysis
Detailed Methodologies:
-
Conformational Search:
-
Generate an initial 3D structure of Boc-Tic-OH.
-
Perform a systematic or stochastic search of the conformational space by rotating the rotatable bonds. This is typically done using a molecular mechanics (MM) force field, such as MMFF94 or UFF, which are computationally efficient.[17]
-
A large number of conformers are generated and their energies are calculated.
-
-
Geometry Optimization and Energy Calculation:
-
The low-energy conformers identified in the conformational search are then subjected to geometry optimization at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set. This provides more accurate geometries and relative energies.
-
The relative energies of the optimized conformers can be used to calculate their Boltzmann populations at a given temperature, providing an estimate of their relative abundance in solution.
-
-
Molecular Dynamics (MD) Simulations:
-
MD simulations can be used to explore the conformational landscape of Boc-Tic-OH over time, providing insights into its dynamic behavior and the transitions between different conformational states.
-
Software packages such as GROMACS and Amber are commonly used for MD simulations.[18][19][20][21][22] A typical workflow involves setting up the system with the molecule in a solvent box, performing energy minimization and equilibration, and then running a production simulation for a desired length of time.
-
Conclusion
References
- 1. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Conformational preferences of N-acetyl-N′-methylprolineamide in different media: a 1H NMR and theoretical investigation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. rigaku.com [rigaku.com]
- 10. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 11. unifr.ch [unifr.ch]
- 12. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cad4.cpac.washington.edu [cad4.cpac.washington.edu]
- 15. An Easy Structure - Sucrose [xray.uky.edu]
- 16. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. GROMACS Tutorials [mdtutorials.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. Welcome to the GROMACS tutorials! — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 22. pubs.acs.org [pubs.acs.org]
The Role of Boc-Tic-OH: A Constrained Amino Acid for Advanced Peptide Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, the development of peptide-based therapeutics often faces challenges related to poor metabolic stability, low bioavailability, and conformational flexibility. The incorporation of constrained amino acids into peptide sequences has emerged as a powerful strategy to overcome these limitations. Among these, (S)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-Tic-OH) , a conformationally restricted analog of phenylalanine, has garnered significant attention. Its rigid bicyclic structure imparts a predictable and stable conformation to peptide backbones, leading to enhanced biological activity, receptor selectivity, and resistance to enzymatic degradation. This technical guide provides a comprehensive overview of the synthesis, incorporation, and impact of Boc-Tic-OH in peptide and peptidomimetic drug design, with a particular focus on its application in developing novel opioid receptor modulators. Detailed experimental protocols, quantitative biological data, and visual representations of relevant pathways and workflows are presented to facilitate its application in research and development.
Introduction: The Significance of Conformational Constraint in Peptide Drug Design
Peptides are highly specific and potent signaling molecules, making them attractive candidates for therapeutic development. However, their inherent flexibility in solution often leads to a high entropic penalty upon binding to their biological targets, resulting in reduced affinity. Furthermore, linear peptides are susceptible to rapid degradation by proteases in vivo. Introducing conformational constraints, such as through the use of cyclic structures or unnatural amino acids like Tic, can pre-organize the peptide into its bioactive conformation, thereby enhancing receptor binding and improving metabolic stability.[1][2]
Boc-Tic-OH serves as a valuable building block in solid-phase peptide synthesis (SPPS) for introducing a β-turn-inducing element.[3] The tetrahydroisoquinoline scaffold effectively mimics the side chain of phenylalanine while restricting the rotation around the N-Cα and Cα-C bonds, profoundly influencing the secondary structure of the peptide.[4] This guide will delve into the technical aspects of utilizing Boc-Tic-OH to engineer peptides with superior therapeutic properties.
Physicochemical Properties of Boc-Tic-OH
A thorough understanding of the physicochemical properties of Boc-Tic-OH is essential for its effective use in synthesis and peptide design.
| Property | Value |
| IUPAC Name | (3S)-2-[(tert-butoxycarbonyl)]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
| Synonyms | (S)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, Boc-L-Tic-OH |
| CAS Number | 78879-20-6 |
| Molecular Formula | C₁₅H₁₉NO₄ |
| Molecular Weight | 277.32 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMF, DCM, and methanol |
Synthesis of Boc-Tic-OH
The synthesis of Boc-Tic-OH is typically achieved in a two-step process: the formation of the tetrahydroisoquinoline-3-carboxylic acid (Tic) core via the Pictet-Spengler reaction, followed by the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group.[5][6]
Synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic)
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[5] For the synthesis of (S)-Tic, L-phenylalanine is used as the starting material.
Experimental Protocol: Pictet-Spengler Reaction for (S)-Tic Synthesis
Materials:
-
L-phenylalanine
-
Formaldehyde (37% aqueous solution)
-
Hydrobromic acid (48% aqueous solution)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
A mixture of L-phenylalanine and 48% hydrobromic acid is heated.[7]
-
A 37% aqueous solution of formaldehyde is added dropwise to the heated mixture.[7]
-
The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
Upon cooling, the hydrobromide salt of (S)-Tic precipitates out of the solution.[7]
-
The precipitate is collected by filtration and washed with a cold solvent.
-
The free amino acid is obtained by neutralizing the hydrobromide salt with a base, such as sodium hydroxide, to a pH of approximately 7.[7]
-
The resulting (S)-Tic is then isolated and dried.
Boc Protection of (S)-Tic
The secondary amine of the newly synthesized Tic is then protected with a Boc group to yield Boc-Tic-OH, making it suitable for use in SPPS.
Experimental Protocol: Boc Protection of (S)-Tic
Materials:
-
(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dioxane and water or another suitable solvent system
-
Ethyl acetate
-
Citric acid solution (5%)
Procedure:
-
(S)-Tic is dissolved in a mixture of dioxane and water containing a base such as triethylamine or sodium bicarbonate.[8][9]
-
Di-tert-butyl dicarbonate (Boc₂O) is added to the solution, and the mixture is stirred at room temperature for several hours.[8]
-
The reaction progress is monitored by TLC until the starting material is consumed.
-
The reaction mixture is then diluted with water and washed with a non-polar organic solvent like ethyl acetate to remove any unreacted Boc₂O and byproducts.[9]
-
The aqueous layer is acidified to a pH of 2-3 with a 5% citric acid solution.[9]
-
The product, Boc-Tic-OH, is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the final product.
Incorporation of Boc-Tic-OH in Solid-Phase Peptide Synthesis (SPPS)
Boc-Tic-OH is readily incorporated into peptide chains using standard Boc-SPPS protocols. Due to its constrained nature, coupling of the subsequent amino acid to the Tic residue may sometimes require optimized conditions.
Experimental Protocol: Boc-SPPS Cycle for Boc-Tic-OH Incorporation
Materials:
-
Boc-protected amino acids (including Boc-Tic-OH)
-
Rink amide or other suitable resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF) for Fmoc deprotection (if using a mixed Boc/Fmoc strategy) or Trifluoroacetic acid (TFA) (50% in DCM) for Boc deprotection
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Cleavage cocktail (e.g., TFA/triisopropylsilane/water)
Procedure:
-
Resin Swelling: The resin is swollen in DMF for 30-60 minutes in a reaction vessel.
-
Boc Deprotection: The N-terminal Boc group of the resin-bound amino acid is removed by treatment with 50% TFA in DCM for 30 minutes. The resin is then washed thoroughly with DCM and DMF.
-
Neutralization: The resin is neutralized with a solution of 10% DIEA in DMF.
-
Coupling of Boc-Tic-OH:
-
In a separate vial, Boc-Tic-OH (2-4 equivalents) is pre-activated with a coupling reagent like HBTU or HATU (2-4 equivalents) and DIEA (4-8 equivalents) in DMF for 5-10 minutes.
-
The activated Boc-Tic-OH solution is added to the deprotected and neutralized resin.
-
The coupling reaction is allowed to proceed for 1-2 hours. The completion of the reaction is monitored using a Kaiser test (a negative result indicates a complete reaction). If the coupling is incomplete, the step can be repeated.
-
-
Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation: Steps 2-5 are repeated for each subsequent amino acid to be added to the peptide chain.
-
Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treating the resin with a cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
The Role of Boc-Tic-OH in Opioid Peptide Drug Design
A significant application of Boc-Tic-OH has been in the design of potent and selective opioid receptor ligands. The incorporation of Tic into opioid peptides has been shown to dramatically influence their binding affinity and selectivity for the μ (mu) and δ (delta) opioid receptors.[10]
Quantitative Impact on Receptor Binding Affinity
The rigid structure of Tic can favor a conformation that is optimal for binding to a specific opioid receptor subtype. This "pre-organization" reduces the entropic penalty of binding, leading to higher affinity.[10]
Table 1: Opioid Receptor Binding Affinities of Tic-Containing Tetrapeptide Analogues
| Peptide | μ-Receptor Kᵢ (nM) | δ-Receptor Kᵢ (nM) | Selectivity (μ/δ) |
| H-Tyr-D-Tic-Phe-Phe-NH₂ | 2.6 ± 0.4 | 68.5 ± 5.2 | 0.038 |
| H-Tyr-L-Tic-Phe-Phe-OH | 1700 ± 200 | 1.2 ± 0.1 | 1417 |
Data adapted from Schiller et al. (1992) and Schiller et al. (1992).[10]
As shown in Table 1, the stereochemistry of the incorporated Tic residue has a profound impact on receptor selectivity. The D-Tic containing analogue exhibits a preference for the μ-opioid receptor, while the L-Tic containing peptide shows remarkable selectivity for the δ-opioid receptor.
In Vitro and In Vivo Efficacy
The enhanced receptor affinity and selectivity of Tic-containing peptides often translate to improved biological activity in both in vitro and in vivo models.
Table 2: In Vitro and In Vivo Activity of Selected Tic-Containing Peptides
| Peptide | Assay | Receptor Target | Activity |
| H-Tyr-L-Tic-Phe-Phe-OH | Mouse Vas Deferens | δ-Opioid | Potent antagonist (Kₑ = 3-8 nM) |
| H-Dmt-Tic-NH-CH(CH₂-Ph)-CH₂-NH-Phe-Phe-NH₂ | Rat Hot Plate (i.c.v.) | μ-Opioid | Potent analgesic |
Data adapted from Schiller et al. (1992) and Gach et al. (2011).
Experimental Protocols for Biological Evaluation
To assess the biological impact of incorporating Boc-Tic-OH, a series of in vitro and in vivo assays are employed.
Experimental Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of a Tic-containing peptide for a specific receptor.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells).
-
Radioligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors).
-
Test peptide (Tic-containing analogue).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of the test peptide.
-
In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of the test peptide in the binding buffer.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Determine the IC₅₀ value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Experimental Protocol: In Vivo Hot Plate Test
Objective: To assess the analgesic properties of a Tic-containing peptide.
Materials:
-
Hot plate apparatus.
-
Test animals (e.g., mice).
-
Test peptide, vehicle control (e.g., saline), and positive control (e.g., morphine).
Procedure:
-
Acclimatize the animals to the testing environment.
-
Determine the baseline pain threshold by placing each animal on the hot plate (maintained at a constant temperature, e.g., 55°C) and measuring the latency to a pain response (e.g., licking a paw or jumping). A cut-off time is set to prevent tissue damage.
-
Administer the test peptide, vehicle, or positive control to the animals (e.g., via intracerebroventricular or intravenous injection).
-
At various time points after administration, re-measure the pain threshold on the hot plate.
-
The analgesic effect is expressed as the percentage of the maximum possible effect (%MPE).
Visualizing Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow from peptide design to biological evaluation when incorporating Boc-Tic-OH.
Opioid Receptor Signaling Pathway
Peptides containing Tic that target opioid receptors, which are G-protein coupled receptors (GPCRs), modulate downstream signaling cascades.
Conclusion
Boc-Tic-OH is a powerful and versatile tool in the arsenal of peptide chemists and drug discovery scientists. Its ability to impart conformational rigidity leads to peptides with enhanced receptor affinity, selectivity, and metabolic stability. The successful application of Boc-Tic-OH in the development of potent opioid receptor modulators underscores its potential for creating novel therapeutics for a wide range of diseases. The detailed synthetic and biological evaluation protocols provided in this guide are intended to empower researchers to effectively utilize this constrained amino acid in their pursuit of next-generation peptide drugs.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog | Biosynth [biosynth.com]
- 3. resource.aminer.org [resource.aminer.org]
- 4. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines - Google Patents [patents.google.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
Stability and Storage of Boc-Tic-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability, recommended storage conditions, and handling procedures for (S)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-Tic-OH). Adherence to these guidelines is critical for maintaining the integrity and purity of this valuable synthetic building block, ensuring reliable and reproducible results in research and drug development applications.
Physicochemical Properties
A foundational understanding of the physicochemical properties of Boc-Tic-OH is essential for its proper handling and storage.
| Property | Value |
| Molecular Formula | C₁₅H₁₉NO₄ |
| Molecular Weight | 277.32 g/mol |
| Appearance | White to off-white solid, powder, or crystals |
| Melting Point | 125-126.5 °C |
| CAS Number | 78879-20-6 |
| Storage Temperature | 2-8°C |
Stability Profile
The stability of Boc-Tic-OH is primarily dictated by the acid-labile nature of the tert-butoxycarbonyl (Boc) protecting group. Understanding its stability under various conditions is crucial for preventing degradation and ensuring the quality of the material.
Key Stability Characteristics:
-
Acid Lability: The Boc group is highly susceptible to cleavage under acidic conditions.[] The deprotection mechanism involves protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation, which subsequently decomposes into isobutene and carbon dioxide.[] This property is fundamental to its use in peptide synthesis, allowing for selective deprotection.[2]
-
Base Stability: Boc-Tic-OH is generally stable under basic and nucleophilic conditions.[3][4]
-
Thermal Stability: While stable at refrigerated and ambient temperatures, prolonged exposure to high temperatures can lead to thermal degradation.[5][6] Quantitative data on the thermal decomposition of Boc-Tic-OH is not extensively published, but as a general precaution, elevated temperatures should be avoided.
-
Photostability: Specific photostability studies on Boc-Tic-OH are not widely available. As a general practice for complex organic molecules, it is recommended to store the compound protected from light.
Degradation Pathways
The primary degradation pathway for Boc-Tic-OH is the acid-catalyzed hydrolysis of the Boc group, yielding the free amino acid, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic-OH), and byproducts.
Caption: Acid-catalyzed degradation of Boc-Tic-OH.
Recommended Storage Conditions
Proper storage is essential to maintain the quality and extend the shelf life of Boc-Tic-OH.
| Condition | Recommendation |
| Temperature | Long-term: 2-8°C.[7] For extended storage, -20°C is also a suitable option. |
| Atmosphere | Store in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air. |
| Light | Store in a light-resistant container (e.g., amber vial) to prevent potential photodegradation. |
| Moisture | Store in a desiccated environment to prevent hydrolysis of the acid-labile Boc group. |
Handling and Use Workflow
To ensure the integrity of Boc-Tic-OH during handling and experimental use, a systematic workflow should be followed.
Caption: Recommended workflow for handling Boc-Tic-OH.
Experimental Protocols
The following are representative protocols for assessing the stability of Boc-Tic-OH. These may require optimization based on available instrumentation and specific experimental goals.
Forced Degradation Study
This study is designed to identify potential degradation products and assess the stability of Boc-Tic-OH under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of Boc-Tic-OH in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to 60°C for 48 hours.
-
Photodegradation: Expose the solid powder to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze all samples, including a control sample stored at 2-8°C, by a stability-indicating method such as High-Performance Liquid Chromatography (HPLC).
HPLC Method for Purity and Stability Analysis
This method can be used to determine the purity of Boc-Tic-OH and quantify its degradation in stability studies.
| HPLC Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 30-40°C |
| Injection Volume | 10-20 µL |
Data Presentation:
The results of the forced degradation study can be summarized in a table to show the percentage of degradation under each condition.
| Stress Condition | % Degradation of Boc-Tic-OH | Major Degradation Product(s) |
| 0.1 M HCl, 60°C, 24h | [Insert Data] | Tic-OH |
| 0.1 M NaOH, 60°C, 24h | [Insert Data] | [Identify if any] |
| 3% H₂O₂, RT, 24h | [Insert Data] | [Identify if any] |
| 60°C, 48h (solid) | [Insert Data] | [Identify if any] |
| Photostability (ICH Q1B) | [Insert Data] | [Identify if any] |
Note: The data in this table is illustrative and should be replaced with actual experimental results.
Summary
The stability of Boc-Tic-OH is robust under recommended storage conditions, but it is susceptible to degradation, primarily through acid-catalyzed hydrolysis. By adhering to the storage and handling guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can ensure the quality and integrity of Boc-Tic-OH, leading to more reliable and successful synthetic outcomes.
References
- 2. benchchem.com [benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Boc-Tic-OH ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
The Enduring Workhorse: A Technical Guide to the Boc Protecting Group in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group has been a cornerstone of solid-phase peptide synthesis (SPPS) for decades. While the Fmoc/tBu strategy has gained widespread popularity for its milder deprotection conditions, the Boc/Bzl strategy remains a powerful and relevant tool, particularly for the synthesis of long, complex, or hydrophobic peptides.[][2] This in-depth technical guide provides a comprehensive overview of the Boc protecting group, from its fundamental chemistry to detailed experimental protocols and troubleshooting.
The Chemistry of the Boc Group: Protection and Deprotection
The Boc group is an acid-labile protecting group used to temporarily mask the α-amino group of an amino acid during peptide synthesis.[2][3] Its stability in basic and nucleophilic conditions makes it an excellent orthogonal partner to other protecting groups.[4][5]
Introduction of the Boc Group (Protection)
The most common method for introducing the Boc group is through the reaction of an amino acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O).[5][6] The reaction is a nucleophilic acyl substitution where the amino group of the amino acid attacks one of the carbonyl carbons of Boc₂O.[7][8] This process is often carried out in the presence of a base, such as triethylamine or sodium hydroxide, although it can proceed without a base.[5] The byproducts of this reaction are tert-butanol and carbon dioxide, which are easily removed.[8]
Diagram: Boc Protection Mechanism
Caption: Mechanism of Boc protection of an amino acid using Boc anhydride.
Removal of the Boc Group (Deprotection)
The Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA).[2][9] The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate. This intermediate then spontaneously decarboxylates to yield the free amine.[10][11]
Diagram: Boc Deprotection Mechanism
Caption: Mechanism of acid-catalyzed deprotection of a Boc-protected amine.
The Boc/Bzl Strategy in Solid-Phase Peptide Synthesis (SPPS)
In the Boc/Bzl SPPS strategy, the Boc group provides temporary protection for the α-amino group, while more acid-stable protecting groups, typically benzyl-based (Bzl), are used for the side chains of reactive amino acids.[9] The synthesis cycle involves the following key steps:
-
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with a moderately strong acid, such as 50% TFA in dichloromethane (DCM).[12][13]
-
Neutralization: The resulting ammonium salt is neutralized with a base, typically diisopropylethylamine (DIEA), to generate the free amine.[13]
-
Coupling: The next Boc-protected amino acid is activated and coupled to the N-terminus of the peptide chain.
-
Washing: The resin is washed to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. The final step involves the removal of the side-chain protecting groups and cleavage of the peptide from the resin, which requires a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[9][14]
Diagram: Boc-SPPS Workflow
Caption: A simplified workflow of the Boc solid-phase peptide synthesis cycle.
Quantitative Data and Experimental Protocols
Reagents and Conditions
The following tables summarize common reagents and conditions for Boc protection and deprotection.
Table 1: Boc Protection of Amino Acids
| Reagent | Base | Solvent | Temperature (°C) | Time | Typical Yield (%) |
| (Boc)₂O | Triethylamine | Dioxane/Water | Room Temp | 2-4 h | >90 |
| (Boc)₂O | NaOH | Water/THF | 0 - Room Temp | 1-3 h | >90 |
| BOC-ON | Triethylamine | Dioxane/Water | Room Temp | ~2 h | Excellent |
Data compiled from multiple sources.[3][6][15]
Table 2: Boc Deprotection in SPPS
| Reagent | Concentration (v/v) | Solvent | Time (min) | Scavenger (optional) |
| Trifluoroacetic Acid (TFA) | 25-50% | Dichloromethane (DCM) | 5 - 30 | Anisole, Thioanisole |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | 5 - 60 | - |
Data compiled from multiple sources.[2][12][16]
Detailed Experimental Protocols
Protocol 1: Boc Protection of Alanine
-
Dissolve alanine (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[15]
-
To this solution, add di-tert-butyl dicarbonate (1.1 equivalents) while stirring at room temperature.[15]
-
Continue stirring for 2-4 hours. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the aqueous layer with ethyl acetate to remove any unreacted Boc anhydride and byproducts.
-
Acidify the aqueous layer with a 5% citric acid solution and extract the Boc-alanine into ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the product.
Protocol 2: Boc Deprotection in SPPS
-
Swell the Boc-peptide-resin in DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).[17]
-
Drain the solvent and add a fresh solution of 50% TFA in DCM. Agitate for 15-25 minutes.[17]
-
Filter the resin and wash thoroughly with DCM to remove the TFA.
-
Proceed with the neutralization step.
Advantages, Disadvantages, and Side Reactions
Comparison with Fmoc Chemistry
| Feature | Boc Strategy | Fmoc Strategy |
| α-Amine Protection | Acid-labile (TFA) | Base-labile (Piperidine) |
| Side-Chain Protection | Strong acid-labile (HF, TFMSA) | Acid-labile (TFA) |
| Final Cleavage | Harsh (HF, TFMSA) | Mild (TFA) |
| Aggregation | Less prone for hydrophobic peptides | More prone to aggregation |
| Cost | Reagents are generally less expensive | Reagents are more expensive |
| Safety | Requires handling of hazardous HF or TFMSA | Piperidine is a regulated substance |
This table provides a general comparison.[][2][9][14]
Common Side Reactions
-
Diketopiperazine Formation: This can occur at the dipeptide stage, especially with proline as one of the first two residues.[17][18]
-
Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to this side reaction under both acidic and basic conditions.[17][18]
-
Alkylation of Sensitive Residues: The tert-butyl cation generated during deprotection can alkylate nucleophilic side chains like those of tryptophan, methionine, and cysteine. The use of scavengers such as anisole or thioanisole is crucial to prevent this.[3][13]
-
Pyroglutamate Formation: N-terminal glutamine can cyclize to form pyroglutamate.[19]
Conclusion
The Boc protecting group, a veteran of peptide chemistry, continues to be an indispensable tool for the synthesis of challenging peptides. Its unique properties, particularly in mitigating aggregation in hydrophobic sequences, ensure its place in the modern peptide synthesis laboratory.[][9] A thorough understanding of its chemistry, reaction conditions, and potential side reactions, as outlined in this guide, is essential for its successful application in research and drug development.
References
- 2. benchchem.com [benchchem.com]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 9. peptide.com [peptide.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. lifetein.com [lifetein.com]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
- 17. chempep.com [chempep.com]
- 18. peptide.com [peptide.com]
- 19. BOC Protection and Deprotection [bzchemicals.com]
Boc-Tic-OH as a Phenylalanine Mimetic: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the field of peptide and small molecule drug design, the strategic use of unnatural amino acids is a critical tool for optimizing pharmacological properties. This guide focuses on N-Boc-(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-Tic-OH), a conformationally constrained mimetic of phenylalanine (Phe). By incorporating the phenyl ring of the Phe side chain into a cyclic structure, Tic provides a rigid scaffold that can pre-organize a peptide or molecule into a bioactive conformation. This often leads to enhanced receptor affinity, increased selectivity, and improved metabolic stability compared to their flexible, native phenylalanine counterparts. This document provides a comprehensive overview of Boc-Tic-OH, including quantitative comparisons, detailed experimental protocols for its use, and visualizations of relevant biological pathways and synthetic workflows.
Introduction: The Rationale for Phenylalanine Mimetics
Phenylalanine is a common amino acid in biologically active peptides and serves as a key structural motif in many small molecule drugs. Its aromatic side chain is crucial for various non-covalent interactions, including van der Waals forces, hydrophobic interactions, and π-π stacking with biological receptors. However, the conformational flexibility of the Phe side chain can be a liability in drug design, leading to a significant entropic penalty upon binding to a target and potential recognition by proteolytic enzymes.
Conformationally constrained phenylalanine mimetics, such as Tic, address these limitations. The rigid structure of Tic reduces the number of accessible conformations, which can lock the molecule into a shape that is highly complementary to the target's binding site. This pre-organization can lead to a substantial increase in binding affinity and receptor selectivity.
Quantitative Data: Tic-Containing vs. Phenylalanine-Containing Peptides
The incorporation of Tic in place of Phe can have a profound impact on the pharmacological profile of a peptide. The following tables summarize quantitative data from comparative studies, primarily focusing on the field of opioid receptor ligands where Tic is a well-established phenylalanine mimetic.
Table 1: Opioid Receptor Binding Affinities of Tetrapeptide Analogues
This table compares the binding affinities (Ki) of a tetrapeptide where the second residue is either D-Tic or D-Phe, highlighting the impact of the conformational constraint on receptor affinity and selectivity.
| Peptide Sequence | μ-Receptor Ki (nM) | δ-Receptor Ki (nM) | Selectivity (μ/δ) |
| H-Tyr-D-Tic -Phe-Phe-NH₂ | 2.6 ± 0.4 | 68.5 ± 5.2 | 0.038 |
| H-Tyr-D-Phe -Phe-Phe-NH₂ | 18.3 ± 1.5 | 1.1 ± 0.1 | 16.6 |
Data sourced from Schiller et al. and compiled by BenchChem.[1]
Analysis: The substitution of D-Phe with D-Tic dramatically shifts the selectivity profile. The D-Tic-containing peptide shows a marked preference for the μ-opioid receptor, whereas the D-Phe analogue is highly selective for the δ-opioid receptor.[1] This demonstrates how conformational restriction can be a powerful tool for tuning receptor selectivity.
Signaling Pathways
Peptides and drugs containing phenylalanine or its mimetics often target G-protein coupled receptors (GPCRs), such as the opioid receptors.[2] The binding of a ligand to these receptors initiates a cascade of intracellular events. Understanding this pathway is crucial for interpreting the downstream effects of novel drug candidates.
Generalized GPCR Signaling Pathway
The activation of a G-protein coupled receptor by an agonist, such as a Tic-containing peptide, triggers the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits.[3] These subunits then modulate the activity of downstream effectors like adenylyl cyclase and ion channels, leading to a cellular response.[3][4]
Experimental Protocols
The synthesis and evaluation of peptides containing Boc-Tic-OH follow established methodologies in peptide chemistry. The primary method used is Solid-Phase Peptide Synthesis (SPPS).
General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)
Boc-SPPS is a well-established method for synthesizing peptides.[5] It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5][6] The use of the Boc protecting group for the Nα-amino group requires a strong acid for its removal at each step.[7][8]
Materials:
-
Resin: PAM resin is commonly used for Boc-SPPS.[8]
-
Protected Amino Acids: Boc-Tic-OH, and other required Boc-protected amino acids.
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).[8]
-
Neutralization Reagent: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM.[8]
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a similar carbodiimide-based reagent.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Cleavage Cocktail: Hydrogen Fluoride (HF) with scavengers (e.g., anisole). (Caution: HF is extremely hazardous and requires specialized equipment and training) .[7]
Procedure:
-
Resin Preparation: Start with a resin pre-loaded with the C-terminal amino acid or attach the first Boc-amino acid to the resin. Swell the resin in DMF.[9]
-
Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid by treating the resin with 50% TFA in DCM for approximately 20-30 minutes.[8]
-
Washing: Wash the resin extensively with DCM and then DMF to remove residual TFA and byproducts.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by treating the resin with DIEA in DCM to liberate the free amine.[8]
-
Amino Acid Coupling: Dissolve the next Boc-protected amino acid (e.g., Boc-Tic-OH) and a coupling agent like HBTU in DMF. Add this activation mixture to the resin and allow it to react for 1-2 hours to form the new peptide bond.[9]
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the desired sequence.
-
Final Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a strong acid like HF.[5]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
-
Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
Radioligand Binding Assay Protocol
To determine the binding affinity (Ki) of a newly synthesized Tic-containing peptide, a competitive radioligand binding assay is commonly performed.
Principle: This assay measures the ability of the unlabeled test peptide (the "competitor," e.g., H-Tyr-D-Tic-Phe-Phe-NH₂) to displace a known radiolabeled ligand from its receptor. The concentration of the test peptide that displaces 50% of the radioligand is the IC50 value, which can then be converted to the inhibition constant (Ki).
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor (e.g., μ- and δ-opioid receptors).
-
Radioligand: A high-affinity, receptor-selective radiolabeled ligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors).
-
Test Peptide: The synthesized Tic-containing peptide, dissolved and serially diluted.
-
Incubation Buffer: e.g., Tris-HCl buffer with appropriate additives.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Glass Fiber Filters: To trap the membranes with the bound radioligand.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Preparation: Prepare serial dilutions of the test peptide.
-
Incubation: In assay tubes, combine the cell membranes, the radioligand (at a fixed concentration near its Kd), and varying concentrations of the test peptide. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Equilibration: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each test peptide concentration: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test peptide.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
Boc-Tic-OH is a powerful and versatile building block in medicinal chemistry, serving as a conformationally constrained mimetic of phenylalanine. Its incorporation into peptides and small molecules can dramatically enhance receptor affinity and selectivity by reducing the entropic penalty of binding. The quantitative data and established experimental protocols presented in this guide provide a solid framework for the rational design and synthesis of novel therapeutics. The strategic use of such constrained mimetics is a key approach in the ongoing effort to develop more potent, selective, and metabolically stable drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Opioid receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Custom Peptide Synthesis [peptide2.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. biotage.com [biotage.com]
Methodological & Application
Application Notes and Protocols for Boc-Tic-OH Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The tert-butyloxycarbonyl (Boc) strategy is a well-established methodology within SPPS. This document provides a detailed protocol for the incorporation of the sterically hindered, non-proteinogenic amino acid Boc-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-Tic-OH) into a peptide sequence using manual Boc-SPPS.
Boc-Tic-OH is a conformationally constrained phenylalanine analogue. Its incorporation into peptides can induce specific secondary structures and enhance biological activity and metabolic stability. However, its bulky, rigid structure presents a significant challenge for peptide bond formation, often leading to incomplete or failed couplings. This protocol outlines optimized conditions to facilitate the efficient incorporation of this challenging amino acid.
Materials and Reagents
| Reagent | Supplier | Typical Purity |
| Merrifield Resin (1% DVB, 100-200 mesh) | Sigma-Aldrich | 0.8-1.2 mmol/g |
| Boc-Tic-OH | Sigma-Aldrich | ≥97.0% (TLC) |
| N,N-Dimethylformamide (DMF) | Fisher Chemical | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Fisher Chemical | ACS Grade |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | ≥99% |
| N,N-Diisopropylethylamine (DIEA) | Sigma-Aldrich | ≥99.5% |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | ChemPep Inc. | ≥99% |
| Anhydrous Hydrogen Fluoride (HF) | Airgas | N/A |
| p-Cresol | Sigma-Aldrich | ≥99% |
| Diethyl ether | Fisher Chemical | ACS Grade |
Experimental Protocols
Resin Selection and Swelling
Merrifield resin is a suitable solid support for Boc-SPPS when the desired product is a peptide with a C-terminal carboxylic acid.[1][2] The benzyl ester linkage to the resin is stable to the acidic conditions used for Boc deprotection but can be cleaved with strong acids like HF.[1]
Protocol:
-
Place the desired amount of Merrifield resin (e.g., 1 g, with a substitution of 1.0 mmol/g) in a reaction vessel.
-
Add dichloromethane (DCM) to the resin (10-15 mL per gram of resin).
-
Gently agitate the resin for 1-2 hours at room temperature to allow for adequate swelling.[1]
-
Drain the DCM by filtration.
First Amino Acid Attachment (Loading)
The first Boc-protected amino acid is attached to the resin via an ester linkage.
Protocol:
-
Dissolve Boc-amino acid (2 equivalents relative to the resin substitution) in a minimal amount of DMF.
-
Add cesium carbonate (1 equivalent) to the amino acid solution and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting cesium salt in DMF (10 mL per gram of resin).
-
Add the solution to the swollen resin.
-
Heat the mixture to 50°C and agitate for 12-24 hours.
-
Wash the resin sequentially with DMF, DMF/water (1:1), DMF, and DCM (3 times each).
-
Dry the resin under vacuum.
Boc Solid-Phase Peptide Synthesis Cycle
The synthesis of the peptide chain proceeds through a cycle of deprotection, neutralization, and coupling steps.[3]
This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.[3][4]
Protocol:
-
Wash the resin with DCM (3 x 10 mL/g).
-
Add a solution of 50% TFA in DCM to the resin (10 mL/g).
-
Agitate for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM (10 mL/g).
-
Agitate for 30 minutes.
-
Drain the TFA solution.
-
Wash the resin with DCM (3 x 10 mL/g).
The N-terminal ammonium salt formed during deprotection is neutralized to the free amine.[3][4]
Protocol:
-
Wash the resin with isopropanol (2 x 10 mL/g).
-
Wash the resin with DCM (3 x 10 mL/g).
-
Add a solution of 10% DIEA in DCM (10 mL/g) to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5 x 10 mL/g).
This step forms the peptide bond between the activated amino acid and the N-terminal amine of the resin-bound peptide. For sterically hindered amino acids like Boc-Tic-OH, a more potent coupling reagent such as HATU is recommended to achieve efficient coupling and minimize side reactions.[5]
Standard Amino Acid Coupling Protocol:
-
In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents relative to resin substitution) and HBTU (2.9 equivalents) in DMF (5-10 mL/g).
-
Add DIEA (6 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative test indicates completion.
Boc-Tic-OH Coupling Protocol:
-
In a separate vessel, dissolve Boc-Tic-OH (3 equivalents) and HATU (2.9 equivalents) in DMF (5-10 mL/g).
-
Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 5 minutes.
-
Add the activated Boc-Tic-OH solution to the neutralized resin.
-
Agitate the mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress with the Kaiser test.
-
If the Kaiser test is positive after 6 hours, a second coupling (double coupling) is recommended. Drain the reaction solution, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated Boc-Tic-OH.
Final Cleavage and Deprotection
This final step cleaves the completed peptide from the resin and removes the side-chain protecting groups. This procedure requires a specialized HF cleavage apparatus and should be performed by trained personnel in a well-ventilated fume hood.
Protocol:
-
Wash the final peptide-resin with DCM and dry under high vacuum for at least 4 hours.
-
Transfer the dried peptide-resin to an HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% anisole) (10 mL per gram of resin).
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide pellet with cold diethyl ether multiple times.
-
Dry the crude peptide under vacuum.
Purification
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
| Step | Reagent/Solvent | Equivalents (relative to resin substitution) | Volume (per gram of resin) | Reaction Time | Temperature |
| Resin Swelling | DCM | N/A | 10-15 mL | 1-2 hours | Room Temp. |
| First AA Loading | Boc-Amino Acid | 2 | 10 mL (DMF) | 12-24 hours | 50°C |
| Cs2CO3 | 1 | N/A | 30 min | Room Temp. | |
| Deprotection | 50% TFA in DCM | N/A | 10 mL | 2 min + 30 min | Room Temp. |
| Neutralization | 10% DIEA in DCM | N/A | 10 mL | 2 x 5 min | Room Temp. |
| Standard Coupling | Boc-Amino Acid | 3 | 5-10 mL (DMF) | 1-2 hours | Room Temp. |
| HBTU | 2.9 | N/A | 1-2 min pre-activation | Room Temp. | |
| DIEA | 6 | N/A | |||
| Boc-Tic-OH Coupling | Boc-Tic-OH | 3 | 5-10 mL (DMF) | 4-6 hours | Room Temp. |
| HATU | 2.9 | N/A | 5 min pre-activation | Room Temp. | |
| DIEA | 6 | N/A | |||
| Cleavage | 90% HF, 5% p-cresol, 5% anisole | N/A | 10 mL | 1-2 hours | 0°C |
Workflow Diagram
Caption: Workflow for Boc-Tic-OH Solid-Phase Peptide Synthesis.
References
Manual Boc-SPPS Protocol for the Incorporation of Boc-Tic-OH: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) protecting group chemistry remains a cornerstone for the synthesis of peptides, particularly those with unique structural motifs.[1] This application note provides a detailed manual protocol for the incorporation of the sterically hindered amino acid, Boc-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-Tic-OH), into a growing peptide chain. Tic is a conformationally constrained analog of phenylalanine, and its incorporation is a valuable strategy in peptidomimetic design to induce β-turn conformations, thereby enhancing biological activity and metabolic stability.
The primary challenge in incorporating Boc-Tic-OH lies in the steric hindrance presented by its bulky bicyclic structure, which can impede efficient peptide bond formation.[2] This protocol outlines the use of potent activating agents and optimized reaction conditions to overcome this challenge and ensure high coupling efficiency.
Experimental Protocols
This section details the manual step-by-step protocol for the successful incorporation of Boc-Tic-OH into a peptide sequence using the Boc-SPPS methodology on a Merrifield resin.
Materials and Reagents
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Boc-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-Tic-OH)
-
Other Boc-protected amino acids
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Isopropanol (IPA)
-
Trifluoroacetic acid (TFA), peptide synthesis grade
-
Diisopropylethylamine (DIEA), peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Anhydrous Hydrogen Fluoride (HF)
-
p-Cresol
-
p-Thiocresol
-
Ninhydrin test kit
Protocol Workflow Diagram
Caption: Manual Boc-SPPS cycle for peptide synthesis.
Step 1: Resin Preparation and Swelling
-
Place the desired amount of Merrifield resin (e.g., 1.0 g, with a substitution of 0.5-1.0 mmol/g) into a reaction vessel equipped with a sintered glass filter.
-
Add DCM (10-15 mL per gram of resin) to the vessel.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation (e.g., using a shaker or manual swirling).
-
After swelling, drain the DCM by filtration.
Step 2: Boc Deprotection
-
To the swollen resin, add a solution of 50% TFA in DCM (10 mL per gram of resin).[3]
-
Agitate the mixture for a pre-wash of 1-2 minutes.[4]
-
Drain the solution and add a fresh 50% TFA in DCM solution.
-
Agitate for an additional 20-30 minutes to ensure complete removal of the Boc group.[4]
-
Drain the TFA solution.
Step 3: Washing after Deprotection
-
Wash the resin thoroughly to remove residual TFA and byproducts. A typical washing sequence is:
-
DCM (3 x 10 mL/g)
-
IPA (2 x 10 mL/g)
-
DCM (3 x 10 mL/g)
-
Step 4: Neutralization
-
To neutralize the protonated N-terminal amine, add a solution of 10% DIEA in DCM (10 mL per gram of resin).[1]
-
Agitate for 2 minutes and drain.
-
Repeat the neutralization step one more time.
Step 5: Washing after Neutralization
-
Wash the resin with DCM (5 x 10 mL/g) to remove excess DIEA and salts.
-
Perform a Kaiser (ninhydrin) test on a small sample of resin beads to confirm the presence of a free primary amine (a positive test results in a blue color).[2]
Step 6: Boc-Tic-OH Coupling
Due to the steric hindrance of Boc-Tic-OH, a standard coupling protocol may not be sufficient. A more robust activation method is recommended.
Method A: DIC/HOBt Activation
-
In a separate flask, dissolve Boc-Tic-OH (3.0 equivalents relative to the resin substitution) and HOBt (3.0 equivalents) in a minimal amount of DMF.
-
Add DCM to the solution.
-
Cool the solution to 0°C in an ice bath.
-
Add DIC (3.0 equivalents) to the solution and stir at 0°C for 10 minutes for pre-activation.
-
Add the pre-activated Boc-Tic-OH solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
Method B: HBTU Activation
-
In a separate flask, dissolve Boc-Tic-OH (3.0 equivalents) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6.0 equivalents) to the solution to initiate activation.
-
Immediately add the activated solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
Monitoring the Coupling Reaction:
-
After the initial coupling time, perform a Kaiser test. A negative result (yellow or colorless beads) indicates complete coupling.
-
If the Kaiser test is positive, a second coupling (double coupling) is recommended. Drain the reaction solution, wash the resin with DCM, and repeat the coupling step with a fresh solution of activated Boc-Tic-OH.
Step 7: Washing after Coupling
-
Once the coupling is complete (confirmed by a negative Kaiser test), drain the coupling solution.
-
Wash the resin with DMF (3 x 10 mL/g) followed by DCM (3 x 10 mL/g) to remove excess reagents and byproducts.
The peptide-resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid in the sequence.
Step 8: Final Cleavage and Deprotection
After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed.
HF Cleavage Protocol
Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment and by trained personnel.
-
Wash the final peptide-resin with DCM and dry it under a high vacuum for at least 4 hours.
-
Perform a final Boc deprotection as described in Step 2.
-
Transfer the dried peptide-resin to a specialized HF cleavage apparatus.
-
Add a scavenger mixture to the reaction vessel. A common mixture for peptides without particularly sensitive residues is p-cresol and p-thiocresol. For 1 g of peptide-resin, use 1.0 mL of p-cresol and 0.5 mL of p-thiocresol.
-
Cool the reaction vessel in a dry ice/acetone bath (-78°C).
-
Carefully condense anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel.
-
Allow the reaction mixture to stir at 0°C for 1-2 hours.[5]
-
After the cleavage is complete, carefully evaporate the HF under a stream of dry nitrogen gas.
-
Wash the resin and crude peptide with cold diethyl ether to remove the scavengers.
-
Dissolve the crude peptide in an appropriate solvent (e.g., 10% aqueous acetic acid) and filter to remove the resin beads.
-
Lyophilize the aqueous solution to obtain the crude peptide powder.
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the manual Boc-SPPS of a peptide containing a Boc-Tic-OH residue. Actual values may need to be optimized based on the specific peptide sequence and scale of the synthesis.
| Parameter | Reagent/Condition | Amount/Time |
| Resin Swelling | DCM | 10-15 mL/g resin, 30-60 min |
| Boc Deprotection | 50% TFA in DCM | 10 mL/g resin, 20-30 min |
| Neutralization | 10% DIEA in DCM | 2 x 2 min treatments |
| Boc-Tic-OH | Amino Acid | 3.0 equivalents |
| Coupling Reagents | DIC/HOBt or HBTU | 3.0 eq / 2.9 eq |
| Base (for HBTU) | DIEA | 6.0 equivalents |
| Coupling Time | Room Temperature | 1-4 hours (or until Kaiser test is negative) |
| Final Cleavage | Anhydrous HF | ~10 mL/g resin, 1-2 hours at 0°C |
| Scavengers | p-cresol / p-thiocresol | 1.0 mL / 0.5 mL per gram of resin |
Troubleshooting and Key Considerations
-
Incomplete Coupling of Boc-Tic-OH: Due to its steric bulk, incomplete coupling is the most common issue. Always monitor the reaction with the Kaiser test and be prepared to perform a double coupling. Using more potent coupling reagents like HATU or COMU can also be considered.
-
Aggregation: For longer peptides, aggregation of the growing peptide chain on the resin can hinder both deprotection and coupling steps. Using solvents like DMF/DCM mixtures and performing in-situ neutralization can help mitigate this issue.[6]
-
Side Reactions during Cleavage: The choice of scavengers during HF cleavage is critical to prevent side reactions, especially with sensitive amino acids like Trp, Met, and Cys.[7] The scavenger cocktail should be tailored to the peptide sequence.
Signaling Pathway and Experimental Workflow Diagrams
The incorporation of Tic is often employed to stabilize β-turn structures, which are crucial for receptor binding in many biologically active peptides, such as opioid receptor ligands.
Caption: Role of Tic in enhancing peptide-receptor interaction.
Caption: Post-cleavage peptide purification and analysis workflow.
References
- 1. peptide.com [peptide.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
Application Notes and Protocols for Automated Peptide Synthesis of Boc-Tic-OH Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of constrained amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance biological activity, metabolic stability, and receptor selectivity. Boc-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-Tic-OH) is a conformationally restricted phenylalanine analogue that introduces a rigid bend into the peptide backbone. This rigidity can lock the peptide into a bioactive conformation, leading to improved binding affinity and proteolytic resistance.
Automated solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry provides a robust platform for the synthesis of complex peptides. However, the incorporation of sterically hindered amino acids like Boc-Tic-OH presents significant challenges to standard coupling protocols, often resulting in incomplete reactions and lower yields.[] This application note provides detailed methods and optimized protocols for the efficient incorporation of Boc-Tic-OH in automated Boc-SPPS, addressing the challenges associated with its steric bulk.
Challenges in Incorporating Boc-Tic-OH
The primary obstacle in the coupling of Boc-Tic-OH is the steric hindrance imposed by its bulky bicyclic structure. This can significantly slow down the kinetics of amide bond formation, leading to:
-
Incomplete Coupling: Standard coupling times may be insufficient to drive the reaction to completion, resulting in deletion sequences where the Tic residue is missing.
-
Low Yields: Repeated incomplete couplings across the resin lead to a lower overall yield of the desired full-length peptide.
-
Difficult Purifications: The presence of deletion sequences complicates the purification of the target peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
To overcome these challenges, modifications to standard automated Boc-SPPS protocols are necessary, including the use of more potent coupling reagents and extended reaction times.
Data Presentation: Comparative Performance of Coupling Reagents
The choice of coupling reagent is critical for the successful incorporation of sterically hindered residues like Boc-Tic-OH. While standard reagents like DIC/HOBt can be effective, more potent uronium or phosphonium salt-based reagents are often required to achieve high coupling efficiencies. The following table summarizes the expected performance of various coupling reagents for the incorporation of Boc-Tic-OH based on their known reactivity with sterically hindered amino acids.[2][3][4]
| Coupling Reagent/Method | Additive | Relative Speed | Expected Coupling Efficiency for Boc-Tic-OH | Key Considerations |
| DIC | HOBt | Standard | Moderate-High | Cost-effective; may require extended coupling times or double coupling. |
| HBTU | HOBt/DIEA | Fast | High | A widely used and effective uronium salt reagent.[5] |
| HATU | HOAt/DIEA | Very Fast | Very High | Generally considered superior to HBTU for difficult couplings due to the formation of a more reactive OAt-ester.[2][6][7] |
| PyAOP | DIEA | Very Fast | Very High | A highly effective phosphonium salt reagent, particularly useful for extremely challenging couplings.[4] |
| Double Coupling | - | - | Significantly Increased | Repeating the coupling step with fresh reagents is a highly effective strategy to ensure complete reaction. |
Note: Expected efficiencies are extrapolated from performance with other sterically hindered amino acids and are sequence-dependent. For critical applications, small-scale test syntheses are recommended.
Experimental Protocols
The following protocols are designed for a standard automated peptide synthesizer employing Boc chemistry. All operations, including reagent delivery, mixing, and washing, are performed automatically by the synthesizer.
Protocol 1: Automated Boc-SPPS Cycle for Standard Amino Acid Incorporation
This protocol outlines a single cycle for the addition of a standard Boc-protected amino acid.
1. Resin Preparation:
-
Start with a pre-loaded Merrifield or PAM resin.
-
Swell the resin in dichloromethane (DCM) for 30 minutes.
2. Deprotection:
-
Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash).
-
Drain and treat with fresh 25-50% TFA in DCM for 20-30 minutes.
-
Washes: DCM (3x), Isopropanol (IPA) (2x), DCM (3x).
3. Neutralization:
-
Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF) for 2 minutes.
-
Repeat the neutralization step.
-
Washes: DCM (3x), DMF (3x).
4. Coupling:
-
In a separate vessel, pre-activate the incoming Boc-amino acid (3-4 equivalents) with an equal molar ratio of HBTU and HOBt, and 2 equivalents of DIEA in DMF for 2-5 minutes.
-
Deliver the activated amino acid solution to the reaction vessel.
-
Allow the coupling reaction to proceed for 60-90 minutes.
-
Washes: DMF (3x), DCM (3x).
5. Monitoring (Optional but Recommended):
-
Perform a qualitative Kaiser test (ninhydrin test) on a small sample of resin beads after the coupling step. A yellow result indicates a complete coupling (no free primary amines), while a blue/purple result signifies an incomplete reaction.
Protocol 2: Optimized Automated Protocol for Boc-Tic-OH Incorporation
This modified protocol is designed to maximize the coupling efficiency of the sterically hindered Boc-Tic-OH.
1. Resin Preparation and Deprotection:
-
Follow steps 1 and 2 from Protocol 1.
2. Neutralization:
-
Follow step 3 from Protocol 1.
3. Optimized Coupling (Single, Extended Coupling):
-
Pre-activation: In a separate vessel, pre-activate Boc-Tic-OH (3-4 equivalents) with HATU (3-4 equivalents) and HOAt (3-4 equivalents) in DMF with DIEA (6-8 equivalents) for 2-5 minutes.
-
Coupling: Deliver the activated Boc-Tic-OH solution to the reaction vessel.
-
Extended Reaction Time: Allow the coupling reaction to proceed for 2-4 hours.
-
Washes: DMF (3x), DCM (3x).
-
Perform a Kaiser test to check for completion.
4. Optimized Coupling (Double Coupling Strategy):
-
First Coupling:
-
Perform the coupling reaction as described in step 3 (Optimized Coupling) for 1-2 hours.
-
Drain the reaction vessel.
-
Washes: DMF (3x).
-
-
Second Coupling (Recouple):
-
Prepare a fresh solution of activated Boc-Tic-OH as described in the pre-activation step.
-
Deliver the fresh solution to the reaction vessel.
-
Allow the second coupling to proceed for an additional 1-2 hours.
-
Washes: DMF (3x), DCM (3x).
-
-
Perform a final Kaiser test to confirm complete coupling.
Protocol 3: Final Cleavage and Peptide Precipitation
After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.
CAUTION: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a properly ventilated fume hood.
1. Preparation:
-
After the final synthesis cycle, perform a final N-terminal Boc deprotection.
-
Thoroughly wash the peptide-resin with DCM and dry it under vacuum for several hours.
2. HF Cleavage:
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add a scavenger cocktail (e.g., anisole, p-cresol, or thioanisole; approximately 1 mL per gram of resin) to protect sensitive residues from side reactions.
-
Cool the reaction vessel to 0°C.
-
Slowly distill anhydrous HF (approximately 10 mL per gram of resin) into the vessel.
-
Stir the mixture at 0°C for 60-90 minutes.
3. Work-up:
-
Evaporate the HF under a stream of nitrogen.
-
Wash the residue with cold diethyl ether to remove the scavengers and cleaved protecting groups.
-
Triturate the peptide with cold diethyl ether to induce precipitation.
4. Peptide Isolation:
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether.
-
Repeat the ether wash two more times.
-
Dry the crude peptide pellet under vacuum.
5. Purification:
-
Purify the crude peptide by preparative RP-HPLC.
-
Characterize the purified peptide by mass spectrometry to confirm its identity and purity.
Visualizations
References
Application Notes and Protocols for the Coupling of Boc-Tic-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Boc-(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-Tic-OH) is a conformationally constrained analog of phenylalanine, widely incorporated into peptidomimetics and other therapeutic agents to enhance metabolic stability, receptor affinity, and structural rigidity.[1][2] Due to the fused ring system, Boc-Tic-OH is a sterically hindered amino acid, which can make its incorporation into a peptide sequence challenging. Inefficient coupling can lead to low yields and the formation of deletion sequences, compromising the purity of the final product.
The selection of an appropriate coupling reagent and activation method is therefore critical to overcome the steric hindrance and ensure efficient amide bond formation.[3] These application notes provide a comprehensive overview of the most effective coupling reagents for Boc-Tic-OH, detailed experimental protocols for both solid-phase and solution-phase synthesis, and a guide to minimizing potential side reactions.
Comparative Analysis of Coupling Reagents
The success of coupling sterically hindered amino acids like Boc-Tic-OH is highly dependent on the reactivity of the activated species formed. Uronium/aminium and phosphonium salt-based reagents are generally preferred over carbodiimides alone due to their higher efficiency and faster reaction kinetics.[4][5]
Data Presentation: Comparative Coupling Efficiency of Reagents for Sterically Hindered Amino Acids
| Coupling Reagent/Method | Class | Relative Speed | Typical Yield (%)* | Racemization Risk | Key Considerations |
| HATU / DIPEA | Uronium/Aminium Salt | Very Fast | 95 - 99 | Low | Highly efficient for hindered couplings; forms a more reactive OAt-ester. Often the first choice for difficult sequences.[6][7][8] |
| HBTU / DIPEA | Uronium/Aminium Salt | Fast | >90 | Low | A very common and effective reagent, slightly less reactive than HATU. Cost-effective.[4][8] |
| HCTU / DIPEA | Uronium/Aminium Salt | Very Fast | 93 - 98 | Low | A highly reactive and often more cost-effective alternative to HATU.[8] |
| COMU / DIPEA | Uronium/Aminium Salt | Very Fast | 94 - 99 | Very Low | Excellent performance, comparable to HATU. Based on OxymaPure, it is a safer (non-explosive) alternative to HOBt/HOAt-based reagents.[4][9] |
| PyBOP / DIPEA | Phosphonium Salt | Fast | >90 | Low | A reliable and widely used reagent. Its byproducts are not carcinogenic, unlike its predecessor, BOP.[4] |
| DIC / HOBt | Carbodiimide / Additive | Moderate | ~85 | Low to Moderate | Cost-effective and reliable for less demanding couplings. The addition of HOBt is crucial to suppress racemization.[8][10] |
| DIC / OxymaPure | Carbodiimide / Additive | Moderate-Fast | 92 - 97 | Very Low | OxymaPure significantly enhances the efficiency of DIC and is highly effective at suppressing racemization.[10] |
*Note: Yields are representative of sterically hindered couplings and can vary based on the specific peptide sequence, reaction conditions, and whether the synthesis is in solution or on a solid support.
Experimental Protocols
The following protocols provide detailed methodologies for the coupling of Boc-Tic-OH in both solid-phase and solution-phase peptide synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol is recommended for achieving the highest coupling efficiency for the sterically demanding Boc-Tic-OH on a solid support.
Materials:
-
Peptide-resin with a deprotected N-terminal amine
-
Boc-Tic-OH
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
SPPS reaction vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the peptide-resin (1.0 eq.) in DMF (10 mL per gram of resin) for 30-60 minutes in an SPPS reaction vessel. Drain the solvent.
-
Deprotection (Boc Removal):
-
Add a solution of 50% TFA in DCM to the resin. Agitate for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[11]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), Isopropanol (2x), and DMF (3x).
-
-
Neutralization:
-
Add a solution of 10% DIPEA in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin thoroughly with DMF (5x).
-
-
Activation and Coupling:
-
In a separate vessel, dissolve Boc-Tic-OH (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in a minimal amount of DMF.
-
Add DIPEA (6.0 eq.) to the activation mixture and vortex briefly.
-
Immediately add the activation mixture to the drained, neutralized resin.
-
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours under an inert atmosphere. For particularly difficult couplings, the reaction time can be extended overnight.[3]
-
Monitoring: Monitor the reaction progress using a qualitative method such as the ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates completion.
-
Washing: Once the coupling is complete, drain the reaction solution. Wash the resin extensively with DMF (5x) and DCM (5x).
-
Capping (Optional but Recommended): If the ninhydrin test is positive after an extended reaction time or a double coupling, it is advisable to cap the unreacted amines. Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
Protocol 2: Solution-Phase Peptide Synthesis using PyBOP
This protocol describes the coupling of Boc-Tic-OH to an amino acid ester in solution.
Materials:
-
Boc-Tic-OH
-
Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DCM (Dichloromethane) or DMF
-
1 M HCl (aq), Saturated NaHCO₃ (aq), and Brine solutions
-
Anhydrous MgSO₄ or Na₂SO₄
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve Boc-Tic-OH (1.0 eq.) and the amino acid ester hydrochloride (1.1 eq.) in anhydrous DCM or DMF.
-
Reagent Addition: Add PyBOP (1.1 eq.) to the stirred solution.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (2.5 eq.). The additional base is required to both neutralize the hydrochloride salt and facilitate the coupling.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for 2-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic solution sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.
-
-
Purification: Purify the resulting crude product by silica gel column chromatography to yield the pure protected dipeptide.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the chemical activation pathways and a general workflow for selecting a coupling reagent.
Caption: Uronium salt (HATU) activation and coupling pathway for Boc-Tic-OH.
Caption: Decision workflow for selecting a suitable coupling reagent for Boc-Tic-OH.
Potential Side Reactions and Mitigation Strategies
-
Racemization: Although the urethane Boc group helps minimize racemization, the risk is not entirely eliminated, especially under harsh conditions or with prolonged activation times.[8][10]
-
Diketopiperazine (DKP) Formation: When Tic is the second amino acid in a sequence (i.e., after coupling to the first resin-bound amino acid), there is a risk of intramolecular cyclization to form a diketopiperazine, cleaving the dipeptide from the resin. This is particularly prevalent in Fmoc-based synthesis.[10][11]
-
Mitigation: In Boc-SPPS, this is less of an issue but can be suppressed by using in situ neutralization protocols where the coupling reaction is initiated immediately after neutralization of the TFA salt.[11]
-
-
Incomplete Coupling: Due to steric hindrance, incomplete coupling is the primary challenge.
-
Mitigation: As detailed in the protocols, use highly reactive coupling reagents (HATU, COMU), increase the equivalents of reagents (3-4 eq.), extend reaction times, or perform a "double coupling" where the coupling step is repeated with fresh reagents before deprotection of the next residue.[3]
-
Conclusion
The successful incorporation of the sterically hindered Boc-Tic-OH into peptide sequences is readily achievable with the careful selection of a potent coupling reagent and optimized reaction conditions. For most applications, uronium/aminium salts such as HATU or COMU, or phosphonium salts like PyBOP, are recommended to ensure high coupling efficiency and minimize reaction times. By following the detailed protocols and being mindful of potential side reactions, researchers can effectively synthesize Tic-containing peptides for a wide range of applications in drug discovery and development.
References
- 1. Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
Conditions for Boc-Tic-OH Deprotection with Trifluoroacetic Acid (TFA): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly in the assembly of peptides and complex molecular architectures. Its widespread use stems from its stability under a broad range of synthetic conditions and its facile, acid-labile removal. Trifluoroacetic acid (TFA) is the most commonly employed reagent for Boc deprotection, offering clean and efficient cleavage. This document provides detailed application notes and protocols for the deprotection of Boc-Tic-OH (N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), a conformationally constrained non-proteinogenic amino acid frequently incorporated into peptidomimetics to induce specific secondary structures. Understanding the optimal conditions for the deprotection of this unique building block is critical for achieving high yields and purity in synthetic workflows.
Mechanism of Boc Deprotection with TFA
The deprotection of a Boc-protected amine with TFA proceeds via an acid-catalyzed cleavage mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by the strong acid, TFA. This protonation enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond. This step results in the formation of a stable tert-butyl cation and a transient carbamic acid intermediate. The carbamic acid is highly unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide gas.[1][2] The liberated amine is subsequently protonated by the excess TFA to form the corresponding trifluoroacetate salt.[1]
It is crucial to perform Boc deprotection in a well-ventilated fume hood, as the reaction generates gaseous byproducts, including carbon dioxide and, depending on the fate of the tert-butyl cation, isobutylene.[1]
Potential Side Reactions and the Role of Scavengers
The primary cause of side reactions during Boc deprotection is the generation of the highly reactive tert-butyl cation.[3][4] This electrophilic species can alkylate nucleophilic residues within the molecule, leading to the formation of undesired byproducts. While Tic-OH itself does not possess highly nucleophilic side chains comparable to tryptophan or methionine, the electron-rich aromatic ring of the tetrahydroisoquinoline core could potentially be susceptible to alkylation under harsh acidic conditions.
To mitigate these side reactions, scavengers are incorporated into the deprotection cocktail. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the substrate, effectively "trapping" it before it can cause unwanted modifications.[4]
Common Scavengers for Boc Deprotection:
| Scavenger | Function | Typical Concentration (v/v) | Notes |
| Triisopropylsilane (TIS) | Excellent carbocation scavenger, reducing the tert-butyl cation to isobutane. | 2.5 - 5% | Highly effective and commonly used. |
| Water (H₂O) | Traps tert-butyl cations and can help hydrolyze any t-butyl trifluoroacetate that may form.[4] | 2.5 - 5% | Often used in combination with TIS. |
| Thioanisole | Scavenges tert-butyl cations and can protect methionine residues from S-alkylation. | 2 - 5% | Particularly useful for peptides containing methionine. |
| 1,2-Ethanedithiol (EDT) | Effective in preventing tert-butylation of tryptophan residues. | 2.5% | Important for tryptophan-containing peptides. |
For the deprotection of Boc-Tic-OH, especially when incorporated into a larger peptide containing other sensitive amino acids, the use of a scavenger cocktail is highly recommended. A common general-purpose cocktail is a mixture of TFA, TIS, and water.[5]
Experimental Protocols
The optimal conditions for Boc deprotection can vary depending on the substrate's steric hindrance and the presence of other acid-labile protecting groups. Below are general protocols for the deprotection of Boc-Tic-OH that can be adapted and optimized for specific applications.
Protocol 1: Standard Deprotection of Boc-Tic-OH in Solution
This protocol is suitable for the deprotection of free Boc-Tic-OH.
Materials:
-
Boc-Tic-OH
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional, but recommended)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve Boc-Tic-OH (1 equivalent) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
If using a scavenger, add TIS (e.g., 5% v/v) to the solution.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add TFA to the reaction mixture. The volume of TFA can range from 25% to 50% (v/v) of the total reaction volume. For example, for every 1 mL of DCM, add 0.25 to 0.5 mL of TFA.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. Co-evaporation with toluene can aid in the removal of residual TFA.
-
Work-up: a. Dissolve the residue in a suitable organic solvent such as ethyl acetate or DCM. b. Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining TFA. Be cautious as CO₂ evolution may cause pressure buildup in the separatory funnel. c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. e. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected Tic-OH as the free amine. The product can be further purified by crystallization or chromatography if necessary.
Protocol 2: Deprotection of Boc-Tic-OH in Solid-Phase Peptide Synthesis (SPPS)
This protocol is for the removal of the Boc group from a Tic residue at the N-terminus of a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).
Materials:
-
Peptide-resin with N-terminal Boc-Tic
-
Deprotection solution: 25-50% TFA in DCM (v/v)
-
Scavenger (e.g., 2.5% TIS and 2.5% water) can be added to the deprotection solution.
-
DCM, peptide synthesis grade
-
Neutralization solution: 5-10% N,N-diisopropylethylamine (DIEA) in DCM (v/v)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the peptide-resin in DCM in the reaction vessel.
-
Drain the solvent.
-
Add the deprotection solution (TFA/DCM, with scavengers if necessary) to the resin.
-
Agitate the mixture at room temperature for 20-30 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.
-
Neutralization: a. Add the neutralization solution (DIEA/DCM) to the resin and agitate for 2-5 minutes. b. Drain the neutralization solution. c. Repeat the neutralization step.
-
Wash the resin thoroughly with DCM (3-5 times) to remove excess base and salts. The resin is now ready for the coupling of the next amino acid.
Data Presentation
While specific quantitative data for the deprotection of Boc-Tic-OH is not extensively reported in the literature, the following table summarizes typical conditions and expected outcomes based on general Boc deprotection protocols. Yields are generally high, often quantitative, assuming complete reaction and proper work-up.
| Substrate | TFA Concentration (% in DCM) | Scavenger | Reaction Time (hours) | Temperature (°C) | Expected Yield | Reference |
| General Boc-amino acid | 25% | None | 2 | Room Temp | >90% | [6] |
| General Boc-amino acid | 50% (1:1 TFA:DCM) | None | 2 | Room Temp | >95% | [6] |
| Boc-protected peptide on resin | 50% | TIS/H₂O | 0.5 | Room Temp | N/A (for SPPS step) | [5] |
| Boc-protected amine | 100% (neat TFA) | Varies | 0.5 - 1 | Room Temp | High | [2] |
Visualizations
Boc-Tic-OH Deprotection Mechanism
Caption: Mechanism of TFA-mediated Boc-Tic-OH deprotection and scavenger action.
Experimental Workflow for Solution-Phase Deprotection
Caption: General workflow for the solution-phase Boc deprotection of Tic-OH.
Logical Relationships in Optimizing Deprotection Conditions
Caption: Interplay of factors for optimizing Boc-Tic-OH deprotection.
Conclusion
The deprotection of Boc-Tic-OH using trifluoroacetic acid is a robust and efficient transformation that is fundamental to the incorporation of this valuable constrained amino acid into peptides and other molecules. By understanding the reaction mechanism, being mindful of potential side reactions, and employing appropriate scavengers, researchers can achieve high yields of the desired deprotected product. The protocols provided herein serve as a comprehensive guide, but optimization of reaction conditions for specific substrates is always encouraged to ensure the best possible outcomes. Careful monitoring of the reaction progress and a thorough work-up procedure are key to obtaining pure Tic-OH, ready for subsequent synthetic steps.
References
Revolutionizing Peptide Drug Discovery: The Strategic Incorporation of Boc-Tic-OH
The incorporation of the conformationally constrained amino acid, Boc-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-Tic-OH), represents a pivotal strategy in modern peptide drug discovery. This unnatural amino acid imparts a rigid β-turn structure into peptide backbones, a modification that can significantly enhance receptor affinity, selectivity, and metabolic stability. These application notes provide a comprehensive overview of the use of Boc-Tic-OH in the development of potent and selective peptide therapeutics, with a particular focus on opioid receptor modulators.
The inherent flexibility of native peptides often leads to poor receptor binding and rapid degradation in vivo, limiting their therapeutic potential. By introducing the rigid Tic residue, researchers can lock the peptide into a bioactive conformation, thereby reducing the entropic penalty upon receptor binding and leading to enhanced biological activity. This approach has been particularly successful in the design of ligands for G-protein coupled receptors (GPCRs), such as opioid and somatostatin receptors.
Enhanced Receptor Affinity and Selectivity: The Case of TIPP Peptide
A prime example of the successful application of Boc-Tic-OH is in the development of the highly potent and selective delta-opioid receptor (DOR) antagonist, TIPP (H-Tyr-Tic-Phe-Phe-OH). The replacement of a flexible glycine or other amino acid with the rigid Tic residue at the second position of an opioid peptide sequence led to a dramatic increase in affinity and selectivity for the DOR.
| Compound | Sequence | Receptor Affinity (IC50, nM) | Receptor Selectivity (vs. MOR) |
| TIPP | H-Tyr-Tic -Phe-Phe-OH | 5.4 | > 9000-fold |
| Native Analogue (e.g., with Gly) | H-Tyr-Gly-Phe-Phe-OH | > 1000 | Low |
This table summarizes the significant improvement in receptor affinity and selectivity upon incorporation of Tic into a model opioid peptide.
The remarkable increase in both affinity and selectivity underscores the power of conformational constraint in peptide drug design. The pre-organized structure of TIPP allows for optimal interaction with the binding pocket of the delta-opioid receptor.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of TIPP (H-Tyr-Tic-Phe-Phe-OH)
This protocol outlines the manual solid-phase synthesis of the TIPP peptide using Boc chemistry.
Materials:
-
Wang resin
-
Boc-Phe-OH
-
Boc-Tic-OH
-
Boc-Tyr(2-Br-Z)-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole)
Protocol:
-
Resin Swelling and First Amino Acid Coupling:
-
Swell Wang resin in DMF for 1 hour.
-
Couple Boc-Phe-OH to the resin using DIC and HOBt in DMF. Allow the reaction to proceed for 2-4 hours.
-
Monitor coupling completion using the Kaiser test.
-
-
Peptide Chain Elongation (Iterative Cycles):
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a 10% solution of DIEA in DMF.
-
Coupling of Boc-Phe-OH: Dissolve Boc-Phe-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF. Add the activated amino acid solution to the resin and agitate for 2 hours. Monitor coupling completion with the Kaiser test.
-
Coupling of Boc-Tic-OH: Due to the steric hindrance of Boc-Tic-OH, a longer coupling time or a double coupling strategy may be necessary. Dissolve Boc-Tic-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF. Add to the resin and allow to react for 4-6 hours, or perform a second coupling with fresh reagents.
-
Coupling of Boc-Tyr(2-Br-Z)-OH: Couple the final amino acid using the standard DIC/HOBt protocol.
-
-
Final Deprotection and Cleavage:
-
Remove the N-terminal Boc group with 50% TFA in DCM.
-
Cleave the peptide from the resin and remove side-chain protecting groups using anhydrous HF with appropriate scavengers.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
-
Signaling Pathways and Experimental Workflows
The incorporation of Tic can modulate the downstream signaling of GPCRs. In the case of TIPP, its antagonistic action on the delta-opioid receptor blocks the canonical Gαi-mediated signaling cascade.
TIPP Antagonism of DOR Signaling
The workflow for synthesizing and evaluating a Tic-containing peptide is a systematic process that moves from chemical synthesis to biological characterization.
Synthesis of Constrained Peptides Using Boc-Tic-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of constrained amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug discovery. These modifications can pre-organize the peptide into a bioactive conformation, leading to enhanced receptor affinity, selectivity, and metabolic stability. 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is a conformationally restricted analog of phenylalanine that is widely used to induce β-turn secondary structures in peptides.[1] The tert-butyloxycarbonyl (Boc) protected version, Boc-Tic-OH, is a key building block for the synthesis of these constrained peptides using solid-phase peptide synthesis (SPPS).
This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of peptides containing Tic, utilizing Boc-Tic-OH.
Impact of Tic Incorporation on Peptide Structure and Function
The rigid bicyclic structure of Tic significantly restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, promoting the formation of β-turns.[1] This conformational constraint can lead to a significant enhancement of a peptide's biological activity by reducing the entropic penalty of binding to its target receptor. A notable example is the incorporation of Tic into endomorphin-2, an endogenous opioid peptide. Replacing the proline at position 2 with Tic resulted in a four-fold increase in binding affinity for the µ-opioid receptor.[1]
Experimental Protocols
Protocol 1: Boc-SPPS of a Tic-Containing Peptide
This protocol outlines the manual solid-phase synthesis of a generic Tic-containing peptide using the Boc/Bzl protection strategy.
Materials:
-
Merrifield resin (or other suitable resin for C-terminal acid)
-
Boc-protected amino acids (including Boc-Tic-OH)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Scavengers (e.g., anisole, thioanisole)
-
Anhydrous hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Diethyl ether
-
Kaiser test kit
Procedure:
-
Resin Preparation:
-
Swell the Merrifield resin in DCM for 1-2 hours in a reaction vessel.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
First Amino Acid Loading:
-
Couple the C-terminal Boc-protected amino acid to the resin using standard methods (e.g., cesium salt method).
-
-
Peptide Chain Elongation (per cycle):
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.[2]
-
Wash the resin with DCM (3x), isopropanol (3x), and DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DMF for 2 minutes (repeat twice).
-
Wash the resin with DMF (5x).
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vessel, dissolve the next Boc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with the Kaiser test.
-
-
Boc-Tic-OH Coupling (Sterically Hindered):
-
Due to the steric hindrance of Tic, a more robust coupling strategy is recommended.
-
Use a more powerful coupling reagent such as HATU (3 eq.) with DIEA (6 eq.).
-
Extend the coupling time to 4-6 hours or perform a double coupling.
-
Monitor coupling completion with the Kaiser test. If the test is positive, repeat the coupling step.
-
-
Washing:
-
After each coupling, wash the resin with DMF (3x) and DCM (3x).
-
-
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry under vacuum.
-
In a specialized HF cleavage apparatus, add the dried resin and a scavenger cocktail (e.g., 90% HF, 10% anisole).
-
Stir the mixture at 0°C for 1 hour.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Protocol 2: Purification of Tic-Containing Peptides by RP-HPLC
The increased hydrophobicity of Tic-containing peptides may require optimization of standard purification protocols.
Materials:
-
Crude lyophilized peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Preparative C18 RP-HPLC column and system
Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Solvent A. A small amount of acetonitrile or DMSO may be added to aid solubility.
-
Filter the solution through a 0.22 µm syringe filter.
-
-
Chromatography:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the sample and elute with a linear gradient of increasing Solvent B (e.g., 5% to 65% over 60 minutes).
-
Monitor the elution at 220 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction by analytical RP-HPLC and confirm the identity by mass spectrometry.
-
Pool the pure fractions and lyophilize.
-
Protocol 3: Characterization of Tic-Containing Peptides
1. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the synthesized peptide.
-
Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid).
-
Analysis: Compare the observed molecular weight with the theoretical calculated mass.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To determine the three-dimensional solution structure of the peptide and confirm the presence of the β-turn induced by the Tic residue.
-
Method: 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY).
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Analysis: Analyze the chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) signals to elucidate the peptide's conformation.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and characterization of Tic-containing peptides.
Table 1: Representative Yields and Purity in Tic-Containing Peptide Synthesis
| Parameter | Standard Peptide | Tic-Containing Peptide | Notes |
| Crude Peptide Purity | 60-80% | 50-75% | Lower crude purity can be expected due to challenges in coupling Tic.[3] |
| Final Purity (Post-HPLC) | >95% | >95% | Achievable with optimized RP-HPLC protocols.[3] |
| Overall Yield | 15-40% | 10-35% | Based on the initial resin loading; can be lower for Tic-peptides.[3] |
Table 2: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Relative Efficiency | Coupling Time (Typical) | Racemization Risk |
| DIC/HOBt | Carbodiimide | Moderate | 2-4 hours | Moderate |
| HBTU | Aminium/Uronium Salt | High | 1-2 hours | Low |
| HATU | Aminium/Uronium Salt | Very High | 30-60 minutes | Very Low |
| PyBOP | Phosphonium Salt | High | 1-2 hours | Low |
This table provides a general guide; optimal conditions should be determined empirically.
Visualizations
References
Application Notes and Protocols for the Use of Boc-Tic-OH in Peptidomimetic Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of medicinal chemistry and drug discovery, peptidomimetics represent a promising class of therapeutics designed to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1] A key strategy in the design of potent and selective peptidomimetics is the incorporation of conformationally constrained non-canonical amino acids.[2][3] Boc-Tic-OH (N-α-tert-butoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) is a valuable building block in this regard. As a rigid analog of phenylalanine, its incorporation into a peptide sequence can induce specific secondary structures, such as β-turns, thereby pre-organizing the molecule into a bioactive conformation.[4][5] This can lead to enhanced receptor affinity, improved selectivity, and increased resistance to enzymatic degradation.[2][4]
These application notes provide a comprehensive overview of the properties of Boc-Tic-OH, its applications in peptidomimetic design with a focus on opioid receptor modulation, and detailed protocols for its incorporation into peptide scaffolds.
Physicochemical and Structural Data
Boc-Tic-OH is available in both L-(S) and D-(R) enantiomeric forms, allowing for stereochemical diversity in peptidomimetic design. The tert-butyloxycarbonyl (Boc) protecting group is ideal for Boc-based solid-phase peptide synthesis (SPPS), as it is stable under various conditions but can be readily removed with moderate acids like trifluoroacetic acid (TFA).[6][7]
| Property | Boc-L-Tic-OH | Boc-D-Tic-OH |
| IUPAC Name | (3S)-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | (3R)-2-[(tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
| Synonyms | (S)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | (R)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
| CAS Number | 78879-20-6[8] | 115962-35-1[9][10] |
| Molecular Formula | C₁₅H₁₉NO₄[8] | C₁₅H₁₉NO₄[9] |
| Molecular Weight | 277.32 g/mol | 277.32 g/mol [9] |
| Appearance | White to off-white solid | White to off-white solid[11] |
| Melting Point | 125-126.5 °C[8] | 122-123 °C[11] |
| Solubility | Soluble in organic solvents such as DMF and DCM. | Soluble in organic solvents such as DMF and DCM. |
| Storage Temperature | 2-8°C | Room Temperature, Sealed in dry[11] |
Applications in Peptidomimetic Design
The primary application of Boc-Tic-OH in peptidomimetic design is to introduce conformational constraints. This is particularly effective in mimicking turn structures within a peptide, which are often crucial for receptor recognition and binding.
Enhanced Receptor Affinity and Selectivity
By locking the peptide backbone into a specific conformation, the entropic penalty of binding to a receptor is reduced, which can lead to a significant increase in binding affinity. A notable example is in the field of opioid receptor modulators. The Dmt-Tic pharmacophore (2',6'-dimethyl-L-tyrosine followed by Tic) is a well-established motif for potent and selective delta-opioid receptor (DOR) antagonists.[4] Furthermore, the replacement of Proline with Tic in Endomorphin-2, an endogenous µ-opioid receptor agonist, resulted in a four-fold increase in binding affinity.[5]
The stereochemistry of the Tic residue can profoundly influence receptor selectivity. For instance, the incorporation of D-Tic versus D-Phe in a tetrapeptide analogue demonstrated a significant shift in selectivity between µ- and δ-opioid receptors.[2]
| Peptide | µ-Receptor Kᵢ (nM) | δ-Receptor Kᵢ (nM) | Selectivity (µ/δ) |
| H-Tyr-D-Tic-Phe-Phe-NH₂ | 2.6 ± 0.4 | 68.5 ± 5.2 | 0.038 |
| H-Tyr-D-Phe-Phe-Phe-NH₂ | 1.8 ± 0.3 | 21.4 ± 2.1 | 0.084 |
| Data adapted from Schiller et al. (1992).[2] |
Experimental Protocols
The following protocols provide a general framework for the synthesis and analysis of Tic-containing peptidomimetics.
Protocol 1: Boc Solid-Phase Peptide Synthesis (SPPS) for Incorporation of Boc-Tic-OH
This protocol outlines a single cycle for the incorporation of a Boc-Tic-OH residue into a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-L-Tic-OH or Boc-D-Tic-OH
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU, or DIC)
-
HOBt (1-Hydroxybenzotriazole) - if using DIC
-
Kaiser test kit
-
Isopropanol (IPA)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with DCM (3x).
-
Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM (5x) to remove excess base.[13]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Boc-Tic-OH (2-4 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.
-
Add the activated Boc-Tic-OH solution to the neutralized resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. Due to the sterically hindered nature of Tic, longer coupling times may be necessary compared to standard amino acids.[13]
-
-
Monitoring and Washing:
-
Monitor the coupling reaction for completion using the Kaiser test (a negative result indicates the absence of free primary amines).
-
If the coupling is incomplete, the coupling step can be repeated.
-
Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Cycle Repetition: The peptide-resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Final Cleavage from Resin (HF Cleavage)
Warning: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires specialized equipment and safety precautions. This procedure must be performed by trained personnel in a dedicated HF cleavage apparatus.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger cocktail (e.g., p-cresol, anisole)
-
Cold diethyl ether
Procedure:
-
Preparation: Dry the final peptide-resin under high vacuum for at least 4 hours.
-
HF Cleavage:
-
Transfer the dried peptide-resin to the HF cleavage apparatus.
-
Add a scavenger cocktail.
-
Cool the reaction vessel to 0°C.
-
Carefully condense anhydrous HF into the vessel (approximately 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1 hour.[13]
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide pellet multiple times with cold diethyl ether.
-
Dry the crude peptide.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry to confirm its identity and purity.
-
Protocol 3: Receptor Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Kᵢ) of a Tic-containing peptidomimetic for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., opioid receptors)
-
Radioligand with known affinity for the receptor (e.g., [³H]DAMGO for µ-receptors)
-
Tic-containing peptidomimetic (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in the binding buffer.
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled ligand).
-
Incubate the plate at a specified temperature for a set time to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
Visualizations
Logical Workflow for Peptidomimetic Development
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptidomimetic therapeutics: scientific approaches and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boc-Tic-OH | CAS#:78879-20-6 | Chemsrc [chemsrc.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. calpaclab.com [calpaclab.com]
- 11. BOC-D-TIC-OH CAS#: 115962-35-1 [amp.chemicalbook.com]
- 12. chempep.com [chempep.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Efficient Cleavage of Peptides Containing Boc-Tic-OH from Solid-Phase Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of constrained amino acids, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), into peptide sequences is a valuable strategy in medicinal chemistry to enhance biological activity, metabolic stability, and conformational rigidity. The tert-butyloxycarbonyl (Boc) protection strategy is a cornerstone of solid-phase peptide synthesis (SPPS), particularly for the synthesis of complex or hydrophobic peptides. A critical step in Boc-SPPS is the final cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups. This process requires strong acidic conditions, and the choice of the cleavage cocktail is paramount to achieving high yield and purity of the desired peptide.
These application notes provide a comprehensive overview and detailed protocols for the efficient cleavage of peptides containing Boc-Tic-OH from commonly used resins in Boc-SPPS, such as Merrifield and PAM resins.
Cleavage Chemistry Overview
In Boc-SPPS, the final cleavage is typically achieved using strong acids like anhydrous hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl trifluoromethanesulfonate (TMSOTf). These strong acids cleave the ester or amide bond linking the peptide to the resin and remove most acid-labile side-chain protecting groups. During this process, reactive cationic species are generated from the protecting groups and the resin linker, which can lead to side reactions with nucleophilic amino acid residues. To prevent these unwanted modifications, scavengers are added to the cleavage cocktail to trap these reactive species.
The constrained nature of the Tic residue does not typically introduce significant complications during cleavage, but as with any peptide, the overall sequence and the presence of other sensitive amino acids will dictate the optimal cleavage strategy.
Quantitative Data Summary
The selection of a cleavage cocktail is a critical parameter that directly impacts the yield and purity of the final peptide. Below is a summary of commonly used cleavage cocktails for peptides synthesized via Boc-SPPS and their expected performance for peptides containing Boc-Tic-OH. The data presented is a synthesis of literature values for similar peptides and general knowledge of Boc-SPPS cleavage efficiencies.
| Cleavage Cocktail ID | Composition | Resin Compatibility | Typical Reaction Conditions | Expected Crude Purity (%) | Expected Yield (%) | Key Features & Considerations |
| CC-1 (High HF) | HF:Anisole (9:1, v/v) | Merrifield, PAM | 0°C, 1-2 hours | 80-90 | 75-85 | Highly efficient and widely used. Requires specialized, corrosion-resistant apparatus. Anisole acts as a scavenger. |
| CC-2 (Low-High HF) | Low: HF:DMS (1:3, v/v) in p-cresol/p-thiocresol; High: HF:p-cresol (9:1, v/v) | Merrifield, PAM | Low: 0°C, 2h; High: 0°C, 1h | 85-95 | 80-90 | Two-step procedure that can reduce side reactions by changing the cleavage mechanism from SN1 to SN2 in the "low" step. |
| CC-3 (TFMSA) | TFMSA:TFA:Thioanisole:m-cresol (10:80:5:5, v/v/v/v) | Merrifield, PAM | 0°C to RT, 1.5-2 hours | 75-85 | 70-80 | A strong acid alternative to HF that does not require a special apparatus.[1] Products can sometimes be more challenging to purify. |
| CC-4 (TMSOTf) | TMSOTf:TFA:m-cresol (1:8:1, v/v/v) | Merrifield, PAM | 0°C, 1-2 hours | 80-90 | 75-85 | Another alternative to HF that is reported to produce fewer side reactions and less hygroscopic peptide products.[1][2] |
| CC-5 (TFA/TMSBr) | TFA:TMSBr:Thioanisole:EDT (1:0.05:0.05:0.025, v/v/v/v) | Merrifield | Room Temp, 1.5 hours | 80-90 | 75-85 | An HF-free method that has been shown to be effective for modified Boc-SPPS.[3] |
Experimental Protocols
Protocol 1: General Peptide Cleavage from Merrifield or PAM Resin using High HF (CC-1)
Materials:
-
Peptidyl-resin (dried under vacuum)
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole
-
HF cleavage apparatus
-
Reaction vessel (Teflon or Kel-F)
-
Cold diethyl ether (-20°C)
-
Centrifuge tubes
-
Nitrogen or argon gas
-
Lyophilizer
Procedure:
-
Resin Preparation: Place the dried peptidyl-resin (e.g., 100 mg) in the HF-resistant reaction vessel.
-
Scavenger Addition: Add anisole (1.0 mL per gram of resin) to the reaction vessel.
-
HF Distillation: Cool the reaction vessel to -78°C using a dry ice/acetone bath. Carefully distill the required volume of anhydrous HF into the vessel (typically 10 mL per gram of resin).
-
Cleavage Reaction: Allow the reaction mixture to warm to 0°C and stir for 1-2 hours.
-
HF Removal: After the reaction is complete, remove the HF by a stream of nitrogen or under vacuum, ensuring proper trapping of the toxic HF gas.
-
Peptide Precipitation: Wash the resin with a small amount of TFA and collect the filtrate. Add the TFA filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Peptide Collection and Washing: Collect the precipitated peptide by centrifugation. Wash the peptide pellet twice with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Dissolve the crude peptide in a suitable aqueous buffer (e.g., 10% acetic acid) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Peptide Cleavage using TFMSA (CC-3)
Materials:
-
Peptidyl-resin (dried under vacuum)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
m-cresol
-
Round-bottom flask
-
Stir bar
-
Ice bath
-
Cold diethyl ether (-20°C)
-
Centrifuge tubes
-
Nitrogen or argon gas
-
Lyophilizer
Procedure:
-
Resin Preparation: Place the dried peptidyl-resin (e.g., 100 mg) in a round-bottom flask with a stir bar.
-
Cleavage Cocktail Preparation: In a separate container, prepare the cleavage cocktail by combining TFA, thioanisole, and m-cresol. Cool the mixture in an ice bath.
-
Cleavage Reaction: Slowly add the TFMSA to the cooled cleavage cocktail with vigorous stirring. Add the complete cleavage cocktail to the resin-containing flask. Stir the mixture at 0°C for 15 minutes and then at room temperature for 1.5-2 hours.
-
Resin Filtration: Filter the resin and wash it with a small amount of fresh TFA.
-
Peptide Precipitation: Combine the filtrates and add the solution to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
Peptide Collection and Washing: Collect the precipitated peptide by centrifugation and wash the pellet twice with cold diethyl ether.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Dissolve the crude peptide in a suitable buffer and purify by RP-HPLC.
Visualization of Experimental Workflow and Logic
Diagram 1: General Workflow for Peptide Cleavage and Purification
Caption: General workflow for cleaving a peptide from the resin.
Diagram 2: Logical Relationship of Cleavage Cocktail Components
References
Troubleshooting & Optimization
Technical Support Center: Boc-Tic-OH Coupling Efficiency
Welcome to the technical support center for troubleshooting poor coupling efficiency of N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-Tic-OH). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the incorporation of this sterically hindered amino acid in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is Boc-Tic-OH considered a sterically hindered amino acid, and why does this lead to poor coupling efficiency?
A1: Boc-Tic-OH presents significant steric hindrance due to two main structural features:
-
The Tricyclic Side Chain: The rigid, bulky tetrahydroisoquinoline ring structure physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.
-
The Boc Protecting Group: The large N-terminal tert-butyloxycarbonyl (Boc) group adds further steric bulk around the reaction center.
This combined steric hindrance slows down the rate of peptide bond formation, which can lead to incomplete reactions and the formation of deletion sequences in your peptide.[1][2]
Q2: My standard coupling protocol with a carbodiimide reagent like DCC or DIC is failing for Boc-Tic-OH. What is the first thing I should change?
A2: Carbodiimide-based reagents such as DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often not potent enough to overcome the significant steric barrier presented by Boc-Tic-OH.[2] It is highly recommended to switch to a more powerful class of coupling reagents, such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP).[1][2] These reagents form highly reactive activated esters that are more effective at acylating the sterically hindered amine.
Q3: How do I know if the coupling of Boc-Tic-OH is incomplete?
A3: In solid-phase peptide synthesis (SPPS), a qualitative ninhydrin (Kaiser) test is the most common method to detect unreacted primary amines on the resin.[3][4]
-
A positive result (blue/purple beads) indicates the presence of free amines and, therefore, an incomplete coupling reaction.
-
A negative result (yellow/colorless beads) signifies a complete or near-complete reaction.[4]
Q4: What are potential side reactions to be aware of when coupling Boc-Tic-OH?
A4: Besides incomplete coupling, the primary side reaction of concern is racemization, which is the loss of stereochemical integrity at the alpha-carbon. This can be exacerbated by prolonged activation times, elevated temperatures, or the use of excessive base.[3][4][5] Using additives like HOBt or OxymaPure can help suppress racemization.[4][5]
Troubleshooting Guide: Positive Ninhydrin Test after Boc-Tic-OH Coupling
A positive ninhydrin test confirms that the coupling reaction is incomplete. The following workflow can be used to diagnose and resolve the issue.
Possible Causes & Solutions
-
Insufficient Reagent Reactivity: The chosen coupling reagent may not be potent enough to overcome the steric hindrance.
-
Suboptimal Reaction Conditions: The coupling time may be too short, or the temperature may be too low.
-
Low Reagent Concentration: Insufficient equivalents of the amino acid and coupling reagents can lead to an incomplete reaction.
-
Reagent Degradation: Old or improperly stored reagents can lose their efficacy. Coupling reagents are often sensitive to moisture.
-
Solution: Use fresh, high-quality reagents and anhydrous solvents. Ensure reagents are stored in a desiccator.
-
-
Peptide Aggregation: The growing peptide chains on the resin may aggregate, blocking reactive sites.
-
Solution: This is a complex issue that may require sequence-specific strategies, such as the use of different solvents or the introduction of backbone-modifying protecting groups in other parts of the peptide.
-
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids like Boc-Tic-OH. The following table provides a qualitative comparison of commonly used coupling reagents.
| Coupling Reagent | Class | Relative Speed | Efficiency for Hindered Couplings | Key Considerations |
| DIC/HOBt | Carbodiimide | Moderate | Low to Moderate | Cost-effective but often slow and inefficient for sterically demanding couplings.[2][3] |
| HBTU/DIPEA | Uronium/Aminium | Fast | High | A reliable and widely used reagent, generally more effective than carbodiimides.[1][2] |
| HCTU/DIPEA | Uronium/Aminium | Very Fast | Very High | A very effective and often more cost-effective alternative to HATU with similar high reactivity.[1] |
| PyBOP/DIPEA | Phosphonium | Fast | High | A reliable phosphonium salt reagent, though it can be slightly less reactive than HATU for the most extreme cases.[1][6][7] |
| HATU/DIPEA | Uronium/Aminium | Very Fast | Very High | Often the first choice for difficult sequences; forms a more reactive OAt-ester.[1][2][7] |
| COMU/DIPEA | Uronium/Aminium | Very Fast | Very High | Excellent performance comparable to HATU. Based on OxymaPure, it is a safer alternative to explosive HOBt/HOAt-based reagents.[1][6] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection and Neutralization
This protocol describes the removal of the N-terminal Boc group to liberate the free amine for the next coupling cycle.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes and drain.
-
Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes to ensure complete removal of the N-terminal Boc group.[3]
-
Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DCM again to remove residual acid.[3]
-
-
Neutralization:
-
Neutralize the resin-bound amine trifluoroacetate salt with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF) or DCM. Perform this step twice for 2 minutes each time.[3]
-
Wash the resin thoroughly with DMF to remove excess base, preparing it for the coupling step.[3]
-
Protocol 2: High-Efficiency Coupling of Boc-Tic-OH using HATU
This protocol is recommended for achieving the highest efficiency with sterically demanding couplings.
-
Pre-activation:
-
Coupling:
-
Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. For a particularly difficult coupling, this time can be extended.[3]
-
-
Monitoring and Washing:
Protocol 3: Double Coupling Procedure
If the ninhydrin test is positive after the initial coupling, a second coupling should be performed immediately.
-
Wash: After the first coupling attempt, wash the peptide-resin thoroughly with DMF to remove all soluble reagents and byproducts.
-
Second Coupling: Prepare a fresh solution of activated Boc-Tic-OH as described in Protocol 2.
-
React: Add this fresh solution to the resin and allow the coupling reaction to proceed for another 1-4 hours.[1][3]
-
Monitor and Wash: Perform a final ninhydrin test to confirm the completion of the reaction. Once complete, wash the resin extensively with DMF and DCM.
Protocol 4: Capping of Unreacted Amines
If double coupling still results in a positive ninhydrin test, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences.
-
Wash: After the final coupling attempt, wash the peptide-resin with DMF.
-
Capping Solution: Prepare a capping solution, for example, 20% acetic anhydride and 2% DIEA in DMF.[4]
-
Reaction: Add the capping solution to the resin and agitate for 30 minutes.
-
Final Wash: Wash the resin thoroughly with DMF and DCM before proceeding to the N-terminal deprotection of the successfully coupled chains.[4]
Signaling Pathways and Workflows
References
Technical Support Center: Optimizing TFA Deprotection of Boc-Tic-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and optimizing the trifluoroacetic acid (TFA)-mediated deprotection of Boc-Tic-OH (N-tert-butoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the TFA deprotection of Boc-Tic-OH, offering potential causes and actionable solutions.
Issue 1: Incomplete or Slow Deprotection
Question: My reaction is showing a significant amount of starting material (Boc-Tic-OH) remaining after the expected reaction time, as indicated by TLC or LC-MS analysis. What could be the cause and how can I resolve it?
Answer: Incomplete deprotection is a common issue that can often be attributed to several factors related to the reaction conditions.
Potential Causes and Solutions for Incomplete Deprotection
| Possible Cause | Solution |
| Insufficient Acid Concentration | Increase the concentration of TFA. Typical concentrations range from 20% to 50% (v/v) in a solvent like dichloromethane (DCM). For solution-phase deprotection, a 1:1 mixture of TFA and DCM is often effective. |
| Inadequate Reaction Time | Extend the reaction time. Monitor the reaction progress every 30-60 minutes using an appropriate analytical method like TLC or LC-MS to determine the optimal duration. |
| Low Reaction Temperature | Most Boc deprotections are carried out at room temperature. If the reaction is sluggish, gentle warming (e.g., to 40°C) can be considered, but this may also increase the risk of side reactions. |
| Steric Hindrance | The bulky nature of the Tic group might slightly hinder the approach of the acid. Using a higher concentration of TFA or a longer reaction time can help overcome this. |
| Moisture in the Reaction | While a small amount of water is often included in scavenger cocktails, excessive water can dilute the TFA and reduce its effectiveness. Ensure anhydrous conditions if water is not intentionally part of the reaction mixture. |
Issue 2: Formation of Side Products
Question: I am observing unexpected peaks in my HPLC or LC-MS analysis after the deprotection reaction. What are the likely side products and how can I prevent their formation?
Answer: The formation of side products during TFA-mediated Boc deprotection is primarily due to the generation of reactive tert-butyl cations.
Common Side Reactions and Prevention Strategies
| Side Reaction | Prevention Strategy |
| Alkylation of the Aromatic Ring | The electron-rich aromatic ring of the tetrahydroisoquinoline core can be susceptible to alkylation by the tert-butyl cation. The most effective way to prevent this is by using scavengers. |
| Trifluoroacetylation of the Amine | In some cases, the newly deprotected amine can be acylated by trifluoroacetic anhydride, which can be present as an impurity in TFA. Using high-purity TFA and ensuring a clean work-up can minimize this. |
To mitigate side reactions, the use of scavengers is highly recommended. Scavengers are compounds that are more reactive towards the tert-butyl cation than the substrate, effectively "trapping" it before it can cause unwanted modifications.[1]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of TFA-mediated Boc deprotection?
A1: The deprotection is an acid-catalyzed process. The carbonyl oxygen of the Boc group is protonated by TFA, leading to the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a carbamic acid intermediate, which then spontaneously decarboxylates to yield the free amine and carbon dioxide gas.[2]
Q2: Why are scavengers necessary for the deprotection of Boc-Tic-OH?
A2: During the cleavage of the Boc group, a reactive tert-butyl cation is formed.[3] This electrophile can potentially alkylate the electron-rich aromatic ring of the Tic moiety. Scavengers are nucleophilic compounds that trap these carbocations, preventing them from reacting with the desired product.[1]
Q3: What are some common scavengers and in what concentrations should they be used?
A3: The choice of scavenger depends on the specific substrate. For Boc-Tic-OH, scavengers that are effective at trapping carbocations are suitable.
Commonly Used Scavengers in TFA Deprotection
| Scavenger | Typical Concentration (v/v) | Notes |
| Triisopropylsilane (TIS) | 2.5% - 5% | A very effective and widely used scavenger that reduces the tert-butyl cation.[4] |
| Triethylsilane (TES) | 2.5% - 5% | Similar in function to TIS. |
| Water | 2.5% - 5% | Can act as a scavenger by trapping the tert-butyl cation to form tert-butanol.[4] |
| Thioanisole | 2.5% - 5% | Often used, particularly if other sensitive functional groups are present. |
A common general-purpose scavenger cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[4]
Q4: How can I monitor the progress of the deprotection reaction?
A4: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and easy method to visualize the disappearance of the starting material. The deprotected product (Tic-OH) is more polar and will have a lower Rf value than the Boc-protected starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of the reaction progress by quantifying the starting material, product, and any side products.
-
¹H NMR Spectroscopy: The disappearance of the characteristic singlet of the nine protons of the tert-butyl group (around 1.4 ppm) is a clear indicator of deprotection.
Q5: What is a recommended work-up procedure for the TFA deprotection of Boc-Tic-OH?
A5: After confirming the reaction is complete, the TFA and solvent are typically removed under reduced pressure (rotoevaporation). Co-evaporation with a solvent like toluene can help remove residual TFA. The resulting crude product, which is the TFA salt of Tic-OH, can then be purified. If the free amine is desired, a basic work-up (e.g., washing with a saturated aqueous solution of sodium bicarbonate) can be performed, followed by extraction with an organic solvent.[5] However, care must be taken as the free amino acid may have limited solubility in common organic solvents. Precipitation of the product from the reaction mixture by the addition of a non-polar solvent like cold diethyl ether is also a common purification method.
Experimental Protocols
Standard Protocol for TFA Deprotection of Boc-Tic-OH (Solution Phase)
-
Reaction Setup: Dissolve Boc-Tic-OH (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Scavenger Addition (Recommended): Add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes). Most deprotections are complete within 1-2 hours.
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
To remove residual TFA, the residue can be co-evaporated with toluene (2-3 times).
-
The crude product (Tic-OH as a TFA salt) can be purified by precipitation from a solvent like cold diethyl ether or by chromatography.
-
Visualizations
Caption: Reaction pathway for TFA deprotection of Boc-Tic-OH and the role of scavengers.
Caption: A logical workflow for troubleshooting common issues in Boc-Tic-OH deprotection.
References
Technical Support Center: Managing Peptide Aggregation with Boc-Tic-OH
Welcome to the Technical Support Center for scientists and researchers working with Boc-Tic-OH (N-tert-Butyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to peptide aggregation during synthesis, purification, and handling of Tic-containing peptides.
Frequently Asked Questions (FAQs)
Q1: What is Boc-Tic-OH and why can it contribute to peptide aggregation?
A1: Boc-Tic-OH is a protected, conformationally restricted, non-proteinogenic amino acid. The "Boc" group protects the alpha-amino group during peptide synthesis. The "Tic" (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) moiety is a rigid, hydrophobic analogue of Phenylalanine. This rigidity and hydrophobicity can promote strong intermolecular interactions between peptide chains, leading to the formation of aggregates.[1] This self-association can occur both on the solid-phase support during synthesis and in solution after cleavage.
Q2: What are the signs of on-resin aggregation when using Boc-Tic-OH?
A2: Several indicators during solid-phase peptide synthesis (SPPS) can suggest that your peptide is aggregating on the resin:
-
Poor Resin Swelling: The resin beads may appear to shrink or not swell properly in the synthesis solvents.[2][3]
-
Slow or Incomplete Reactions: A positive Kaiser test (indicating free amines) after a coupling step or incomplete removal of the Boc protecting group are common signs.[2][3]
-
Physical Clumping: The resin may become sticky and clump together.[2][3]
-
Reduced Yield: A significant drop in the final peptide yield can be a strong indicator of aggregation issues.[2]
Q3: My Tic-containing peptide has poor solubility after cleavage. What can I do?
A3: Poor solubility of the crude peptide is a common issue due to the hydrophobic nature of the Tic residue. Here are some strategies to improve solubility:
-
Solvent Screening: Attempt to dissolve the peptide in a small amount of various organic solvents such as DMSO, DMF, or acetonitrile before slowly adding your aqueous buffer.[2]
-
pH Adjustment: Adjust the pH of your solution. For basic peptides, use a slightly acidic solution (e.g., 10% acetic acid), and for acidic peptides, a slightly basic solution (e.g., 10% ammonium bicarbonate) can increase net charge and reduce aggregation.[2]
-
Sonication: Use a sonication bath to help break up small aggregates and facilitate dissolution.[2]
Q4: Can the choice of resin influence aggregation when synthesizing Tic-containing peptides?
A4: Yes, the solid support is a critical factor. To minimize on-resin aggregation, consider the following:
-
Low-Loading Resins: Using a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) increases the distance between the growing peptide chains, which can reduce intermolecular interactions.[2][4]
-
Enhanced Swelling Resins: Resins with polyethylene glycol (PEG) linkers often exhibit better swelling properties in a variety of solvents, which can help to solvate the peptide chains more effectively.[2]
-
Specialized Resins for N-terminal Tic: If Tic is one of the first two amino acids at the C-terminus, using a 2-chlorotrityl chloride resin is recommended, particularly in Fmoc/tBu-based synthesis, to prevent diketopiperazine formation, a common side reaction. While this is specific to Fmoc chemistry, it highlights that the position of Tic can introduce specific challenges.[5]
Troubleshooting Guides
Issue 1: Incomplete Coupling of Boc-Tic-OH
A positive Kaiser test after coupling Boc-Tic-OH or a subsequent amino acid indicates the presence of unreacted free amines, likely due to aggregation.
| Strategy | Description | Key Parameters |
| Recoupling | Perform a second coupling step with a fresh solution of activated Boc-Tic-OH. | Use fresh reagents and allow for sufficient reaction time. |
| Solvent Optimization | Switch to a more polar solvent system or a "magic mixture" (e.g., DCM/DMF/NMP 1:1:1) to improve solvation of the peptide-resin complex.[2] | NMP is often a good alternative to DMF for difficult sequences. |
| Elevated Temperature | Perform the coupling reaction at a higher temperature to provide energy to disrupt secondary structures. | Temperatures between 40-50°C can be effective. |
| Stronger Coupling Reagents | Utilize more potent coupling reagents like HATU or HCTU to overcome steric hindrance and improve reaction kinetics. | Use 3-4 equivalents of the coupling reagent. |
| Microwave-Assisted Synthesis | Employ microwave heating during the coupling step to accelerate the reaction and disrupt aggregation.[4] | Power: 35-70 W; Temperature: up to 90°C. |
| Chaotropic Agents | Add chaotropic salts like LiCl to the coupling reaction to disrupt hydrogen bonds.[2][4] | Up to 0.4 M LiCl in DMF. |
Issue 2: Aggregation During Peptide Elongation (Post-Tic Incorporation)
Aggregation can occur at any stage of the synthesis, particularly in hydrophobic sequences.
| Strategy | Description | Key Parameters |
| Low-Loading Resin | As mentioned in the FAQs, a lower resin loading increases the spacing between peptide chains.[2][4] | 0.1-0.4 mmol/g loading is recommended. |
| Pseudoproline Dipeptides | If the sequence allows, incorporating pseudoproline dipeptides at strategic locations can disrupt the formation of secondary structures.[4] | Insert every 6-8 residues in aggregation-prone regions. |
| Chaotropic Agents in Washes | Washing the resin with a solution containing a chaotropic salt before coupling can help to break up aggregates. | Wash with 0.4 M LiCl in DMF. |
| "Magic Mixture" | For extremely difficult sequences, a solvent mixture containing DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate can be used. | Use with caution and ensure compatibility with your synthesis. |
Quantitative Data
While specific quantitative data for the aggregation of Boc-Tic-OH containing peptides is limited in the literature, the following table provides an illustrative example based on general principles of how the incorporation of a rigid, hydrophobic residue like Tic might compare to a more flexible, hydrophobic residue like Phenylalanine (Phe). The data presented here is hypothetical and should be confirmed experimentally.
| Peptide Sequence | Aggregation Propensity (Thioflavin T Assay, Relative Fluorescence Units) | Purity by RP-HPLC (%) |
| Ac-Gly-Leu-Phe -Ala-Val-Gly-NH2 | 150 | 85 |
| Ac-Gly-Leu-Tic -Ala-Val-Gly-NH2 | 450 | 60 |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle for Boc-Tic-OH Incorporation
This protocol outlines a manual coupling cycle for incorporating Boc-Tic-OH, with considerations for its steric hindrance and potential for aggregation.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 5 minutes (pre-wash).
-
Drain and add fresh 50% TFA in DCM and agitate for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x) and Isopropanol (IPA) (2x), followed by DCM (3x).
-
-
Neutralization:
-
Neutralize the resin with 10% N,N-Diisopropylethylamine (DIEA) in DCM for 2 x 5 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Boc-Tic-OH Coupling (Difficult Coupling Protocol):
-
In a separate vial, dissolve Boc-Tic-OH (3 equivalents) and HATU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For very difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 30-40°C).
-
Monitor the reaction completion using the Kaiser test. A negative result indicates complete coupling.
-
-
Washing:
-
Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Protocol 2: On-Resin Aggregation Test
This protocol can be used to quickly assess if aggregation is occurring during your synthesis.
-
Sample Collection: After a coupling step where you suspect aggregation, take a small sample of the peptide-resin (10-20 mg).
-
Washing: Wash the resin sample with DCM (3 x 1 mL).
-
Drying: Dry the resin under a stream of nitrogen.
-
Cleavage: Add 200 µL of a cleavage cocktail (e.g., TFA/water/Triisopropylsilane, 95:2.5:2.5) to the resin.
-
Reaction: Let the cleavage reaction proceed for 2-3 hours at room temperature.
-
Analysis: Precipitate the cleaved peptide with cold diethyl ether and analyze the crude product by LC-MS to check for the expected mass and the presence of deletion sequences.
Visualizations
Caption: The pathway of peptide aggregation during synthesis.
Caption: Troubleshooting workflow for on-resin peptide aggregation.
References
Technical Support Center: Boc-Tic-OH in Solid-Phase Synthesis
Welcome to the technical support center for the use of Boc-Tic-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered when incorporating this sterically hindered amino acid.
Troubleshooting Guide
This guide addresses common issues that may arise during the solid-phase synthesis of peptides containing Boc-Tic-OH.
Q1: I am observing low coupling efficiency when using Boc-Tic-OH. What are the possible causes and how can I improve the yield?
Low coupling efficiency with Boc-Tic-OH is often due to its significant steric hindrance. The rigid, bicyclic structure of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) can make it difficult for the activated carboxyl group to approach the N-terminal amine of the growing peptide chain.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Activation | Use a more potent coupling reagent suitable for sterically hindered amino acids. Onium salt-based reagents like HBTU, HATU, or COMU are generally more effective than carbodiimides (e.g., DIC) alone.[1] |
| Short Coupling Time | Extend the coupling reaction time. Monitor the reaction using a qualitative method like the Kaiser test, and allow the reaction to proceed for several hours or even overnight if necessary. |
| Suboptimal Reagent Concentration | Increase the equivalents of Boc-Tic-OH and the coupling reagents. Using a 3-4 fold excess relative to the resin loading capacity is a good starting point. |
| Peptide Aggregation | If the peptide sequence is prone to aggregation, consider using solvents known to disrupt secondary structures, such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), or adding chaotropic salts.[2] |
A troubleshooting workflow for low coupling efficiency is provided below.
Q2: My peptide synthesis is failing at the dipeptide stage with the formation of a major byproduct. What is happening and how can I prevent it?
This is likely due to the formation of a diketopiperazine (DKP). The secondary amine of the Tic residue, especially when it is the second amino acid in the sequence, can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide as a cyclic byproduct.[2] This is a common side reaction for proline and other cyclic amino acids.[2]
Prevention Strategies:
-
Choice of Resin: For Fmoc/tBu-based synthesis, using a 2-chlorotrityl chloride resin is recommended when Tic is one of the first two amino acids, as its steric bulk hinders DKP formation.[2]
-
In Situ Neutralization: In Boc-based synthesis, employing an in situ neutralization protocol can suppress DKP formation by minimizing the time the deprotected N-terminal amine is in its free, nucleophilic state.[2]
-
Dipeptide Coupling: If feasible, synthesizing the first two amino acids as a dipeptide in solution and then coupling the dipeptide to the resin can bypass the vulnerable dipeptide-resin intermediate.[2]
The mechanism of diketopiperazine formation is illustrated in the diagram below.
Q3: I am concerned about racemization of the Tic residue during coupling. How can I minimize this?
Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be susceptible to racemization, particularly in the presence of bases.[3] Racemization can occur at the activated carboxyl group during the coupling step.[4]
Mitigation Strategies:
-
Choice of Coupling Reagents: Use coupling reagents known to suppress racemization. The addition of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) to carbodiimide-mediated couplings can minimize racemization.[1]
-
Base Selection: Avoid strong, sterically hindered bases if possible. While tertiary amines are necessary for the activation step with onium salt reagents, prolonged exposure should be minimized.
-
Temperature Control: Perform the coupling reaction at room temperature. Avoid elevated temperatures, which can increase the rate of racemization.
Frequently Asked Questions (FAQs)
Q1: What is Boc-Tic-OH?
Boc-Tic-OH is the N-Boc protected form of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. It is a conformationally constrained analog of phenylalanine, where the side chain is cyclized back to the amino group.[5] This rigid structure is often incorporated into peptides to induce specific secondary structures, improve metabolic stability, and enhance binding affinity to biological targets.[6]
Q2: Are there any specific challenges with the Boc deprotection of a Tic-containing peptide?
The Boc group on the Tic residue is removed under standard acidic conditions (e.g., with trifluoroacetic acid - TFA). However, the stability of the tetrahydroisoquinoline ring system under repeated TFA treatments is a consideration. While generally stable, prolonged exposure to strong acids could potentially lead to side reactions. It is advisable to use the minimum necessary deprotection times.
Q3: What cleavage cocktail should I use for a peptide containing a Tic residue?
A standard TFA cleavage cocktail is generally effective. The specific composition of the cocktail depends on the other amino acids present in your peptide sequence. A common general-purpose cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).[7] For sequences without other sensitive residues, a simpler cocktail of TFA/TIS/water (95:2.5:2.5) may be sufficient.[7] Given that Tic is an aromatic amino acid, the use of scavengers like triisopropylsilane (TIS) or thioanisole is recommended to prevent re-attachment of cationic species generated during cleavage.
Q4: Can the secondary amine in the Tic ring cause side reactions?
Yes, the secondary amine of the Tic residue is a key feature. As discussed in the troubleshooting guide, it is responsible for the propensity of Tic-containing dipeptides to form diketopiperazines. During synthesis, this nitrogen is protected by the Boc group. Once deprotected, its nucleophilicity is a factor in subsequent coupling reactions.
Summary of Side Reactions and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategies |
| Incomplete Coupling | Due to the steric hindrance of the Tic residue, the coupling reaction may not go to completion. | Use potent coupling reagents (HBTU, HATU, COMU), extend reaction times, and use an excess of reagents. |
| Diketopiperazine (DKP) Formation | Intramolecular cyclization of a dipeptide containing Tic at the second position, leading to cleavage from the resin.[8] | Use 2-chlorotrityl chloride resin (for Fmoc synthesis), employ in situ neutralization (for Boc synthesis), or couple a pre-formed dipeptide.[2] |
| Racemization | Loss of stereochemical integrity at the α-carbon of the Tic residue during activation and coupling. | Use racemization-suppressing additives (HOBt, OxymaPure), avoid strong bases where possible, and maintain room temperature during coupling.[1] |
| Side-chain Alkylation during Cleavage | The aromatic ring of Tic can be susceptible to alkylation by carbocations generated during TFA cleavage. | Use a cleavage cocktail containing scavengers such as triisopropylsilane (TIS) or thioanisole.[7] |
Experimental Protocols
Protocol 1: Standard Coupling of Boc-Tic-OH using HATU
This protocol is recommended for coupling the sterically hindered Boc-Tic-OH.
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) and then wash with N,N-dimethylformamide (DMF).
-
Boc Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes. Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF.
-
Neutralization: Neutralize the N-terminal amine salt by washing with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DMF until a neutral pH is achieved. Wash the resin again with DMF.
-
Pre-activation: In a separate vessel, dissolve Boc-Tic-OH (3-4 equivalents) and HATU (3-4 equivalents) in DMF. Add DIEA (6-8 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the neutralized peptide-resin. Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative (yellow) result indicates a complete reaction. If the test is positive (blue/purple), the coupling step should be repeated.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Protocol 2: General Cleavage of a Tic-Containing Peptide from the Resin
This protocol describes a general procedure for the final cleavage and deprotection.
-
Resin Preparation: After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DCM and dry it under vacuum for several hours.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common choice is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v). The TIS acts as a scavenger to trap reactive carbocations.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a suitable reaction vessel (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the TFA solution containing the cleaved peptide into a cold solution of diethyl ether. A precipitate of the crude peptide should form.
-
Isolation and Washing: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet several times with cold diethyl ether to remove scavengers and organic-soluble impurities.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
References
- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
Technical Support Center: Purification Strategies for Boc-Tic-OH Containing Peptides
Welcome to the technical support center for the purification of peptides containing Boc-Tic-OH (tert-Butyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid). This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of these complex peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with purifying peptides containing Boc-Tic-OH?
A1: The incorporation of the Boc-Tic-OH moiety introduces significant challenges primarily due to a substantial increase in the peptide's hydrophobicity and rigidity.[1] The key difficulties include:
-
Poor Solubility: The hydrophobic nature of both the Boc and Tic groups can lead to limited solubility in aqueous solutions commonly used in reversed-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Strong Retention in RP-HPLC: The increased hydrophobicity causes the peptide to bind strongly to C18 columns, necessitating high concentrations of organic solvent for elution.[1]
-
Peptide Aggregation: The rigid, conformationally constrained structure of Tic, combined with the hydrophobicity of the Boc group, can promote intermolecular aggregation, leading to broad or tailing peaks in HPLC, and potentially reduced recovery.[1]
-
Co-elution with Hydrophobic Impurities: Hydrophobic impurities, such as deletion sequences or products of side reactions, may have similar retention times to the target peptide, making separation difficult.
Q2: What are the most common impurities to expect in the crude product of a Boc-Tic-OH containing peptide synthesis?
A2: Common impurities in crude synthetic peptides include:
-
Incomplete Deprotection: Residual Boc protecting groups on the N-terminus or side chains of other amino acids result in closely related, more hydrophobic impurities.
-
Deletion Sequences: Incomplete coupling reactions during solid-phase peptide synthesis (SPPS) can lead to peptides missing one or more amino acids.[2]
-
Truncated Sequences: Premature termination of the peptide chain elongation results in shorter peptide fragments.
-
Side-Reaction Products: Modifications arising from the harsh acidic conditions used for cleavage, such as alkylation of sensitive residues like Tryptophan or Methionine.[3]
-
Diastereomers: Racemization of amino acids can occur during synthesis, leading to diastereomeric impurities that can be challenging to separate.[2]
Q3: What is the recommended starting point for purifying a Boc-Tic-OH containing peptide?
A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides, including those containing Boc-Tic-OH. A typical starting point would involve a C18 stationary phase and a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA).[1]
Q4: Are there alternative purification strategies to RP-HPLC for these peptides?
A4: Yes, for particularly challenging purifications or when orthogonal methods are needed to achieve high purity, the following techniques can be considered:
-
Flash Chromatography: A faster, medium-pressure chromatography technique that can be used as a sole purification method for less complex mixtures or as a preliminary clean-up step before a final RP-HPLC polish.[4][5] It offers higher loading capacity and reduced solvent consumption compared to preparative HPLC.[4][6]
-
Ion-Exchange Chromatography (IEX): This method separates peptides based on their net charge and can be a powerful orthogonal technique to RP-HPLC, especially if impurities have similar hydrophobicity but different charge states.[7]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on size and is useful for removing aggregates or very small impurities.
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Broad or Tailing Peaks in HPLC | 1. Peptide Aggregation: The high hydrophobicity of the Boc-Tic-OH peptide is causing it to aggregate.[1] 2. Secondary Interactions: The peptide may be interacting with free silanol groups on the HPLC column. 3. Poor Solubility in Mobile Phase: The peptide is not fully dissolved at the start of the gradient. | 1. Increase Column Temperature: Purifying at a higher temperature (e.g., 40-60°C) can disrupt aggregates and improve peak shape.[1] 2. Use TFA as an Ion-Pairing Agent: Ensure 0.1% TFA is present in both mobile phases to minimize secondary interactions.[1] 3. Improve Solubility: Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or DMF before diluting with the initial mobile phase.[1] |
| Multiple Peaks Close to the Main Product | 1. Incomplete Deprotection: Residual Boc groups lead to +100 Da impurities. 2. Co-eluting Impurities: Deletion sequences or other hydrophobic byproducts from the synthesis. 3. Oxidation: Sensitive residues like Met or Trp may have been oxidized (+16 Da). | 1. Optimize Cleavage: Extend the cleavage time or use a stronger cleavage cocktail. 2. Optimize HPLC Gradient: Use a shallower gradient around the elution point of the target peptide to improve resolution. 3. Analyze by Mass Spectrometry: Collect all major peaks and analyze by MS to identify the desired product and impurities. |
| Low Recovery of Purified Peptide | 1. Precipitation on the Column: The peptide may be precipitating on the HPLC column due to poor solubility in the mobile phase. 2. Irreversible Adsorption: Strong hydrophobic interactions with the column matrix. 3. Aggregation: Aggregated peptide may not be eluting properly. | 1. Improve Solubility: As mentioned above, use a stronger initial solvent for the sample. Lower the concentration of the injected sample.[1] 2. Change Column Chemistry: Consider a C8 or C4 column instead of a C18, which will have weaker hydrophobic interactions. 3. Increase Column Temperature: Helps to reduce aggregation and improve elution.[1] |
| Unexpected Mass in MS Analysis | 1. Incomplete Deprotection: Presence of peaks corresponding to the mass of the peptide with one or more Boc groups (+100 Da per Boc group). 2. Adduct Formation: Formation of adducts with salts (e.g., +22 Da for Na⁺) or other small molecules. 3. Side Reactions: Modification of other amino acids (e.g., oxidation of Met, +16 Da). | 1. Review Cleavage Protocol: Ensure cleavage conditions are sufficient for complete deprotection.[8] 2. Optimize MS Conditions: Ensure proper calibration of the mass spectrometer. Use fresh, high-purity solvents for sample preparation. 3. Analyze Synthesis and Cleavage Steps: Review the synthesis protocol and cleavage cocktail for potential sources of side reactions. |
Data Presentation: Comparison of Purification Strategies
The following table provides a representative comparison of expected outcomes for the purification of a crude Boc-Tic-OH containing peptide using different chromatographic techniques. Actual results will vary depending on the specific peptide sequence and the nature of the impurities.
| Parameter | Preparative RP-HPLC | Flash Chromatography | Orthogonal Purification (IEX followed by RP-HPLC) |
| Typical Purity | >95% | 90-98%[5][6] | >99% |
| Typical Yield | 20-50% | 45-85%[5] | 15-40% |
| Loading Capacity | Low to Moderate | High[4] | Moderate |
| Purification Time | Long (e.g., 160 min for multiple injections)[6] | Short (e.g., 27 min for a single injection)[6] | Very Long |
| Solvent Consumption | High[6] | Low to Moderate[6] | Very High |
| Resolution | High | Moderate[4] | Very High |
| Primary Application | High-purity peptides for research and development | Rapid purification, initial clean-up | Therapeutic grade peptides, removal of challenging impurities |
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC (RP-HPLC) Purification
This protocol provides a general method for the purification of hydrophobic Boc-Tic-OH containing peptides.
Materials and Equipment:
-
Crude, lyophilized peptide
-
Solvent A: 0.1% TFA in HPLC-grade water
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile (ACN)
-
HPLC system with a preparative C18 column (e.g., 5-10 µm particle size, 100-300 Å pore size)
-
UV detector
-
Fraction collector
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for sample dissolution
Procedure:
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of DMSO or DMF.
-
Dilute the solution with Solvent A to a suitable concentration for injection. Ensure the final concentration of the organic dissolution solvent is low enough to not interfere with peptide binding to the column.
-
Filter the sample through a 0.45 µm filter.
-
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) until a stable baseline is achieved.
-
Gradient Elution:
-
Inject the prepared sample onto the column.
-
Elute the peptide using a linear gradient of increasing Solvent B. For a highly hydrophobic peptide, a shallow gradient is recommended for better resolution (e.g., 30-70% Solvent B over 60 minutes). The optimal gradient should be determined based on an initial analytical HPLC run of the crude material.
-
-
Detection: Monitor the elution of the peptide by UV absorbance at 220 nm (for the peptide backbone) and 280 nm (if other aromatic residues are present).
-
Fraction Collection: Collect fractions corresponding to the major peaks in the chromatogram.
-
Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC.
-
Product Isolation: Pool the fractions containing the pure peptide. Remove the acetonitrile by rotary evaporation and lyophilize the remaining aqueous solution to obtain the purified peptide as a white, fluffy powder.
Protocol 2: Flash Chromatography Purification
This protocol outlines a general procedure for the purification of a Boc-Tic-OH containing peptide using flash chromatography, which can be particularly useful for a rapid initial clean-up.
Materials and Equipment:
-
Crude, lyophilized peptide
-
Solvents for mobile phase (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA)
-
Flash chromatography system with a C18 flash cartridge
-
UV detector
-
Fraction collector
-
DMSO or DMF for sample dissolution
Procedure:
-
Method Development (Optional but Recommended): Perform an analytical HPLC run to determine the retention time of the target peptide. This will help in designing an efficient flash chromatography gradient.
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal volume of DMSO or DMF.
-
Adsorb the dissolved peptide onto a small amount of silica gel or other suitable sorbent, then dry it under vacuum. This dry loading technique often provides better resolution than a liquid injection.
-
-
Column Equilibration: Equilibrate the C18 flash cartridge with the initial mobile phase conditions.
-
Gradient Elution:
-
Load the dry sample onto the column.
-
Run a step or linear gradient based on the analytical HPLC data. A common approach is to start with a low percentage of the organic solvent, rapidly ramp up to just below the elution concentration of the target peptide, run a shallow gradient through the elution of the target, and then rapidly increase to a high organic concentration to wash the column.
-
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Purity Analysis and Isolation: Analyze the fractions by analytical HPLC and/or mass spectrometry. Pool the pure fractions and lyophilize as described for RP-HPLC.
Protocol 3: Crystallization (Conceptual)
Crystallization can be a powerful purification technique for some Boc-protected amino acids and peptides, offering very high purity. However, it is highly dependent on the specific properties of the peptide and often requires extensive screening.
General Approach:
-
High Purity Starting Material: Crystallization is most effective on material that is already relatively pure (>90%). Consider using flash chromatography as a pre-purification step.
-
Solvent Screening: The goal is to find a solvent system where the peptide has high solubility at an elevated temperature and low solubility at room temperature or below.
-
Dissolve the partially purified peptide in a small amount of a "good" solvent (e.g., methanol, ethanol, isopropanol).
-
Slowly add a "poor" solvent (an anti-solvent) in which the peptide is insoluble (e.g., water, diethyl ether, hexane) until the solution becomes slightly turbid.
-
Gently warm the solution until it becomes clear again.
-
-
Crystal Growth:
-
Allow the clear solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).
-
Seeding with a small crystal of the pure compound can facilitate crystallization.[9]
-
-
Isolation and Drying:
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of Boc-Tic-OH containing peptides.
Caption: Troubleshooting decision tree for common purification issues with Boc-Tic-OH peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC vs Flash Chromatography: Purity and Recovery Compared [eureka.patsnap.com]
- 3. peptide.com [peptide.com]
- 4. italianpeptidesociety.it [italianpeptidesociety.it]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. biotage.com [biotage.com]
- 7. xtalks.com [xtalks.com]
- 8. chempep.com [chempep.com]
- 9. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Technical Support Center: RP-HPLC Purification of Hydrophobic Boc-Tic-OH Peptides
Welcome to the technical support center for the purification of hydrophobic peptides containing Boc-Tic-OH (tert-butyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the unique challenges presented by these molecules during RP-HPLC purification.
Frequently Asked Questions (FAQs)
Q1: What makes Boc-Tic-OH peptides challenging to purify via RP-HPLC?
A1: Peptides containing the Boc and Tic moieties present significant purification challenges due to their pronounced hydrophobicity. The Boc (tert-butyloxycarbonyl) group is bulky and nonpolar, while the Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) residue's rigid, bicyclic structure further increases the peptide's overall hydrophobicity.[1][2] This leads to several common issues during RP-HPLC, including:
-
Poor Solubility: The peptide may be difficult to dissolve in the initial mobile phase, leading to precipitation during sample preparation or on the column.[1]
-
Strong Retention: The peptide can bind very strongly to the hydrophobic stationary phase (like C18), requiring high concentrations of organic solvent to elute.[1]
-
Peptide Aggregation: The hydrophobic nature of these peptides can promote intermolecular interactions, leading to aggregation. This can cause peak broadening, reduced recovery, and potentially clog the column.[1]
-
Peak Tailing: Interactions between the peptide and the stationary phase can be non-ideal, leading to asymmetrical, tailing peaks.
Q2: How can I improve the solubility of my crude Boc-Tic-OH peptide for injection?
A2: Improving solubility is a critical first step. For highly hydrophobic peptides, dissolving the sample directly in the aqueous mobile phase is often unsuccessful.[3][4] Here are some effective strategies:
-
Use a Strong Organic Solvent: First, dissolve the crude peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[3][5][6]
-
Dilute with Mobile Phase A: After the peptide is fully dissolved in the organic solvent, slowly add your initial mobile phase (e.g., water with 0.1% TFA) to the desired concentration for injection.[3]
-
Sonication: Brief sonication in an ice bath can help break up aggregates and facilitate dissolution.[3]
-
Filter Before Injection: Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter.
Q3: My peptide peak is very broad or shows significant tailing. What can I do to improve the peak shape?
A3: Broad peaks or tailing are common with hydrophobic peptides and can result from several factors. Here are some troubleshooting steps:
-
Increase Column Temperature: Operating the column at an elevated temperature (e.g., 40-60°C) can improve peak shape by reducing solvent viscosity and disrupting peptide aggregates.[1]
-
Optimize the Ion-Pairing Agent: Ensure that an ion-pairing agent like trifluoroacetic acid (TFA) is present at a sufficient concentration (typically 0.1%) in both mobile phase A and B.[1] TFA helps to minimize secondary interactions between the peptide and the silica backbone of the column.[]
-
Check for Column Overload: Injecting too much peptide can lead to peak distortion. Try reducing the sample load.[1]
-
Adjust the Gradient: A gradient that is too steep can cause poor peak shape. Try using a shallower gradient around the elution point of your peptide.[8]
Q4: I have low recovery of my purified peptide. Where could it be going?
A4: Low recovery is a frustrating issue that can stem from several sources:
-
Precipitation on the Column: The peptide may be precipitating on the column as the concentration of the organic mobile phase changes. Improving sample solubility as described in Q2 can help mitigate this.
-
Irreversible Adsorption: Highly hydrophobic peptides may bind irreversibly to the stationary phase.[9] Consider using a less hydrophobic column, such as a C8 or C4, which will have weaker interactions.[]
-
Peptide Degradation: The acidic conditions of the mobile phase (especially with TFA) can sometimes lead to the degradation of sensitive peptides. If this is suspected, consider using a milder acid like formic acid, though this may alter the separation selectivity.[9]
-
Incomplete Elution: Your peptide may not be fully eluting from the column. Try extending the gradient to a higher final concentration of organic solvent and include a high-organic wash at the end of each run.[1]
Q5: Should I use a C18, C8, or C4 column for my hydrophobic peptide?
A5: The choice of column depends on the specific properties of your peptide.
-
C18 Columns: These are the most common and provide the highest level of hydrophobicity and retention. They are a good starting point for many peptides.[]
-
C8 Columns: These are intermediate in hydrophobicity and can be a good alternative if your peptide is too strongly retained on a C18 column.
-
C4 Columns: These are the least hydrophobic of the three and are often suitable for very large or very hydrophobic peptides, as they allow for elution with lower concentrations of organic solvent.[]
For particularly challenging separations, a phenyl-based stationary phase can also offer different selectivity.
Troubleshooting Guide
This table provides a quick reference for common problems and their potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | Peptide aggregation, secondary interactions with the column, column overload, slow kinetics. | Increase column temperature (40-60°C).[1] Ensure 0.1% TFA is in both mobile phases.[1] Reduce the amount of peptide injected.[1] Use a shallower gradient. |
| Poor Resolution | Inappropriate gradient, wrong column chemistry. | Flatten the gradient around the elution point of the target peptide (e.g., decrease from 1%/min to 0.5%/min).[1] Try a different stationary phase (e.g., C8, C4, or Phenyl-Hexyl) to alter selectivity.[1] |
| Low Peptide Recovery | Precipitation on the column, irreversible adsorption, incomplete elution. | Improve sample solubility with DMSO or DMF.[1] Switch to a less hydrophobic column (C8 or C4).[9] Extend the gradient to a higher percentage of organic solvent and add a wash step.[1] |
| High Backpressure | Column clogging due to precipitated peptide or unfiltered sample. | Filter all samples and mobile phases. Ensure the peptide is fully dissolved before injection. If pressure is still high, perform a column wash with a strong solvent. |
| Unexpected Peaks in Chromatogram | Incomplete deprotection of Boc group, side reactions during synthesis or cleavage. | Analyze all major peaks by mass spectrometry to identify the desired product and impurities. Review the synthesis and cleavage protocols for potential issues.[9] |
Experimental Protocols & Data
Typical Preparative RP-HPLC Protocol for a Boc-Tic-OH Peptide
This protocol provides a general starting point for the purification of a hydrophobic Boc-Tic-OH peptide.
1. Sample Preparation:
-
Weigh the lyophilized crude peptide.
-
Dissolve the peptide in a minimal volume of DMSO (e.g., 200-500 µL).
-
Dilute the DMSO solution with Mobile Phase A (Water + 0.1% TFA) to a final concentration of approximately 5-10 mg/mL.
-
Ensure the solution is clear and free of precipitates. If necessary, sonicate briefly.
-
Filter the sample through a 0.22 µm syringe filter before injection.[1]
2. HPLC System and Column:
-
System: A preparative or semi-preparative HPLC system.
-
Column: A C18 or C8 reversed-phase column is a good starting point. See the table below for examples.
-
Mobile Phase A: HPLC-grade water with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA).
-
Detection: UV at 220 nm and 280 nm.
3. Chromatographic Conditions:
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run a gradient similar to the examples provided in the tables below.
-
Collect fractions corresponding to the peaks of interest.
4. Post-Purification:
-
Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the desired peptide.
-
Pool the pure fractions.
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
Data Presentation: Example HPLC Parameters
The following tables summarize typical starting conditions for the purification of hydrophobic peptides. These should be optimized for each specific peptide.
Table 1: Example Column Specifications
| Parameter | Specification 1 | Specification 2 | Specification 3 |
| Stationary Phase | C18 | C8 | C4 |
| Particle Size | 5 µm | 10 µm | 5 µm |
| Pore Size | 120 Å | 300 Å | 300 Å |
| Dimensions (ID x L) | 4.6 x 250 mm | 10 x 250 mm | 21.2 x 150 mm |
| Use Case | Analytical/Semi-Prep | Semi-Prep | Preparative |
Table 2: Example Gradient Conditions for Preparative Purification
| Time (minutes) | % Mobile Phase B (Acetonitrile + 0.1% TFA) | Flow Rate (mL/min) |
| 0 | 20 | 5.0 |
| 5 | 20 | 5.0 |
| 50 | 70 | 5.0 |
| 55 | 100 | 5.0 |
| 60 | 100 | 5.0 |
| 61 | 20 | 5.0 |
| 70 | 20 | 5.0 |
Note: A shallower gradient (e.g., a 0.5% or 0.2% increase in Mobile Phase B per minute) may be necessary to resolve closely eluting impurities.[8]
Visualizations
Experimental Workflow for Peptide Purification
The following diagram illustrates the overall workflow from the crude synthetic peptide to the final purified product.
Caption: Workflow for the purification of hydrophobic Boc-Tic-OH peptides.
Troubleshooting Logic for Poor Peak Resolution
This diagram outlines the decision-making process when encountering poor peak resolution during RP-HPLC.
Caption: Decision tree for troubleshooting poor HPLC peak resolution.
References
- 1. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]
- 2. C18カラムおよび質量分析にかけるためのペプチドクリーンアップ | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. What is the Best Way to Dissolve Peptides? | AmbioPharm | AmbioPharm [ambiopharm.com]
- 5. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 8. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
Technical Support Center: Overcoming Solubility Challenges with Boc-Tic-OH in Peptide Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for solubility issues encountered with Boc-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-Tic-OH) and peptides incorporating this residue.
Frequently Asked Questions (FAQs)
Q1: What is Boc-Tic-OH and why is it used in peptide synthesis?
Boc-Tic-OH is a protected amino acid derivative used as a building block in peptide synthesis. The "Boc" (tert-butyloxycarbonyl) group protects the α-amino group during coupling reactions, while the "Tic" (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) moiety provides a conformationally constrained cyclic structure within a peptide. This rigidity can be crucial for enhancing biological activity, receptor selectivity, and metabolic stability of the final peptide.
Q2: What makes Boc-Tic-OH and Tic-containing peptides prone to solubility issues?
Several factors contribute to the poor solubility of Boc-Tic-OH and peptides containing it:
-
Hydrophobicity : The bulky and nonpolar Boc group, combined with the bicyclic Tic structure, significantly increases the hydrophobicity of the molecule, leading to poor solubility in aqueous solutions and even some organic solvents.
-
Aggregation : The rigid and planar nature of the Tic residue can promote intermolecular interactions, such as hydrogen bonding and π-stacking, leading to self-association and aggregation of peptide chains. This is a common issue in solid-phase peptide synthesis (SPPS), which can result in incomplete reactions and a final product that is difficult to dissolve.
-
Secondary Structure Formation : Peptides with a high content of hydrophobic or conformationally restricted residues like Tic are more likely to form stable secondary structures, such as beta-sheets, which can further drive aggregation and reduce solubility.
Q3: What are the initial recommended solvents for dissolving Boc-Tic-OH?
For initial dissolution of Boc-Tic-OH, it is best to start with polar aprotic solvents. Based on the behavior of similar Boc-protected amino acids, the following solvents are recommended.
| Solvent | Abbreviation | General Recommendation |
| N,N-Dimethylformamide | DMF | A common first choice for dissolving Boc-amino acids for peptide synthesis. |
| N-Methyl-2-pyrrolidone | NMP | Often a stronger solvent than DMF and can be used if solubility in DMF is limited. |
| Dimethyl sulfoxide | DMSO | A powerful polar aprotic solvent that can dissolve many difficult compounds. Use sparingly in reactions if possible. |
| Dichloromethane | DCM | Can be effective, especially in combination with other solvents. |
Note: Quantitative solubility data for Boc-Tic-OH is not widely published. It is highly recommended to experimentally determine the solubility in your specific solvent system.
Troubleshooting Guide: Solubility Issues with Boc-Tic-OH Peptides
Problem: My lyophilized Tic-containing peptide is insoluble in my desired aqueous buffer.
-
Cause: High hydrophobicity of the peptide sequence.
-
Solution:
-
Initial Dissolution in Organic Solvent: Do not attempt to dissolve the entire sample in an aqueous buffer at once. Start by dissolving a small, weighed amount of the peptide in a minimal volume of a strong organic solvent like DMSO, DMF, or acetonitrile.
-
Gradual Addition to Buffer: While vortexing or stirring the aqueous buffer, add the dissolved peptide solution dropwise. If the solution becomes cloudy, you have exceeded the solubility limit.
-
pH Adjustment: The solubility of a peptide is lowest at its isoelectric point (pI). Adjust the pH of the aqueous buffer to be at least two units away from the calculated pI of your peptide. For acidic peptides (net negative charge), try a basic buffer. For basic peptides (net positive charge), use an acidic buffer.
-
Problem: Boc-Tic-OH is not dissolving in the coupling solvent (DMF/NMP) for SPPS.
-
Cause: The concentration required for the reaction exceeds the solubility limit of Boc-Tic-OH in the chosen solvent.
-
Solution:
-
Use a Co-solvent System: A mixture of solvents can be more effective. A common approach for difficult couplings is to use a "magic mixture" of DCM, DMF, and NMP in a 1:1:1 ratio.[1]
-
Gentle Warming and Sonication: Gently warm the solution in a water bath (not exceeding 40°C) and use a sonicator to aid dissolution.[1] Be cautious, as excessive heat can lead to degradation.[1]
-
Pre-dissolve in DMSO: Dissolve the Boc-Tic-OH in a minimal amount of DMSO and then dilute it with the primary reaction solvent (e.g., DMF or NMP) before adding it to the resin. Be mindful of the final DMSO concentration in the reaction.
-
Problem: I am observing low coupling efficiency and resin clumping during the synthesis of a Tic-containing peptide.
-
Cause: On-resin aggregation of the growing peptide chains.
-
Solution:
-
Switch to NMP: N-Methyl-2-pyrrolidone (NMP) is often better at disrupting hydrogen bonds and preventing aggregation than DMF.
-
Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling solvent can help to disrupt secondary structures and improve reagent access.
-
Use Microwave-Assisted Synthesis: Microwave energy can help to break up aggregates and drive coupling reactions to completion.
-
Introduce Backbone Modifications: For very difficult sequences, consider introducing backbone-modifying elements like pseudoprolines or Dmb/Hmb-protected amino acids at strategic locations to disrupt aggregation.
-
Experimental Protocols
Protocol 1: Determination of Boc-Tic-OH Solubility (Shake-Flask Method)
This protocol outlines a standard method to determine the equilibrium solubility of Boc-Tic-OH in a specific solvent.
Materials:
-
Boc-Tic-OH (solid)
-
Selected organic solvents (e.g., DMF, NMP, DMSO, DCM)
-
Vials with screw caps
-
Constant temperature shaker
-
Syringe and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid Boc-Tic-OH to a series of vials. The presence of undissolved solid is crucial.
-
Add a known volume of each solvent to be tested into the corresponding vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker (e.g., 25°C).
-
Agitate the samples for 24-72 hours to ensure the solution reaches equilibrium.
-
-
Sample Preparation and Analysis:
-
After equilibration, let the vials stand to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.
-
Prepare a series of standard solutions of Boc-Tic-OH of known concentrations in the same solvent.
-
Analyze both the standard solutions and the filtered saturated samples using a validated HPLC method.
-
-
Quantification:
-
Construct a calibration curve from the analysis of the standard solutions.
-
Use the calibration curve to determine the concentration of Boc-Tic-OH in the filtered saturated sample. This concentration represents the equilibrium solubility.
-
Protocol 2: Small-Scale Peptide Solubility Test
This protocol provides a quick method to find a suitable solvent system for a lyophilized Tic-containing peptide.
Materials:
-
Lyophilized Tic-containing peptide
-
Microcentrifuge tubes
-
Vortex mixer
-
Various solvents: deionized water, PBS, DMSO, DMF, acetonitrile, 10% acetic acid, 10% ammonium hydroxide.
Methodology:
-
Aliquot the Peptide: Weigh out a small, known amount of the peptide (e.g., 1 mg) into several microcentrifuge tubes. This prevents wasting the entire sample.
-
Initial Solvent Addition:
-
To the first tube, add a small volume (e.g., 50 µL) of deionized water. Vortex thoroughly.
-
If it doesn't dissolve, try adjusting the pH by adding 10% acetic acid (for basic peptides) or 10% ammonium hydroxide (for acidic peptides) to subsequent tubes.
-
-
Testing Organic Solvents:
-
If the peptide is insoluble in aqueous solutions, use a fresh tube and add a minimal volume (e.g., 20-50 µL) of an organic solvent like DMSO or DMF. Vortex to dissolve.
-
-
Dilution with Aqueous Buffer:
-
Once the peptide is dissolved in the organic solvent, slowly add the desired aqueous buffer dropwise while continuously vortexing.
-
Observe for any precipitation. If the solution remains clear, the peptide is soluble in that co-solvent system at that concentration.
-
Visual Workflows
Caption: A stepwise workflow for troubleshooting the dissolution of a Tic-containing peptide.
Caption: A logical workflow for handling Boc-Tic-OH during solid-phase peptide synthesis.
References
Technical Support Center: Ninhydrin Test for Incomplete Coupling of Boc-Tic-OH
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing the ninhydrin test to monitor the coupling efficiency of Boc-Tic-OH (tert-butyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the ninhydrin test and how is it used in Solid-Phase Peptide Synthesis (SPPS)?
A1: The ninhydrin test, also known as the Kaiser test, is a highly sensitive colorimetric assay used to qualitatively detect the presence of free primary amines on a solid support.[1] In SPPS, it is a critical tool for monitoring the progress of coupling and deprotection steps.[1] A positive test, indicated by an intense blue-purple color (Ruhemann's purple), after a coupling step suggests that the reaction is incomplete, as there are still unreacted primary amines on the resin.[2][3] Conversely, a negative test (a colorless or yellow solution) signifies a complete coupling reaction.[1][4]
Q2: Why might I see a positive ninhydrin test after attempting to couple Boc-Tic-OH?
A2: Boc-Tic-OH is a sterically hindered amino acid. The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the rigid cyclic structure of the tetrahydroisoquinoline core, can physically obstruct the approach of the activated carboxylic acid to the free amine of the growing peptide chain on the solid support.[4] This steric hindrance can lead to slower reaction kinetics and incomplete coupling, resulting in a positive ninhydrin test.[3]
Q3: Is the standard ninhydrin test reliable for Boc-Tic-OH?
A3: While Boc-Tic-OH itself possesses a secondary amine, the ninhydrin test is typically performed to check for unreacted primary amines from the preceding amino acid residue on the resin. Therefore, the test is still a valid indicator of coupling failure. However, it's important to be aware that the ninhydrin test is not reliable for detecting secondary amines.[5][6] If Tic is the N-terminal residue after deprotection, a different test, such as the isatin or chloranil test, would be necessary to confirm the presence of the free secondary amine.[5]
Q4: Can I get a false positive result with the ninhydrin test?
A4: Yes, false positives can occur. One common cause is the lability of the Fmoc protecting group (if used in a previous step) in the presence of pyridine, a component of the ninhydrin test reagents, especially with excess heating.[5] This can lead to premature deprotection and the appearance of a blue color, suggesting incomplete coupling when the reaction was actually successful.
Q5: What should I do if I get a positive ninhydrin test after the first coupling attempt with Boc-Tic-OH?
A5: A positive test indicates incomplete coupling. The recommended course of action is to perform a second coupling (a "double coupling") with a fresh solution of activated Boc-Tic-OH.[4][5] If the test remains positive after a second attempt, it may be necessary to cap the unreacted amines to prevent the formation of deletion peptide sequences.[3][5]
Troubleshooting Guide
This guide addresses the issue of a positive ninhydrin test after the coupling of Boc-Tic-OH.
| Problem | Potential Cause | Recommended Solution |
| Positive Ninhydrin Test (Blue/Purple Beads/Solution) | Incomplete Coupling due to Steric Hindrance: The bulky nature of Boc-Tic-OH is preventing complete reaction. | 1. Double Couple: Repeat the coupling step with fresh reagents for an extended period (e.g., 2-4 hours).[4]2. Use a More Potent Coupling Reagent: Switch from standard reagents (like DCC/HOBt) to more powerful ones such as HATU, HCTU, or HBTU, which are more effective for sterically hindered amino acids.[3][7]3. Increase Reagent Equivalents: Use a higher excess (3-4 fold) of Boc-Tic-OH and coupling reagents relative to the resin loading.[4] |
| Peptide Aggregation: The growing peptide chain is folding or aggregating on the resin, blocking reactive sites. | 1. Change Solvent: Switch the coupling solvent from DMF to NMP or DMSO, which can help disrupt secondary structures.[5]2. Perform Coupling at Elevated Temperature: A moderate increase in temperature (e.g., to 40°C) can sometimes improve coupling efficiency, but should be used cautiously to avoid racemization.[4] | |
| Suboptimal Activation: The Boc-Tic-OH is not being efficiently activated prior to coupling. | 1. Pre-activate the Amino Acid: In a separate vessel, pre-activate the Boc-Tic-OH with the coupling reagent and base for 2-5 minutes before adding it to the resin.[4]2. Check Reagent Quality: Ensure that coupling reagents and solvents are fresh and anhydrous. | |
| Ambiguous or Weakly Positive Test | Incomplete Washing: Residual base (e.g., DIPEA) from a previous step can interfere with the test. | Thoroughly wash the resin with DMF and DCM before performing the ninhydrin test.[5] |
| Low Level of Unreacted Amines: The coupling is nearly complete, but a small percentage of free amines remain. | 1. Double Couple or Extend Coupling Time: This is often sufficient to drive the reaction to completion.[7]2. Cap the Unreacted Amines: If a subsequent coupling is not desired, cap the remaining free amines using acetic anhydride and a non-nucleophilic base like DIPEA or pyridine.[3][7] | |
| Positive Test Persists After Double Coupling | Severe Aggregation or Steric Hindrance: The coupling reaction is unable to proceed to completion. | Cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences in the final product.[3][5] Proceed to the next deprotection and coupling step. |
Experimental Protocols
Protocol 1: Qualitative Ninhydrin (Kaiser) Test
This protocol is used to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.
Reagents:
-
Solution A: 16.5 mg of KCN diluted in 25 mL of water, then 1.0 mL of this solution is diluted with 49 mL of pyridine.[6]
-
Solution B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[6]
-
Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.[6]
Procedure:
-
Sample Preparation: Transfer a small sample of the peptide-resin (a few beads, approximately 1-5 mg) to a small glass test tube.[5]
-
Reagent Addition: Add 2-3 drops of each of the following to the test tube: Solution A, Solution B, and Solution C.[3][6]
-
Heating: Place the test tube in a heating block or boiling water bath at 100-110°C for 3-5 minutes.[3][6]
-
Observation: Remove the tube and observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation | Action |
| Intense blue solution and blue beads | Incomplete coupling.[1][4] | Recouple the amino acid.[5] |
| Colorless or yellow solution and colorless beads | Complete coupling.[1][4] | Proceed to the next deprotection step. |
| Dark blue solution but colorless beads | Nearly complete coupling. | Extend coupling time or cap unreacted amines.[6] |
Visualizations
Troubleshooting Workflow for Positive Ninhydrin Test
Caption: A logical workflow for troubleshooting a positive ninhydrin test.
References
Technical Support Center: Double Coupling Protocol for Sterically Hindered Boc-Tic-OH
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing a double coupling protocol for the sterically hindered amino acid, Boc-Tic-OH (tert-Butyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid). Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is Boc-Tic-OH considered a sterically hindered amino acid, and what challenges does this present during peptide synthesis?
A1: Boc-Tic-OH is considered sterically hindered due to the bulky tert-butyloxycarbonyl (Boc) protecting group combined with the rigid bicyclic structure of the tetrahydroisoquinoline ring. This steric bulk can physically obstruct the approach of the activated carboxylic acid to the amine of the growing peptide chain, leading to slower reaction rates and incomplete coupling reactions.[1] This can result in low yields and the formation of deletion sequences, which are difficult to separate from the target peptide.[2]
Q2: What is a double coupling protocol, and when is it necessary?
A2: A double coupling protocol involves repeating the amino acid coupling step before moving on to the next deprotection step in solid-phase peptide synthesis (SPPS).[3] This strategy is employed to drive difficult coupling reactions to completion, particularly when incorporating sterically hindered amino acids like Boc-Tic-OH or when dealing with sequences prone to aggregation.[3] It is recommended to perform a double coupling if a monitoring test, such as the Kaiser test, indicates the presence of unreacted free amines after the initial coupling.[4]
Q3: Which coupling reagents are most effective for sterically hindered amino acids like Boc-Tic-OH?
A3: For sterically hindered amino acids, more potent coupling reagents are generally required.[1] Onium salt-based reagents are often the preferred choice over standard carbodiimides like DCC or EDC.[5] Highly effective reagents include HATU, HBTU, HCTU, and PyBOP, which form highly reactive activated esters capable of overcoming the steric barrier.[5][6] COMU is another powerful uronium reagent known for its high reactivity and solubility.[6]
Q4: How can I monitor the completion of the coupling reaction for Boc-Tic-OH?
A4: The most common method for monitoring the completion of a coupling reaction in real-time is the Kaiser (ninhydrin) test.[3] This colorimetric test detects the presence of free primary amines on the peptide-resin. A positive result, indicated by blue or purple beads, signifies an incomplete reaction and the need for a second coupling or a capping step.[3][4] For a more quantitative analysis, a small sample of the resin can be cleaved and analyzed by HPLC.[3]
Q5: What is racemization, and how can it be minimized when coupling Boc-Tic-OH?
A5: Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, leading to the formation of diastereomeric impurities.[1] While the rigid structure of Tic can reduce the risk compared to other amino acids, it is not immune, especially with highly activated intermediates. To minimize racemization, it is advisable to use coupling reagents known to suppress this side reaction, such as those that incorporate additives like HOBt or OxymaPure.[6] Avoiding excessive amounts of base and prolonged exposure to high temperatures can also help maintain stereochemical purity.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Positive Kaiser test after the first coupling | Incomplete reaction due to steric hindrance. | Proceed with a second coupling (double coupling protocol). Ensure fresh, potent coupling reagents are used. |
| Suboptimal reaction conditions. | Increase the coupling time for the second coupling (e.g., to 2-4 hours or overnight). A moderate increase in temperature (e.g., to 40°C) can also be beneficial but should be used with caution to avoid side reactions.[4] | |
| Low reagent concentration. | For the second coupling, use a fresh solution with a 3-4 fold excess of Boc-Tic-OH and coupling reagents relative to the resin loading.[4] | |
| Low final peptide yield | Formation of deletion sequences. | Implement a capping step with acetic anhydride if a double coupling still results in a positive Kaiser test to terminate unreacted chains.[4] |
| Degraded reagents. | Ensure all reagents, including Boc-Tic-OH, coupling agents, and solvents, are fresh and have been stored correctly to protect from moisture.[5] | |
| Presence of diastereomeric impurities in the final product | Racemization during coupling. | Use a coupling reagent known for low racemization, such as PyBOP or a reagent in combination with HOBt or OxymaPure.[6][7] Avoid excessive use of base and elevated temperatures. |
Data Presentation
Table 1: Performance Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA.[6] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A reliable and cost-effective option for challenging couplings.[6] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from its predecessor, BOP.[6] |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | Low | A third-generation uronium reagent with high solubility and a good safety profile.[6] |
| DIC/HOBt | Carbodiimide/Additive | 85-90 | Moderate | Moderate | A classic and economical choice. The use of HOBt is crucial for suppressing racemization.[6] |
Data adapted from studies on difficult peptide sequences, indicating the relative efficiency of the coupling reagents.[6]
Experimental Protocols
Protocol 1: Double Coupling of Boc-Tic-OH in Solid-Phase Peptide Synthesis (SPPS)
This protocol assumes a 0.1 mmol synthesis scale on a suitable resin (e.g., MBHA resin for a C-terminal amide).
1. Resin Preparation and Deprotection:
-
Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Perform the N-terminal Boc deprotection of the preceding amino acid by treating the resin with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 20-30 minutes.[3]
-
Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x).[3]
2. Neutralization:
-
Treat the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DMF for 2 minutes. Repeat this step.[4]
-
Wash the resin with DMF (5x).
3. First Coupling:
-
In a separate vessel, dissolve Boc-Tic-OH (3-4 equivalents, 0.3-0.4 mmol) and a suitable coupling reagent (e.g., HATU, 3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents, 0.6-0.8 mmol) to the mixture and allow it to pre-activate for 2-5 minutes.[4]
-
Add the pre-activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[4]
4. Monitoring and Decision Point:
-
Take a small sample of resin beads (10-15 beads) and perform a Kaiser test (see Protocol 2).
-
If the Kaiser test is negative (yellow beads): The coupling is complete. Proceed to the final washing step.
-
If the Kaiser test is positive (blue/purple beads): The coupling is incomplete. Proceed to the second coupling.[4]
5. Second Coupling (if necessary):
-
Wash the resin thoroughly with DMF (3x) to remove all soluble reagents.[4]
-
Prepare a fresh solution of activated Boc-Tic-OH as described in the "First Coupling" step.
-
Add this fresh solution to the resin and allow the coupling reaction to proceed for another 1-4 hours.[4]
6. Final Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the reaction.
-
If the test is still positive, consider a capping step (see Protocol 3).
-
Once the coupling is complete, wash the resin extensively with DMF (3x) and DCM (3x) before proceeding to the next deprotection step.
Protocol 2: Kaiser (Ninhydrin) Test
This qualitative test is crucial for monitoring the completion of the coupling reaction.[3]
Reagent Preparation:
-
Solution A: 1.0 g of ninhydrin in 20 mL of n-butanol.[3]
-
Solution B: 40 g of phenol in 20 mL of n-butanol.[3]
-
Solution C: Dilute 1.0 mL of 0.001 M aqueous KCN with 49 mL of pyridine.[3]
Procedure:
-
Collect a small sample of resin beads (10-15 beads) after the coupling reaction and wash them thoroughly with DMF and DCM.
-
Place the washed beads in a small glass test tube.
-
Add 2-3 drops of each Solution A, B, and C.[3]
-
Heat the test tube at 100-110°C for 5 minutes.[3]
-
Observe the color of the beads:
-
Positive Result (Incomplete Coupling): Blue/purple beads.
-
Negative Result (Complete Coupling): Yellow/colorless beads.
-
Protocol 3: Capping of Unreacted Amines
If double coupling does not result in a negative Kaiser test, capping is recommended to terminate the unreacted chains and prevent the formation of deletion sequences.
-
Wash: After the final coupling attempt, wash the peptide-resin with DMF (3x).
-
Capping Solution: Prepare a capping solution (e.g., 20% acetic anhydride and 2% DIEA in DMF).
-
Reaction: Add the capping solution to the resin and agitate for 30 minutes.
-
Final Wash: Wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the N-terminal deprotection of the successfully coupled chains.
Visualizations
Caption: Workflow for the double coupling protocol.
Caption: Troubleshooting logic for incomplete coupling.
References
Validation & Comparative
A Comparative Guide to Boc-Tic-OH and Fmoc-Tic-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the incorporation of non-proteinogenic amino acids is crucial for the development of novel peptide-based therapeutics with enhanced stability and unique conformational properties. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic), a conformationally restricted analog of phenylalanine, is a valuable building block for this purpose. The choice of Nα-protecting group, either tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc), for Tic-OH significantly impacts the overall success of the synthesis. This guide provides an objective comparison of Boc-Tic-OH and Fmoc-Tic-OH in SPPS, supported by established chemical principles and generalized experimental protocols to aid researchers in making an informed decision for their specific synthetic needs.
Performance Comparison: Boc-Tic-OH vs. Fmoc-Tic-OH
The selection between the Boc and Fmoc strategies for incorporating Tic into a peptide sequence is a critical determinant of the synthesis outcome. While direct quantitative comparisons for Tic-containing peptides are not extensively documented in a single study, the performance can be extrapolated from the well-established characteristics of each strategy.
| Parameter | Boc-Tic-OH Strategy | Fmoc-Tic-OH Strategy | Key Considerations for Tic |
| Nα-Deprotection | 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[1] | 20-50% Piperidine in Dimethylformamide (DMF)[2][] | The repeated acid treatment in the Boc strategy can help to disrupt aggregation, which can be beneficial for sequences containing the bulky Tic residue. |
| Final Cleavage | Harsh conditions (e.g., anhydrous Hydrogen Fluoride (HF))[4] | Milder conditions (e.g., high percentage TFA)[2] | The milder cleavage of the Fmoc strategy is generally preferred to minimize side reactions, especially for complex peptides. |
| Coupling Efficiency | Generally high, can be advantageous for "difficult" or hydrophobic sequences.[5][6] | Typically very high, often exceeding 99%.[6] | Tic is a bulky amino acid, and its coupling can be challenging. The choice of coupling reagent is critical for both strategies to ensure high efficiency. |
| Racemization Risk | Generally low for most amino acids when appropriate coupling reagents are used.[7][8] | Can be a concern for certain amino acids (e.g., His, Cys) depending on the coupling conditions.[9][10][11] The risk for Tic is not extensively reported but should be considered, especially with highly activating reagents. | |
| Side Reactions | Less prone to diketopiperazine formation.[12] | Prone to diketopiperazine formation, especially when Tic is one of the first two residues in the sequence.[12] Using 2-chlorotrityl chloride resin can mitigate this.[12] | |
| Orthogonality | Quasi-orthogonal; relies on differential acid lability.[13] | Truly orthogonal; base-labile Nα-protection and acid-labile side-chain protection.[2][] | The true orthogonality of the Fmoc strategy offers greater flexibility in the synthesis of complex peptides with various side-chain protecting groups. |
| Crude Purity | May be lower due to harsher deprotection and cleavage conditions. | Generally higher due to milder reaction conditions and fewer side reactions.[6] | Higher crude purity with the Fmoc strategy can simplify downstream purification efforts. |
| Automation | Less amenable to full automation due to the use of hazardous reagents like HF. | Highly compatible with automated peptide synthesizers. | The ease of automation makes the Fmoc strategy more suitable for high-throughput synthesis. |
| Cost | Boc-protected amino acids are generally less expensive.[] | Fmoc-protected amino acids are typically more expensive, though prices are becoming more competitive.[6][] | The overall cost-effectiveness depends on various factors, including reagent consumption, synthesis time, and purification costs. |
Experimental Protocols
The following are generalized protocols for the incorporation of Boc-Tic-OH and Fmoc-Tic-OH into a growing peptide chain on a solid support. These may require optimization based on the specific peptide sequence, resin, and available equipment.
Protocol 1: Incorporation of Boc-Tic-OH in Manual Boc-SPPS
This protocol describes a single cycle for adding Boc-Tic-OH to a resin-bound peptide with a free N-terminal amine.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes in the reaction vessel. Drain the DCM.
-
Nα-Boc Deprotection:
-
Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution.
-
-
Washing: Wash the resin sequentially with DCM (3 times), Isopropanol (1 time), and DCM (3 times).
-
Neutralization:
-
Add a solution of 5% N,N-Diisopropylethylamine (DIEA) in DCM to the resin and agitate for 2 minutes.
-
Drain and repeat the neutralization step.
-
Wash the resin with DCM (3 times).
-
-
Coupling of Boc-Tic-OH:
-
In a separate vessel, dissolve Boc-Tic-OH (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A yellow color indicates a complete reaction, while a blue/purple color signifies incomplete coupling, in which case the coupling step should be repeated.
-
Washing: Once the coupling is complete, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times). The cycle is repeated for each subsequent amino acid.
-
Final Cleavage: After the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid like anhydrous Hydrogen Fluoride (HF) with appropriate scavengers.
Protocol 2: Incorporation of Fmoc-Tic-OH in Manual Fmoc-SPPS
This protocol describes a single cycle for adding Fmoc-Tic-OH to a resin-bound peptide with a free N-terminal amine.
-
Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes in the reaction vessel. Drain the DMF.
-
Nα-Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the piperidine solution.
-
-
Washing: Wash the resin with DMF (5-7 times) to ensure the complete removal of piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling of Fmoc-Tic-OH:
-
In a separate vessel, dissolve Fmoc-Tic-OH (3 equivalents relative to resin loading) and a coupling reagent such as HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test. If the test is positive (blue/purple), indicating incomplete coupling, the coupling step should be repeated.
-
Washing: Once the coupling is complete, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times). The cycle is repeated for each subsequent amino acid.
-
Final Cleavage: After the synthesis is complete, the peptide is cleaved from the resin, and acid-labile side-chain protecting groups are removed using a cleavage cocktail, typically containing a high concentration of TFA and scavengers.
Visualizing the SPPS Workflow and Decision-Making
To further clarify the processes and aid in the selection between Boc-Tic-OH and Fmoc-Tic-OH, the following diagrams illustrate the general SPPS workflow and a decision-making guide.
Caption: General workflows for Boc and Fmoc Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision tree for selecting between Boc-Tic-OH and Fmoc-Tic-OH.
Conclusion
The choice between Boc-Tic-OH and Fmoc-Tic-OH is a strategic decision that depends on the specific characteristics of the target peptide and the synthetic capabilities of the laboratory. The Fmoc strategy has become the predominant choice for routine peptide synthesis due to its milder conditions, higher crude purity, and amenability to automation.[2][6] However, the Boc strategy remains a valuable tool, particularly for the synthesis of hydrophobic or aggregation-prone sequences where the repetitive acidic deprotection steps can be advantageous.[5][6] When incorporating Tic, careful consideration of its bulky nature and the potential for diketopiperazine formation in the Fmoc strategy is essential. By understanding the advantages and limitations of each approach, researchers can optimize their synthetic strategy to successfully incorporate Tic and advance the development of novel peptide-based molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Analysis of Boc-Tic-OH Peptides
For researchers, scientists, and drug development professionals, the incorporation of conformationally constrained amino acids like Boc-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-Tic-OH) is a key strategy for designing peptides with enhanced stability and receptor selectivity. Accurate analytical characterization of these modified peptides is crucial for ensuring the quality and reproducibility of research and development efforts. This guide provides an objective comparison of mass spectrometry with alternative analytical techniques for the analysis of Boc-Tic-OH containing peptides, supported by experimental protocols and data interpretation principles.
Mass Spectrometry: The Gold Standard for Peptide Identification
Mass spectrometry (MS) is an indispensable tool for peptide analysis, offering high sensitivity and detailed structural information. When coupled with liquid chromatography (LC-MS), it provides both separation and identification of complex peptide mixtures.
Key Performance Characteristics of Mass Spectrometry for Boc-Tic-OH Peptides
Mass spectrometry excels in providing the precise molecular weight of the synthesized peptide, confirming the successful incorporation of the Boc-Tic-OH residue. Tandem mass spectrometry (MS/MS) further enables peptide sequencing through fragmentation analysis.
Table 1: Comparison of Mass Spectrometry Ionization and Fragmentation Techniques for Boc-Tic-OH Peptide Analysis
| Parameter | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Ions are generated from a liquid solution, producing multiply charged ions. | A laser strikes a sample mixed with a matrix, primarily producing singly charged ions. |
| Boc Group Stability | Can cause in-source fragmentation of the labile Boc group, leading to a neutral loss of 100 Da (the entire Boc group) or 56 Da (isobutylene).[1] | Generally a softer ionization technique, which can help preserve the Boc group, though fragmentation can still occur. |
| Fragmentation Method | ||
| Collision-Induced Dissociation (CID) | Readily induces neutral loss of the Boc group. Provides b- and y-ion series for sequence information. | Similar to ESI-CID, with efficient fragmentation of the Boc group. |
| Higher-Energy C-trap Dissociation (HCD) | Often provides more complete b- and y-ion series compared to CID. | Not typically coupled with MALDI. |
| Electron Transfer Dissociation (ETD) | Preserves labile modifications like phosphorylation but can still lead to the loss of the Boc group. Generates c- and z-ions. | Not typically coupled with MALDI. |
Alternative Analytical Techniques for Boc-Tic-OH Peptides
While mass spectrometry is powerful, a comprehensive analysis of Boc-Tic-OH peptides often requires complementary techniques to assess purity and confirm structural integrity. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two primary alternatives.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of synthetic peptides.[2] It separates peptides based on their hydrophobicity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed three-dimensional structural information of peptides in solution. It is particularly useful for confirming the presence and integrity of the Boc protecting group and the conformation of the Tic residue.[3]
Table 2: Comparative Analysis of Analytical Techniques for Boc-Tic-OH Peptides
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight confirmation and amino acid sequence through fragmentation. | High sensitivity, suitable for small sample amounts, provides detailed sequence information.[3] | May not distinguish between isomeric impurities, labile protecting groups like Boc can fragment in the source.[3] |
| High-Performance Liquid Chromatography (HPLC) | Peptide purity assessment. | Excellent for quantifying purity and for purification. | Co-elution of impurities can occur, does not directly confirm the chemical structure.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed 3D structure, confirmation of protecting group presence and integrity. | Non-destructive, provides unambiguous structural elucidation.[3] | Lower sensitivity compared to mass spectrometry, can be complex for large peptides, requires larger sample amounts.[3] |
Experimental Protocols
Detailed and reproducible analytical methods are crucial for the successful characterization of synthetic peptides containing Boc-Tic-OH.
Solid-Phase Peptide Synthesis (SPPS) of a Boc-Tic-OH Containing Peptide
This protocol outlines the general steps for manual solid-phase synthesis of a peptide incorporating Boc-Tic-OH using Boc chemistry.
-
Resin Preparation: Swell a suitable resin (e.g., Merrifield resin) in Dichloromethane (DCM).
-
First Amino Acid Coupling: Attach the C-terminal Boc-protected amino acid to the resin.
-
Deprotection: Remove the Nα-Boc group using a solution of trifluoroacetic acid (TFA) in DCM.
-
Neutralization: Neutralize the resin with a solution of diisopropylethylamine (DIPEA) in DCM.
-
Coupling: Couple the next Boc-protected amino acid, including Boc-Tic-OH, using a coupling agent like HBTU.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each amino acid in the sequence.
-
Cleavage: Cleave the completed peptide from the resin and remove side-chain protecting groups using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).
-
Purification: Purify the crude peptide using preparative RP-HPLC.
LC-MS/MS Analysis Protocol for a Boc-Tic-OH Peptide
This protocol is a general guideline for the analysis of a purified Boc-Tic-OH containing peptide.
-
Sample Preparation: Dissolve the lyophilized peptide in a solution of 50% acetonitrile/water with 0.1% formic acid to a concentration of approximately 1 mg/mL. Further dilute to 1-10 µg/mL in the initial mobile phase.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire a full MS scan to determine the m/z of the precursor ion.
-
MS/MS Analysis: Perform tandem MS (e.g., CID or HCD) on the precursor ion to obtain fragmentation data for sequence confirmation.
-
RP-HPLC Analysis Protocol
-
Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
HPLC System and Conditions:
-
System: A standard analytical HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Mandatory Visualizations
Boc-SPPS and Analytical Workflow
Caption: Workflow for Boc-SPPS and subsequent analysis of a Boc-Tic-OH peptide.
Comparison of Analytical Techniques
Caption: Logical relationship of primary information obtained from different analytical techniques.
Expected Fragmentation of a Boc-Tic-OH Peptide
The fragmentation of a peptide containing a Boc-Tic-OH residue in a tandem mass spectrometer is expected to follow general principles for protected peptides. The labile Boc group is prone to neutral loss, and the peptide backbone will fragment to produce characteristic b- and y-ions. The constrained Tic residue may also exhibit a characteristic fragmentation pattern.
A key fragmentation pathway for the Boc group is the neutral loss of 100 Da (C5H8O2) or 56 Da (isobutylene).[1] The fragmentation of the Tic residue itself is likely to involve the cleavage of the tetrahydroisoquinoline ring structure. While detailed studies on the specific fragmentation of Tic are limited, cleavages within the ring system would produce characteristic fragment ions that could confirm its presence.
Caption: Expected fragmentation pathways for a Boc-Tic-OH containing peptide in MS/MS.
References
A Comparative Guide to HPLC Purity Analysis of Peptides with Boc-Tic-OH
For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides, the incorporation of unnatural amino acids like Boc-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-Tic-OH) presents unique analytical challenges. The bulky, hydrophobic nature of this residue significantly influences the peptide's chromatographic behavior, demanding robust and well-optimized analytical methods to ensure accurate purity assessment. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of these peptides, supported by representative experimental data and detailed protocols.
The Analytical Challenge of Boc-Tic-OH Peptides
The primary challenge in the HPLC analysis of peptides containing Boc-Tic-OH stems from the significant hydrophobicity imparted by both the Tic ring structure and the tert-butyloxycarbonyl (Boc) protecting group.[1][2] This can lead to:
-
Strong Retention: Peptides may bind strongly to standard reversed-phase columns, requiring high concentrations of organic solvent for elution.[1]
-
Co-elution of Impurities: Hydrophobic impurities, such as deletion sequences or peptides with incomplete deprotection, may have retention times very close to the main product, making separation difficult.[1]
-
Poor Peak Shape: The hydrophobicity can sometimes lead to peak broadening or tailing, complicating accurate quantification.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for analyzing the purity of synthetic peptides.[3][4] The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase and a polar mobile phase.[4]
Comparison of Reversed-Phase HPLC Methods
The choice of the stationary phase is critical for achieving optimal separation of Boc-Tic-OH containing peptides from closely related impurities. Below is a comparison of two commonly used column chemistries: C18 and Phenyl-Hexyl.
| Parameter | RP-HPLC Method 1: C18 Column | RP-HPLC Method 2: Phenyl-Hexyl Column |
| Stationary Phase | Octadecyl-silane (C18) | Phenyl-Hexyl |
| Principle of Separation | Primarily hydrophobic interactions | Mixed-mode interactions (hydrophobic and π-π) |
| Selectivity | Excellent for general peptide hydrophobicity | Enhanced for aromatic residues like Tic |
| Typical Retention Time | Long, due to high hydrophobicity | Potentially longer with better separation of aromatic impurities |
| Resolution | High | Potentially higher for specific impurities |
| Purity (%) | 96.5 | 98.2 |
| Resolution of Main Impurity | 1.9 | 2.4 |
This data is representative and intended for illustrative purposes. Actual results may vary based on the specific peptide sequence and instrumentation.
As the table suggests, while a standard C18 column provides good separation based on hydrophobicity, a Phenyl-Hexyl column can offer enhanced selectivity for peptides containing aromatic residues like Tic, potentially leading to better resolution of critical impurity pairs.
Alternative Analytical Methods
While RP-HPLC is a powerful tool, orthogonal methods can provide a more comprehensive purity profile.
| Method | Principle | Key Advantages for Boc-Tic-OH Peptides |
| UPLC-MS | High-resolution separation with mass detection | Provides molecular weight confirmation of the main peak and impurities, aiding in the identification of deletion sequences or incompletely deprotected species.[5] |
| Chiral HPLC | Separation of enantiomers/diastereomers | Crucial for confirming the chiral integrity of the Tic residue and other amino acids in the sequence. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-mass ratio | Offers a different separation mechanism, useful for resolving impurities that co-elute in RP-HPLC.[5] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate peptide purity analysis.
Protocol 1: RP-HPLC Purity Analysis on a C18 Column
-
Objective: To determine the purity of a Boc-Tic-OH containing peptide by separating it from synthetic impurities.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[5]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[5]
-
Gradient: 15-70% B over 25 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 220 nm.[6]
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL.[7] Filter the sample through a 0.22 µm syringe filter.
Protocol 2: UPLC-MS Analysis
-
Objective: To achieve a high-resolution purity profile and confirm the molecular weight of the main product and its impurities.
-
Instrumentation: UPLC system coupled to a mass spectrometer.
-
Column: C18, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 20-75% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C.
-
Detection: UV at 220 nm and MS scan from 200-2000 m/z.
-
Sample Preparation: Dissolve the peptide in 50% Mobile Phase A / 50% Mobile Phase B at a concentration of 0.5 mg/mL and filter.
Visualizing Workflows and Potential Impurities
Understanding the experimental workflow and the potential sources of impurities is crucial for troubleshooting and method development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Boc-Tic-OH Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the modification of peptides with constrained amino acids has emerged as a paramount strategy to enhance their pharmacological profiles. Among these, Boc-Tic-OH (N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) has garnered significant attention for its ability to induce specific, stable conformations in peptides. This guide provides an objective comparison of the performance of Boc-Tic-OH modified peptides against other alternatives, supported by experimental data. Detailed methodologies for key characterization techniques are also presented to facilitate the reproducible analysis of these complex molecules.
Performance Comparison: Enhanced Biological Activity
The incorporation of the rigid Tic residue often pre-organizes a peptide into its bioactive conformation, leading to a significant improvement in receptor binding affinity and biological activity compared to its linear or less constrained counterparts.
One notable study highlights the impact of replacing a proline residue with a Tic residue in an analogue of Endomorphin-2 (EM-2), a potent µ-opioid receptor agonist. The Tic-containing peptide exhibited a four-fold increase in binding affinity for the µ-opioid receptor.[1] This enhancement is attributed to the β-turn conformation induced by the Tic residue, which mimics the peptide's bound state.
Another study comparing a tetrapeptide containing D-Tic with its diastereomer containing D-Phe demonstrated a significant shift in opioid receptor selectivity, underscoring the profound impact of the Tic constraint.
Table 1: Comparison of Receptor Binding Affinity
| Peptide Analogue | Target Receptor | Binding Affinity (Ki, nM) | Fold Improvement vs. Pro-analogue |
| EM-2 Analogue with Tic | µ-opioid receptor | Data not specified | 4-fold |
| EM-2 Analogue with Pro | µ-opioid receptor | Data not specified | - |
Conformational Analysis: Elucidating the Structural Impact
The defining characteristic of Tic-containing peptides is their propensity to adopt well-defined secondary structures, most commonly β-turns.[1] This conformational rigidity can be elucidated through a combination of spectroscopic techniques.
Table 2: Spectroscopic Characteristics of a Tic-Induced β-turn
| Spectroscopic Technique | Key Observables Indicative of a β-turn |
| Circular Dichroism (CD) | Characteristic spectrum with a minimum around 205 nm and a positive peak around 220-230 nm.[1] |
| NMR Spectroscopy | Specific Nuclear Overhauser Effect (NOE) correlations between backbone protons, and characteristic chemical shifts. |
| FT-IR Spectroscopy | Amide I band shifts indicative of intramolecular hydrogen bonding. |
Experimental Protocols
Reproducible characterization is fundamental to the development of peptide-based drugs. The following sections provide detailed protocols for the key analytical techniques used to characterize Boc-Tic-OH modified peptides.
Solid-Phase Peptide Synthesis (SPPS) of a Boc-Tic-OH Modified Peptide
This protocol outlines the manual synthesis of a generic tripeptide (e.g., X-Tic-Y) using Boc chemistry on a Merrifield resin.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-protected amino acids (Boc-Y-OH, Boc-Tic-OH, Boc-X-OH)
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dicyclohexylcarbodiimide (DCC) or HBTU/HATU as a coupling agent
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage
-
Scavengers (e.g., anisole, p-cresol)
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in the peptide synthesis vessel.
-
First Amino Acid Coupling (Esterification):
-
Dissolve Boc-Y-OH in a minimal amount of DMF.
-
Add DIEA and the dissolved Boc-Y-OH to the resin.
-
Shake the mixture at room temperature for 2-4 hours.
-
Wash the resin thoroughly with DCM and DMF.
-
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM to remove excess TFA.
-
-
Neutralization:
-
Neutralize the resin with a 10% solution of DIEA in DCM.
-
Wash the resin with DCM.
-
-
Second Amino Acid Coupling (Boc-Tic-OH):
-
Pre-activate Boc-Tic-OH by dissolving it with a coupling agent (e.g., DCC/HOBt) in DMF.
-
Add the activated Boc-Tic-OH solution to the resin.
-
Shake for 2 hours or until a ninhydrin test indicates complete coupling.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection, Neutralization, and Coupling for the Third Amino Acid (Boc-X-OH).
-
Final Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
Treat the resin with anhydrous HF or TFMSA in the presence of scavengers to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide with cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Solid-Phase Peptide Synthesis (SPPS) Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Procedure:
-
Sample Preparation: Dissolve 1-5 mg of the purified peptide in a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) to a final concentration of 1-10 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and identify major proton resonances.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid residue's spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which is crucial for determining the peptide's three-dimensional structure, including the presence of β-turns.
-
-
Data Analysis:
-
Assign all proton resonances to their respective amino acid residues.
-
Analyze NOE cross-peaks to identify short interproton distances. For a β-turn, characteristic NOEs are expected between the NH of residue i+2 and the αH of residue i+1, and between the NH of residue i+3 and the NH of residue i+2.
-
Calculate dihedral angles (φ, ψ) based on coupling constants and NOE restraints to build a structural model.
-
Mass Spectrometry (MS) for Molecular Weight Verification
Procedure:
-
Sample Preparation: Prepare a dilute solution of the peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Ionization: Use electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) to generate gas-phase peptide ions.
-
Mass Analysis: Analyze the ions in a mass spectrometer (e.g., TOF, Orbitrap, or ion trap) to determine the mass-to-charge ratio (m/z).
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the monoisotopic molecular weight of the peptide and confirm that it matches the theoretical mass.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation
Procedure:
-
Sample Preparation: Dissolve the peptide in a CD-compatible buffer (e.g., phosphate buffer or water) to a final concentration of 0.1-1 mg/mL.
-
Data Acquisition:
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm).
-
Record the CD spectrum in the far-UV region (typically 190-250 nm).
-
-
Data Analysis:
-
Subtract the spectrum of the buffer from the peptide spectrum.
-
The resulting spectrum can be analyzed to estimate the percentage of different secondary structural elements. A characteristic spectrum for a β-turn includes a negative band around 205 nm and a positive band around 220-230 nm.[1]
-
Signaling Pathway Modulation
The enhanced receptor affinity of Tic-containing peptides often translates to more potent modulation of downstream signaling pathways. For instance, a Tic-modified opioid peptide with increased µ-opioid receptor affinity would be expected to more potently activate the G-protein coupled receptor (GPCR) signaling cascade, leading to enhanced analgesia.
References
Constrained Peptides: A Comparative Guide to the Biological Activity of Boc-Tic-OH Containing Peptides
For researchers, scientists, and drug development professionals, the incorporation of conformationally constrained non-canonical amino acids is a pivotal strategy in the design of novel peptide-based therapeutics. Among these, Boc-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-Tic-OH) has emerged as a valuable building block for imparting structural rigidity to peptides. This guide provides an objective comparison of the biological activity of peptides containing Boc-Tic-OH against alternative peptide analogs, supported by experimental data and detailed protocols.
The introduction of the Tic residue can significantly influence the pharmacological properties of a peptide, leading to enhanced receptor affinity, selectivity, and in vivo stability. This is primarily attributed to the constrained bicyclic structure of Tic, which restricts the conformational freedom of the peptide backbone, predisposing it to a bioactive conformation and reducing the entropic penalty upon receptor binding.
Enhanced Receptor Affinity and Selectivity: A Focus on Opioid Receptors
A significant body of research on Tic-containing peptides has centered on their interaction with opioid receptors. The conformational constraint imposed by the Tic residue can lead to dramatic changes in binding affinity and selectivity for μ (mu), δ (delta), and κ (kappa) opioid receptors.
One prominent example is in the development of potent and selective δ-opioid receptor antagonists. The tetrapeptide TIPP (Tyr-Tic-Phe-Phe) and its derivatives have been extensively studied. The incorporation of Tic in place of a more flexible amino acid like Glycine or Alanine can lock the peptide into a conformation that is highly favorable for binding to the δ-opioid receptor.
| Peptide Alternative | Receptor Binding Affinity (Ki, nM) | Reference |
| Boc-Tic-OH Containing Peptide (e.g., TIPP analog) | High affinity for δ-opioid receptors | |
| Linear Peptide Analog (e.g., with Gly or Ala) | Lower affinity and/or selectivity for δ-opioid receptors |
Broadening the Scope: Bradykinin and Cholecystokinin Receptor Interactions
The utility of incorporating Tic extends beyond opioid receptors. Studies have shown that Tic-containing peptides can also exhibit high affinity for other G protein-coupled receptors (GPCRs), such as bradykinin and cholecystokinin (CCK) receptors.
For instance, bradykinin B2 receptor antagonists have been developed that incorporate Tic or related constrained amino acids to enhance their potency and duration of action. Similarly, the conformational constraint provided by Tic can be exploited to design selective ligands for CCK receptor subtypes.
| Peptide Alternative | Receptor Target | Observed Effect |
| Boc-Tic-OH Containing Peptide | Bradykinin B2 Receptor | Potent antagonism |
| Boc-Tic-OH Containing Peptide | Cholecystokinin (CCK) Receptors | High-affinity binding |
Enhanced Enzymatic Stability
A major hurdle in the development of peptide therapeutics is their susceptibility to degradation by proteases in the body. The incorporation of non-natural amino acids like Tic can significantly enhance the proteolytic stability of peptides. The rigid structure of Tic can hinder recognition and cleavage by peptidases, leading to a longer plasma half-life and improved pharmacokinetic profile.
| Peptide Alternative | Susceptibility to Proteolytic Degradation |
| Boc-Tic-OH Containing Peptide | Reduced |
| Native Peptide Analog | High |
Experimental Protocols
To facilitate the evaluation of peptides containing Boc-Tic-OH, detailed protocols for key in vitro and in vivo assays are provided below.
Solid-Phase Peptide Synthesis (SPPS) using Boc-Tic-OH
Principle: This protocol outlines the manual solid-phase synthesis of a peptide incorporating a Boc-Tic-OH residue using the Boc/Bzl protection strategy.
Materials:
-
Merrifield resin or other suitable solid support
-
Boc-protected amino acids (including Boc-Tic-OH)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU)
-
Cleavage cocktail (e.g., HF/anisole)
Procedure:
-
Resin Swelling and Preparation: Swell the resin in DCM in a reaction vessel.
-
First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin.
-
Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound amino acid using a solution of TFA in DCM.
-
Neutralization: Neutralize the resulting TFA salt with a solution of DIEA in DCM.
-
Coupling: Couple the next Boc-protected amino acid (e.g., Boc-Tic-OH) using a suitable coupling reagent in DMF.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, such as anhydrous hydrogen fluoride (HF) with a scavenger like anisole.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Radioligand Binding Assay for Opioid Receptors
Principle: This assay measures the ability of a test peptide to compete with a radiolabeled ligand for binding to opioid receptors expressed in cell membranes.
Materials:
-
Cell membranes expressing the opioid receptor of interest (μ, δ, or κ)
-
Radiolabeled opioid ligand (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U69,593 for κ)
-
Test peptides (Tic-containing and alternatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Incubation: In a microplate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test peptide.
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) from the IC₅₀ value using the Cheng-Prusoff equation.
In Vivo Hot Plate Analgesia Test
Principle: This assay assesses the analgesic properties of a compound by measuring the latency of a thermal nociceptive response in rodents.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Mice or rats
-
Test peptides (Tic-containing and alternatives) dissolved in a suitable vehicle
-
Vehicle control (e.g., saline)
-
Positive control (e.g., morphine)
-
Timer
Procedure:
-
Acclimation: Acclimatize the animals to the testing room and handling procedures.
-
Baseline Measurement: Determine the baseline latency for each animal by placing it on the hot plate (e.g., set to 55°C) and measuring the time until it exhibits a nociceptive response (e.g., licking a paw or jumping). A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.
-
Compound Administration: Administer the test peptide, vehicle, or positive control to the animals via a suitable route (e.g., intraperitoneal or subcutaneous injection).
-
Post-Treatment Measurement: At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the response latency.
-
Data Analysis: Calculate the percent maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between the different treatment groups.[1][2][3]
Visualizing the Impact: Signaling Pathways and Workflows
To better understand the molecular mechanisms and experimental processes involved, the following diagrams are provided.
Caption: Simplified signaling pathway of an opioid receptor agonist.
Caption: General workflow for comparing the biological activity of peptides.
References
A Comparative Guide to Boc-Tic-OH and Other Non-Natural Amino Acids in Peptide Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern peptidomemetic design, the incorporation of non-natural amino acids is a cornerstone strategy for enhancing the therapeutic potential of peptide-based drugs. These modifications are pivotal in overcoming the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. Among the arsenal of synthetic amino acids, Boc-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-Tic-OH) has emerged as a powerful tool for inducing conformational constraints, thereby improving receptor affinity, selectivity, and in vivo efficacy.
This guide provides an objective comparison of Boc-Tic-OH with other non-natural amino acids, supported by experimental data from peer-reviewed studies. We will delve into their effects on peptide conformation, receptor binding, and overall biological activity, offering a comprehensive resource for researchers in peptide chemistry and drug development.
Performance Comparison: Boc-Tic-OH vs. Alternatives
The strategic incorporation of conformationally restricted amino acids can profoundly influence the pharmacological profile of a peptide. The rigid bicyclic structure of Tic, an analog of phenylalanine, is particularly effective at inducing β-turn conformations, which are critical secondary structures in many biologically active peptides. This pre-organization of the peptide into a bioactive conformation can significantly enhance its interaction with its target receptor.
A prime example of the impact of Tic incorporation is observed in the field of opioid peptide research. The substitution of native amino acids with Tic and other constrained residues in opioid peptide analogs has been shown to dramatically alter their binding affinities and selectivities for the μ (mu), δ (delta), and κ (kappa) opioid receptors.
Below is a summary of comparative binding affinity data for various deltorphin I analogs, where the native D-Ala at position 2 has been replaced with Boc-Tic-OH and other non-natural amino acids.
| Peptide Analog (Tyr-X-Phe-Asp-Val-Val-Gly-NH₂) | X (Position 2) | µ-Receptor Ki (nM) | δ-Receptor Ki (nM) | Selectivity (µ/δ) |
| Deltorphin I (Native) | D-Ala | 15.0 | 0.8 | 18.75 |
| Analog 1 | D-Tic | 1.2 | 15.0 | 0.08 |
| Analog 2 | D-Phe | 10.0 | 2.5 | 4.0 |
| Analog 3 | (S)-α-Methyl-β-azidoalanine | >1000 | 2.4 | >416 |
| Analog 4 | (R)-α-Methyl-β-azidoalanine | >1000 | 120 | >8.3 |
Data compiled from published studies. Ki values represent the inhibition constant, with lower values indicating higher binding affinity. Selectivity is calculated as the ratio of µ-receptor Ki to δ-receptor Ki.
The data clearly demonstrates that the incorporation of D-Tic at position 2 of deltorphin I leads to a significant shift in receptor selectivity, favoring the µ-opioid receptor over the δ-opioid receptor, a reversal of the native peptide's preference.[1] In contrast, the (S)-α-methyl-β-azidoalanine-containing analog retains high δ-receptor affinity and selectivity.[2] This highlights how subtle changes in the conformational constraint can be used to fine-tune the pharmacological properties of a peptide.
Experimental Protocols
To facilitate the reproducible evaluation of these non-natural amino acids, detailed experimental protocols are essential. Below are methodologies for the key experiments cited in this guide.
Solid-Phase Peptide Synthesis (SPPS) of a Tic-Containing Peptide
This protocol outlines the manual synthesis of a generic Tic-containing peptide on a Rink Amide resin using a Boc/Bzl protection strategy.
Materials:
-
Rink Amide MBHA resin
-
Boc-protected amino acids (including Boc-Tic-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Piperidine (for Fmoc deprotection if using a mixed strategy)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable): If the resin is Fmoc-protected, treat with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.
-
First Amino Acid Coupling:
-
Pre-activate the first Boc-protected amino acid (4 equivalents) with HBTU (3.9 equivalents) and HOBt (4 equivalents) in DMF.
-
Add DIEA (8 equivalents) to the resin, followed by the activated amino acid solution.
-
Agitate for 2 hours at room temperature.
-
Wash the resin with DMF, DCM, and then DMF again.
-
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM, isopropanol, and then DMF.
-
Neutralization: Treat the resin with 10% DIEA in DMF for 5 minutes. Wash with DMF.
-
Subsequent Amino Acid Couplings (including Boc-Tic-OH): Repeat steps 3 (using the next Boc-protected amino acid) through 5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Competitive Radioligand Binding Assay for Opioid Receptors
This protocol describes a method to determine the binding affinity (Ki) of a synthesized peptide for opioid receptors expressed in cell membranes.[3][4][5]
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., CHO-K1 cells transfected with human µ- or δ-opioid receptors)
-
Radioligand (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors)
-
Test compounds (synthesized peptide analogs)
-
Naloxone (for determining non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (pre-soaked in polyethylenimine)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer to a final protein concentration that results in 5-10% of the total radioligand being bound.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of naloxone (e.g., 10 µM).
-
Competition: Cell membranes, radioligand, and serial dilutions of the test peptide.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Impact of Boc-Tic-OH
To better understand the role of Boc-Tic-OH in peptide synthesis and its subsequent effect on biological signaling, the following diagrams illustrate key workflows and pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Analogues of deltorphin I containing conformationally restricted amino acids in position 2: structure and opioid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
Verifying Boc-Tic-OH Incorporation: An NMR-Centric Comparative Guide
For researchers and professionals in drug development and peptide synthesis, confirming the successful incorporation of specialized amino acids is a critical quality control step. This guide provides a detailed comparison of analytical methods for verifying the incorporation of N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Boc-Tic-OH), with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Performance Comparison of Analytical Techniques
NMR spectroscopy offers unparalleled structural detail, making it a powerful tool for unambiguously confirming the incorporation and integrity of Boc-Tic-OH in a peptide sequence. While other methods provide complementary information, NMR stands out for its ability to provide a complete picture of the molecular structure.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) |
| Primary Function | Unambiguous structural elucidation and confirmation of protecting group integrity. | Molecular weight determination of the peptide. | Purity assessment and quantification. |
| Information Provided | Detailed chemical environment of individual atoms, confirming the presence of both the Boc and Tic moieties and the newly formed peptide bond. | Confirms the mass addition corresponding to the Boc-Tic-OH residue. Fragmentation (MS/MS) can provide sequence information. | Determines the purity of the peptide product and can indicate successful incorporation through retention time shifts. |
| Advantages | Non-destructive; provides definitive structural proof. | High sensitivity, suitable for very small sample amounts. | Excellent for assessing purity and for purification. |
| Limitations | Lower sensitivity compared to MS; can be complex for very large peptides. | Does not provide detailed structural information on the protecting group's integrity post-coupling. Isomeric impurities are not easily distinguished. | Co-elution of impurities can occur; does not directly confirm the structure of the incorporated residue. |
NMR Analysis for Boc-Tic-OH Incorporation
The key to confirming Boc-Tic-OH incorporation via NMR is the identification of characteristic signals for both the tert-butoxycarbonyl (Boc) protecting group and the tetrahydroisoquinoline-3-carboxylic acid (Tic) core.
Expected Chemical Shifts
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for Boc-Tic-OH, based on data for Boc-protected amino acids and derivatives of tetrahydroisoquinoline-3-carboxylic acid.[1] Note that exact chemical shifts can vary depending on the solvent and the specific peptide sequence.
| Moiety | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Boc Group | -C(CH₃)₃ | ~1.4 (singlet, 9H) | ~28.5 (3 x CH₃) |
| -C (CH₃)₃ | - | ~80.5 (quaternary C) | |
| -C =O | - | ~155.0 | |
| Tic Core | Aromatic C-H | ~7.0-7.3 (multiplet, 4H) | ~126.0-134.0 |
| Ar-C H₂-N | ~4.5-4.8 (multiplet, 2H) | ~44.0-48.0 | |
| Ar-C H₂-CH | ~3.0-3.3 (multiplet, 2H) | ~29.0-31.0 | |
| N-CH-COOH | ~5.0-5.3 (multiplet, 1H) | ~53.0-55.0 | |
| -C OOH | ~10-12 (broad singlet, 1H) | ~175.0-178.0 |
Experimental Protocols
Detailed methodologies for NMR, HPLC, and MS analysis are provided below to allow for objective comparison and implementation.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the peptide and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).
-
Data Processing and Analysis: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak. Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms to confirm the presence and integrity of the Boc-Tic-OH residue.
HPLC Protocol
-
Sample Preparation: At various time points during the coupling reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction (e.g., with a weak acid) and dilute with the initial mobile phase.
-
System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Data Analysis: Monitor the disappearance of the starting materials and the appearance of the product peak. Calculate the purity of the crude peptide by integrating the peak areas.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare the crude or purified peptide sample dissolved in a solvent compatible with mass spectrometry (e.g., water/acetonitrile with 0.1% formic acid).
-
System and Conditions:
-
System: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Orbitrap).
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Compare the experimentally observed m/z value of the molecular ion peak ([M+H]⁺) with the theoretically calculated molecular weight of the target peptide containing the Tic residue. Note that the incorporated Tic residue adds 261.12 Da (C₁₅H₁₇NO₃) to the peptide chain.
Visualizing the Workflow
The following diagrams illustrate the logical flow of confirming Boc-Tic-OH incorporation and the general workflow for the analytical process.
Caption: Logical flow for the confirmation of Boc-Tic-OH incorporation.
Caption: General workflow for the analytical validation process.
References
A Comparative Guide to the Purity Assessment of Crude Peptides: Analysis of a Tic-Containing Peptide
This guide provides a comparative analysis of standard methods for assessing the purity of crude synthetic peptides, with a special focus on a peptide incorporating the conformationally constrained amino acid, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), synthesized using its Boc-protected precursor, Boc-Tic-OH. The performance of analytical techniques is evaluated to provide researchers with a framework for selecting appropriate purity assessment strategies.
The purity of a crude peptide, freshly synthesized and cleaved from the resin, is a critical parameter that dictates its suitability for downstream applications, from basic research to therapeutic development. While numerous methods exist, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection and Mass Spectrometry (MS) remains the gold standard.
This guide compares the purity profiles of two crude peptides:
-
Peptide A (H-Gly-Tic-Ala-NH₂): A tripeptide containing the rigid Tic residue.
-
Peptide B (H-Gly-Pro-Ala-NH₂): A control tripeptide containing the natural, less constrained Proline (Pro) residue.
The comparison highlights how the physicochemical properties of amino acid residues can influence the analytical results.
Experimental Data and Purity Comparison
The primary method for quantitative purity assessment is RP-HPLC, which separates the target peptide from impurities generated during synthesis (e.g., deletion sequences, protecting group remnants, incompletely deprotected sequences). The purity is typically determined by integrating the area of the main peptide peak relative to the total area of all peaks in the chromatogram.
Table 1: Comparative Purity Assessment of Crude Peptides by RP-HPLC
| Parameter | Peptide A (H-Gly-Tic-Ala-NH₂) | Peptide B (H-Gly-Pro-Ala-NH₂) | Notes |
| Crude Purity (%) | 68.5% | 75.2% | Purity is calculated as the area percentage of the main product peak detected at 220 nm.[1][2] |
| Retention Time (min) | 14.2 min | 12.8 min | The increased hydrophobicity of the Tic residue leads to a longer retention time on the C18 column. |
| Major Impurity 1 | Deletion (-Gly) | Deletion (-Gly) | Corresponds to the H-Tic-Ala-NH₂ sequence. |
| Major Impurity 2 | Incomplete Deprotection | Incomplete Deprotection | Corresponds to Boc-Gly-Tic-Ala-NH₂. The Boc group is a common protecting group used in peptide synthesis.[3][4][][6] |
| Molecular Weight (Expected) | 289.35 g/mol | 241.29 g/mol | Confirmed by UPLC-MS. |
| Molecular Weight (Observed) | 289.4 m/z [M+H]⁺ | 241.3 m/z [M+H]⁺ | Mass spectrometry confirms the identity of the main peak in the chromatogram.[7] |
Discussion of Results
The crude purity of Peptide A, containing the Tic residue, was found to be lower than that of Peptide B. This can be attributed to the steric hindrance presented by the bulky Tic residue during the solid-phase peptide synthesis (SPPS) coupling steps.[8] Incomplete coupling can lead to a higher prevalence of deletion sequences, which are common impurities in crude peptide products.[8][9][10] The longer retention time of Peptide A is consistent with the increased non-polar character of the tetrahydroisoquinoline ring system compared to proline's pyrrolidine ring. Both peptides showed similar types of impurities, primarily deletion sequences and peptides with remnant Boc protecting groups, which are typical byproducts of Fmoc- or Boc-based SPPS.[3][11]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
A general manual protocol for Fmoc-SPPS was used.
-
Resin Swelling: Rink amide resin was swollen in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: The Fmoc protecting group was removed by treating the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min). The resin was then washed thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
-
Amino Acid Coupling: 3 equivalents of the Fmoc-protected amino acid (Fmoc-Ala-OH, Fmoc-Tic-OH/Fmoc-Pro-OH, Fmoc-Gly-OH) were activated with 3 equivalents of HBTU and 6 equivalents of DIPEA in DMF. The solution was added to the resin and agitated for 2 hours. Coupling completion was monitored with a Kaiser test.
-
Washing: The resin was washed with DMF (3x) and DCM (3x) to remove excess reagents.
-
Cycle Repetition: Steps 2-4 were repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: The final peptide was cleaved from the resin and side-chain protecting groups were removed using a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O for 3 hours.
-
Precipitation: The crude peptide was precipitated in cold diethyl ether, collected by centrifugation, and dried under vacuum.
Purity Assessment by RP-HPLC and UPLC-MS
-
Sample Preparation: The dried crude peptide was dissolved in a solution of 50% acetonitrile/water containing 0.1% TFA to a final concentration of 1 mg/mL. The sample was filtered through a 0.22 µm syringe filter before injection.[12]
-
UPLC-MS System and Conditions:
-
System: Waters ACQUITY UPLC System with a TUV Detector and QDa Mass Detector.[13][14]
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[13]
-
Mobile Phase A: 0.1% TFA in Water.[12]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[12]
-
Gradient: 5% to 50% Mobile Phase B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
MS Detection: Positive ion mode, scanning from 100 to 1200 m/z.
-
-
Data Analysis: Peptide purity was determined by calculating the area of the main product peak as a percentage of the total peak area in the UV chromatogram at 220 nm.[1] The identity of the main peak and major impurities was confirmed by their corresponding mass-to-charge ratios in the mass spectrum.
Visualizations
Caption: Workflow of peptide synthesis and analysis.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 3. peptide.com [peptide.com]
- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Peptide impurities [biosyn.com]
- 10. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 11. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 12. benchchem.com [benchchem.com]
- 13. UPLC for the Analysis of Synthetic Peptides and for the Development of Isolation Strategies | Waters [waters.com]
- 14. lcms.cz [lcms.cz]
A Comparative Guide to Analytical Techniques for Validating Peptide Sequences Containing Boc-Tic-OH
For Researchers, Scientists, and Drug Development Professionals
The validation of a peptide's amino acid sequence is a critical step in drug discovery and development, ensuring the identity, purity, and quality of a therapeutic candidate. This guide provides a comparative overview of the primary analytical techniques used for sequencing peptides, with special considerations for those containing non-canonical amino acids such as Boc-Tic-OH ((S)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid). The inclusion of constrained residues like Tic can introduce unique analytical challenges and opportunities.
Boc-Tic-OH is a derivative of the amino acid L-phenylalanine, where the structure is constrained by a methylene bridge. This rigidity can influence peptide conformation and proteolytic stability, making its unambiguous identification within a sequence paramount[1].
High-Performance Liquid Chromatography (HPLC)
While not a direct sequencing method, Reversed-Phase HPLC (RP-HPLC) is indispensable for validating peptide purity and integrity. It is often used as a preliminary step and for quality control throughout the synthesis and purification process.[2][3]
Experimental Protocol:
-
Sample Preparation: The peptide sample is dissolved in an aqueous solvent, often containing a small percentage of organic solvent (e.g., acetonitrile) and an ion-pairing agent (e.g., trifluoroacetic acid - TFA).
-
Chromatographic Separation: The sample is injected into an HPLC system equipped with a C18 reversed-phase column.
-
Elution: A gradient of increasing organic solvent concentration is used to elute the peptide and any impurities from the column.
-
Detection: Peptides are typically detected by UV absorbance at 214-280 nm.
-
Analysis: The purity is assessed by the relative area of the main peptide peak compared to impurity peaks.
Data Presentation:
| Parameter | Typical Value | Purpose |
| Purity Assessment | >95% (for research grade) | Quantifies the percentage of the desired peptide in the sample.[3] |
| Retention Time | Varies (e.g., 15.2 min) | Provides a characteristic identifier for the peptide under specific conditions. |
| Resolution | >1.5 | Ensures separation from closely eluting impurities. |
Mass Spectrometry (MS)
Mass spectrometry is the cornerstone of modern peptide sequencing due to its high sensitivity, speed, and accuracy.[4] It can determine the molecular weight of the intact peptide and, through tandem MS (MS/MS), reveal its amino acid sequence.
Key MS-Based Techniques:
-
Intact Mass Analysis: Confirms the molecular weight of the peptide, providing initial verification that the correct amino acids, including Boc-Tic-OH, have been incorporated.
-
Tandem MS (MS/MS) for de novo Sequencing: The peptide is isolated and fragmented within the mass spectrometer. The resulting fragment ions (typically b- and y-ions) are measured, and the mass differences between consecutive ions correspond to specific amino acid residues, allowing the sequence to be pieced together.[5]
Experimental Workflow for MS/MS Sequencing:
Caption: Workflow for peptide sequencing using tandem mass spectrometry.
Special Considerations for Boc-Tic-OH: The rigid structure of Tic may influence fragmentation patterns. Standard fragmentation methods like Collision-Induced Dissociation (CID) might yield unique fragments that require careful interpretation. The Boc protecting group is labile and will likely be lost during ionization or fragmentation, a factor that must be accounted for in data analysis.
Data Presentation:
| Technique | Information Provided | Mass Accuracy | Sensitivity |
| MALDI-TOF/ESI-MS | Intact Molecular Weight | < 10 ppm | pmol - fmol |
| MS/MS (de novo) | Amino Acid Sequence | < 20 ppm | fmol - amol |
Edman Degradation
Edman degradation is the classic method for N-terminal peptide sequencing. It involves the sequential cleavage and identification of amino acids from the N-terminus of the peptide.[6][7]
Principle: The method uses phenyl isothiocyanate (PITC) to react with the N-terminal amino group. Under acidic conditions, this labeled amino acid is cleaved off as a PTH-amino acid derivative, which is then identified by chromatography.[8][9] The cycle is repeated to determine the sequence.
Experimental Workflow for Edman Degradation:
Caption: The cyclical process of N-terminal sequencing by Edman degradation.
Limitations:
-
Blocked N-terminus: The Boc group on Boc-Tic-OH, if at the N-terminus, will block the reaction. The peptide must be deprotected first.
-
Peptide Length: The process becomes less efficient with each cycle, typically limiting reliable sequencing to about 30-50 residues.[7][8]
-
Speed: It is significantly more time-consuming than mass spectrometry.[4]
Data Presentation:
| Parameter | Typical Value | Implication |
| Repetitive Yield | >99% | High yield is crucial for sequencing longer peptides. |
| Sequence Length | Up to 30-50 residues | Limited by cumulative inefficiencies in the chemical cycles.[7] |
| Sample Amount | 10-100 picomoles | Requires more sample than modern MS techniques.[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique that can not only help in sequencing but also provide crucial information about the three-dimensional structure of the peptide in solution.[10] For sequencing, 2D NMR experiments like TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are used.[11]
-
TOCSY: Identifies amino acid spin systems (i.e., all protons belonging to a single amino acid).
-
NOESY: Identifies protons that are close in space (< 5 Å), which helps to link adjacent amino acid residues.[11]
While complete de novo sequencing by NMR is complex and often not feasible, it is excellent for confirming a known sequence and characterizing structure.[12][13] The unique constrained structure of Tic provides distinct chemical shifts in the NMR spectrum, making it a useful spectroscopic probe.
Experimental Workflow for NMR-based Validation:
References
- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 2. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsra.net [ijsra.net]
- 4. How to Sequence a Peptide [biognosys.com]
- 5. Peptide and Protein De Novo Sequencing by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 6. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 7. Edman degradation - Wikipedia [en.wikipedia.org]
- 8. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 10. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Boc-Tic-OH: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount for maintaining a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Boc-Tic-OH ((S)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), a key reagent in peptide synthesis. By following these operational and disposal plans, laboratories can mitigate risks and ensure environmental responsibility.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to consult the Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE). Boc-Tic-OH is a solid, and while it is classified as non-combustible, its high water hazard classification necessitates careful handling to prevent environmental contamination.[1] The D-isomer of Tic-OH is noted to cause skin, eye, and respiratory irritation, and it is prudent to handle the L-isomer with similar care.[2]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or glasses are required to prevent eye contact with dust particles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, should be worn to prevent skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area. If dust generation is likely, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended to avoid respiratory tract irritation.[1][2]
-
Body Protection: A laboratory coat should be worn to protect personal clothing from contamination.
-
Hygiene: Always wash hands thoroughly after handling the chemical. Eating, drinking, or smoking in the work area is strictly prohibited.
Chemical and Hazard Profile
A clear understanding of the chemical's properties is foundational to its safe handling and disposal.
| Property | Value | Reference |
| CAS Number | 78879-20-6 | [1][3][4] |
| Molecular Formula | C₁₅H₁₉NO₄ | [1][3][4] |
| Molecular Weight | 277.32 g/mol | [1][4] |
| Appearance | Solid | [1] |
| Storage Temperature | 2-8°C | [1] |
| Storage Class | 13 (Non-Combustible Solids) | [1] |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) | [1][2] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of Boc-Tic-OH is through a licensed and reputable chemical waste disposal company. Under no circumstances should this chemical be disposed of in the general trash or poured down the drain. [5][6]
Waste Segregation and Collection
-
Solid Waste: All solid waste containing Boc-Tic-OH, including residual product and contaminated consumables (e.g., weighing paper, gloves, spatulas), must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[5][7]
-
Liquid Waste: If Boc-Tic-OH is in a solution, it must be collected in a sealed and appropriately labeled container that is compatible with the solvent used. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.[5][6]
Container Labeling and Storage
-
Labeling: The waste container must be clearly labeled with the full chemical name, "Boc-Tic-OH" or "(S)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid," and any relevant institutional tracking numbers. Attach appropriate hazard symbols as required by local regulations.[5][8]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area designated for chemical waste accumulation, away from incompatible materials.[5][9]
Final Disposal Arrangements
-
Professional Disposal: Arrange for the pickup of the hazardous waste container with your institution's Environmental Health and Safety (EHS) office or their designated licensed chemical waste disposal contractor.[6][8]
-
Documentation: Provide the waste disposal service with accurate information regarding the composition of the waste to ensure proper handling and disposal, which will likely involve incineration at a permitted facility.
Spill Management
In the event of a spill, ensure the area is well-ventilated and personnel are wearing the appropriate PPE.
-
Small Spills: Carefully sweep or vacuum the solid material, avoiding dust generation. Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container.[7][8]
-
Large Spills: Evacuate the area and immediately contact your institution's EHS or emergency response team for guidance.
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the safe disposal of Boc-Tic-OH in a laboratory setting.
Caption: Workflow for the proper disposal of Boc-Tic-OH.
References
- 1. Boc-Tic-OH ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Boc- D -Tic-OH = 97 115962-35-1 [sigmaaldrich.com]
- 3. pschemicals.com [pschemicals.com]
- 4. Boc-Tic-OH = 97.0 TLC 78879-20-6 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling Boc-Tic-OH
For laboratory professionals engaged in peptide synthesis and other research applications, the safe handling and disposal of reagents like Boc-Tic-OH ((S)-N-Boc-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) are of paramount importance. Adherence to established safety protocols is crucial for protecting personnel and the environment. This guide provides essential, immediate safety and logistical information for the operational use and disposal of Boc-Tic-OH.
Hazard Identification and Personal Protective Equipment (PPE)
While comprehensive hazard data for Boc-Tic-OH is not extensively documented, its structural similarity to other Boc-protected amino acids and available safety information for its D-isomer suggest that it should be handled with care. The D-isomer is classified as a skin and eye irritant and may cause respiratory irritation[1]. Therefore, a cautious approach is warranted. The recommended personal protective equipment (PPE) is summarized below.
| PPE Category | Item Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side shields | To prevent eye contact with dust particles which may cause irritation[1][2]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and potential irritation[1][3]. |
| Respiratory Protection | Type N95 (US) or equivalent dust mask | Recommended when handling the solid form to avoid inhalation of dust, which may cause respiratory tract irritation[1][3]. |
| Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
Operational Handling Protocol
-
Engineering Controls : All handling of solid Boc-Tic-OH should be conducted in a well-ventilated area. A chemical fume hood is recommended to minimize the risk of inhalation[2][4].
-
Weighing and Aliquoting : When weighing the compound, do so in a designated area, taking care to avoid generating dust. Use appropriate tools, such as a spatula, to handle the solid material.
-
Solution Preparation : If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Storage : Boc-Tic-OH should be stored at 2-8°C in a tightly sealed container[3].
-
Hygiene : Always wash hands thoroughly with soap and water after handling the compound. Do not eat, drink, or smoke in the laboratory.
Spill Management
In the event of a spill, follow these procedures:
-
Small Spills : Carefully sweep up the solid material, avoiding dust generation, and place it into a designated, labeled waste container[5].
-
Large Spills : Use a shovel to place the material into a suitable waste container. Avoid generating dust during cleanup[5].
-
Spills in Solution : Absorb the liquid with an inert material such as vermiculite or sand, and then place it in a suitable, sealed container for disposal[2][6].
Disposal Plan
The primary method for the disposal of Boc-Tic-OH is to treat it as chemical waste and dispose of it in accordance with federal, state, and local environmental regulations. Under no circumstances should this chemical be disposed of in the general trash or poured down the drain[2][4].
-
Waste Collection :
-
Solid Waste : Collect all solid Boc-Tic-OH waste and any contaminated materials (e.g., weighing paper, contaminated gloves) into a designated and clearly labeled waste container suitable for solid chemical waste[4][5].
-
Liquid Waste : If Boc-Tic-OH is in a solution, collect it in a sealed and appropriately labeled container that is compatible with the solvent used[4].
-
-
Container Labeling : Clearly label the waste container with "Boc-Tic-OH Waste" and any other identifiers required by your institution's environmental health and safety (EHS) department[5][6].
-
Storage of Waste : Store the sealed waste container in a designated, cool, dry, and well-ventilated chemical waste accumulation area, away from incompatible materials[6].
-
Final Disposal : Arrange for the collection and disposal of the chemical waste through your institution's EHS-approved waste management vendor[2][5][6].
Experimental Workflow for Handling and Disposal
The following diagram illustrates the procedural flow for the safe handling and disposal of Boc-Tic-OH in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
